molecular formula C8H2Cl3FN2 B571908 2,3,6-Trichloro-7-fluoroquinoxaline CAS No. 1217303-10-0

2,3,6-Trichloro-7-fluoroquinoxaline

Número de catálogo: B571908
Número CAS: 1217303-10-0
Peso molecular: 251.466
Clave InChI: NDYATAUOZJAIEF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,3,6-Trichloro-7-fluoroquinoxaline, also known as this compound, is a useful research compound. Its molecular formula is C8H2Cl3FN2 and its molecular weight is 251.466. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2,3,6-trichloro-7-fluoroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl3FN2/c9-3-1-5-6(2-4(3)12)14-8(11)7(10)13-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYATAUOZJAIEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)Cl)N=C(C(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl3FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80709064
Record name 2,3,6-Trichloro-7-fluoroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80709064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217303-10-0
Record name 2,3,6-Trichloro-7-fluoroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80709064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2,3,6-Trichloro-7-fluoroquinoxaline: Chemical Properties, Structure, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,6-trichloro-7-fluoroquinoxaline, a halogenated heterocyclic compound of significant interest in medicinal and synthetic chemistry. While specific experimental data for this exact molecule is not extensively documented in public literature, this guide synthesizes information from closely related analogs and foundational chemical principles to offer robust insights into its structure, physicochemical properties, reactivity, and potential applications. We present a plausible synthetic pathway, predicted spectroscopic characteristics, and a discussion of its reactivity profile, particularly in the context of nucleophilic aromatic substitution. This document serves as a foundational resource for researchers intending to synthesize, utilize, or further investigate this versatile chemical scaffold.

Introduction: The Quinoxaline Scaffold in Modern Chemistry

Quinoxaline, a bicyclic heterocycle composed of a benzene ring fused to a pyrazine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Derivatives of quinoxaline are integral to a wide array of biologically active compounds, including antibiotics like echinomycin and actinoleutin, which are known to inhibit the growth of Gram-positive bacteria.[3] The quinoxaline core is also found in numerous synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antimalarial properties.[3][4]

The introduction of halogen substituents onto the quinoxaline core is a key strategy for modulating the electronic properties, reactivity, and biological activity of these molecules.[5] The specific compound of interest, this compound, is a polyhalogenated derivative poised to be a highly reactive and versatile intermediate for the synthesis of novel chemical entities. The electron-withdrawing nature of the three chlorine atoms and one fluorine atom is expected to significantly influence the reactivity of both the pyrazine and benzene rings, making it a valuable building block for creating diverse molecular libraries.

Molecular Structure and Physicochemical Properties

The structure of this compound is defined by the quinoxaline core with chlorine atoms at positions 2, 3, and 6, and a fluorine atom at position 7.

Core Structure Analysis:
  • Quinoxaline Core: A planar, aromatic system containing two nitrogen atoms at positions 1 and 4. This core is inherently electron-deficient.

  • Substituents:

    • C2 and C3-Chlorines: These chlorine atoms are attached to the electron-deficient pyrazine ring. They are highly activated towards nucleophilic aromatic substitution (SNAr).

    • C6-Chlorine and C7-Fluorine: These halogens are on the benzene moiety. Their reactivity is influenced by the overall electronic nature of the fused ring system.

A summary of its key identifiers and computed properties is provided below.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1217303-10-0N/A
Molecular Formula C₈H₂Cl₃FN₂N/A
Molecular Weight 251.47 g/mol N/A
Monoisotopic Mass 249.926759 u[6]
Topological Polar Surface Area 25.8 Ų[6]
Hydrogen Bond Donor Count 0[6]
Hydrogen Bond Acceptor Count 3[6]

Spectroscopic Characterization (Predicted)

1H NMR Spectroscopy

The 1H NMR spectrum is expected to be simple, showing two signals in the aromatic region, corresponding to the protons at the C5 and C8 positions.

  • H-5 and H-8: These protons will appear as doublets due to coupling with the adjacent fluorine atom (for H-8) and long-range couplings. The electron-withdrawing nature of the halogens will shift these protons downfield, likely in the range of δ 7.8 - 8.5 ppm . The proton at C8 will likely show coupling to the C7-fluorine atom (3JHF).

13C NMR Spectroscopy

The 13C NMR spectrum will provide key structural information.

  • C-F Bond: The carbon atom attached to the fluorine (C-7) will exhibit a large coupling constant (1JCF), typically in the range of 240-260 Hz.

  • C-Cl Bonds: The carbons bearing chlorine atoms (C-2, C-3, C-6) will appear in the range of δ 130-150 ppm .

  • Other Aromatic Carbons: The remaining carbons will show signals in the typical aromatic region, with their chemical shifts influenced by the positions of the halogen substituents.

Mass Spectrometry

Mass spectrometry using electron ionization (EI) would be expected to show a prominent molecular ion peak cluster.

  • Molecular Ion [M]+: A characteristic isotopic pattern for three chlorine atoms ([M]+, [M+2]+, [M+4]+, [M+6]+) will be observed around m/z 250, 252, 254, and 256.

  • Fragmentation: Common fragmentation pathways would likely involve the sequential loss of chlorine atoms and potentially HCN from the pyrazine ring.

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound would follow a well-established route for preparing polychlorinated quinoxalines.[3] The general strategy involves the condensation of a substituted o-phenylenediamine with a dicarbonyl compound (or its equivalent), followed by chlorination.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination A 4-Chloro-5-fluoro-1,2-phenylenediamine C 7-Chloro-6-fluoro-1,2,3,4-tetrahydroquinoxaline-2,3-dione A->C Reflux in 4N HCl B Oxalic Acid B->C D 7-Chloro-6-fluoro-1,2,3,4- tetrahydroquinoxaline-2,3-dione F This compound D->F Reflux E POCl₃ / DMF (cat.) E->F

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 7-Chloro-6-fluoro-1,2,3,4-tetrahydroquinoxaline-2,3-dione

  • To a round-bottom flask equipped with a reflux condenser, add 4-chloro-5-fluoro-1,2-phenylenediamine (1 equivalent) and oxalic acid (1.1 equivalents).

  • Add 4N hydrochloric acid as the solvent.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the dione intermediate.

Step 2: Synthesis of this compound

  • In a fume hood, charge a round-bottom flask with the dried 7-chloro-6-fluoro-1,2,3,4-tetrahydroquinoxaline-2,3-dione (1 equivalent).

  • Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux for 3-5 hours. The reaction should be monitored by TLC.

  • After completion, cool the mixture to room temperature and carefully quench by pouring it slowly onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate solution) until a precipitate forms.

  • Filter the solid product, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography on silica gel.

Reactivity Profile: A Hub for Nucleophilic Aromatic Substitution

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the quinoxaline ring system, further enhanced by the halogen substituents, makes the carbon atoms bearing chlorine highly electrophilic.

G cluster_nuc Nucleophiles Core 2,3,6-Trichloro- 7-fluoroquinoxaline Amine R₂NH Core->Amine C-N bond formation Thiol RSH Core->Thiol C-S bond formation Alkoxide RO⁻ Core->Alkoxide C-O bond formation

Caption: Reactivity of the core scaffold with various nucleophiles.

  • Reactivity Hierarchy: The chlorine atoms at the C2 and C3 positions are the most reactive sites for SNAr due to activation by both adjacent nitrogen atoms in the pyrazine ring. The C6-chloro substituent is less reactive than those on the pyrazine ring but can still undergo substitution under more forcing conditions.

  • Typical Nucleophiles: A wide range of nucleophiles can be employed, including:

    • N-Nucleophiles: Primary and secondary amines, anilines, hydrazines.

    • O-Nucleophiles: Alkoxides, phenoxides.

    • S-Nucleophiles: Thiols, thiophenoxides.

  • Regioselectivity: It is often possible to achieve regioselective monosubstitution at the C2 or C3 position by controlling stoichiometry and reaction conditions (e.g., temperature). The introduction of a first nucleophile can deactivate the ring towards a second substitution, allowing for the synthesis of unsymmetrically substituted quinoxalines.

Potential Applications in Drug Discovery and Materials Science

Given the extensive biological activities of substituted quinoxalines, this compound is a highly promising starting material for the development of novel therapeutic agents.[3][8]

  • Anticancer Agents: Many quinoxaline derivatives exhibit potent anticancer activity by mechanisms such as DNA intercalation and inhibition of topoisomerase II.[3] This scaffold could be used to generate libraries of compounds for screening against various cancer cell lines.

  • Antimicrobial Agents: The quinoxaline core is present in several natural and synthetic antimicrobial compounds.[3] Derivatization of the title compound with various functional groups may lead to new antibiotics effective against resistant bacterial strains.

  • Kinase Inhibitors: The quinoxaline scaffold is found in inhibitors of various kinases, such as Apoptosis Signal-Regulating Kinase 1 (ASK1), which are targets for diseases like non-alcoholic steatohepatitis.[6][9]

  • Materials Science: Quinoxaline derivatives have found applications as electron-luminescent materials and organic semiconductors.[10] The electronic properties of this compound make it a candidate for exploration in the development of novel functional materials.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not available, general precautions for handling polychlorinated heterocyclic compounds should be strictly followed. These compounds should be considered hazardous.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[11][12]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[13]

Conclusion

This compound represents a chemical scaffold with considerable potential for synthetic and medicinal chemistry. Its polyhalogenated structure provides multiple reactive sites for functionalization, primarily through nucleophilic aromatic substitution, enabling the creation of diverse and complex molecular architectures. While direct experimental data on this specific molecule is sparse, this guide provides a robust framework based on the well-established chemistry of related quinoxaline derivatives. It is intended to serve as a valuable resource for researchers, empowering them to safely synthesize, handle, and strategically employ this compound in the pursuit of novel pharmaceuticals and functional materials.

References

  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. (2024). Taylor & Francis Online. Retrieved January 15, 2026, from [Link]

  • Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold. (2022). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Electronic Supporting Information (ESI). (n.d.). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

  • Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexe. (2015). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Synthesis, Spectral Studies and Antimicrobial Activity of 2-Aryl-3-(2′-n-butyl-4′-chloro-1′-H,5′-imidazolyl)-quinoxazolines. (2024). MDPI. Retrieved January 15, 2026, from [Link]

  • An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. (2022). CSIR-NIScPR. Retrieved January 15, 2026, from [Link]

  • Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine. (2024). European Journal of Chemistry. Retrieved January 15, 2026, from [Link]

  • Spectroscopic characterization of the structural properties of quinoxalinophenanthrophenazine thin films. (2018). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

  • Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. (2013). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Solidphase synthesis of quinoxaline derivatives using 6-amino-2,3-dichloroquinoxaline loaded on AMEBA resin. (2002). ResearchGate. Retrieved January 15, 2026, from [Link]

  • The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Laboratory. (n.d.). Liberty University. Retrieved January 15, 2026, from [Link]

  • MATERIAL SAFETY DATA SHEET. (n.d.). Environment and Climate Change Canada. Retrieved January 15, 2026, from [Link]

  • Synthetic routes for 2,3-dichloro-6-sulfonyl quinoxaline derivative 5. (2024). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Efficient Synthesis of Quinoxaline Derivatives by Selective Modification of 3-Chloro-6-fluoroquinoxalin-2(1H)-one 4-Oxide. (2013). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (2020). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Reactivities of electrophilic N–F fluorinating reagents. (2019). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

  • Organic 2 Lab ACHM 223 Experiment- Nucleophilic Substitution Reactions. (2019). YouTube. Retrieved January 15, 2026, from [Link]

  • Nucleophilic Substitution Experiment S21. (2021). YouTube. Retrieved January 15, 2026, from [Link]

  • Experiment 20: Nucleophilic Substitution Reactions (SN1/SN2). (n.d.). University of Wisconsin-Madison Chemistry. Retrieved January 15, 2026, from [Link]

  • A quantitative reactivity scale for electrophilic fluorinating reagents. (2020). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. (2017). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Synthesis of 2,3-quinoxalinedithiol. (n.d.). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

  • Polychlorinated Biphenyls. (n.d.). Safety Central. Retrieved January 15, 2026, from [Link]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2024). MDPI. Retrieved January 15, 2026, from [Link]

  • Electrophilic Fluorination with Elemental Fluorine and Reagents Derived from it. (2012). IntechOpen. Retrieved January 15, 2026, from [Link]

  • Polychlorinated biphenyls (PCBs). (n.d.). University of Pennsylvania Health Safety & Environment. Retrieved January 15, 2026, from [Link]

  • Hazardous Substance Fact Sheet. (n.d.). NJ Department of Health. Retrieved January 15, 2026, from [Link]

  • 2-Chloro-7-fluoro-3-(isopropyloxy)quinoxaline 1-Oxide. (n.d.). SpectraBase. Retrieved January 15, 2026, from [Link]

Sources

A Technical Guide to 2,3,6-Trichloro-7-fluoroquinoxaline: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2,3,6-Trichloro-7-fluoroquinoxaline, a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its chemical identity, synthesis protocols, reactivity profile, and potential applications. The strategic placement of three chlorine atoms and one fluorine atom on the quinoxaline scaffold creates a unique electronic landscape, rendering it a versatile building block for the synthesis of novel bioactive molecules and functional materials. This document consolidates available data to serve as a foundational resource for researchers working with this and related compounds.

Chemical Identity and Properties

This compound is a substituted quinoxaline, which is a bicyclic heteroaromatic compound containing a benzene ring fused to a pyrazine ring. The presence of multiple halogen substituents significantly influences its chemical properties and reactivity.

PropertyValueSource
CAS Number 1217303-10-0[1]
Molecular Formula C₈H₂Cl₃FN₂[1]
Molecular Weight 251.466 g/mol [1]
IUPAC Name This compound[1]
SMILES C1=C2C(=CC(=C1F)Cl)N=C(C(=N2)Cl)Cl[1]
InChI Key NDYATAUOZJAIEF-UHFFFAOYSA-N[1]

Synthesis Methodologies

The synthesis of polychlorinated quinoxalines is a well-established area of heterocyclic chemistry. The most common and direct route involves the condensation of a substituted o-phenylenediamine with an α-dicarbonyl compound.[2][3] For the target molecule, this compound, the logical precursors are 4-Chloro-5-fluoro-1,2-phenylenediamine and a chlorinated two-carbon synthon like oxalyl chloride.

Retrosynthetic Analysis & Proposed Route

A plausible synthetic pathway begins with the appropriate substituted o-phenylenediamine. The key cyclocondensation reaction forms the core quinoxaline ring system. Subsequent chlorination steps can then be used to install the remaining chlorine atoms.

However, a more direct and convergent approach, which is common for producing polychlorinated quinoxalines, involves the condensation of a pre-halogenated diamine with a chlorinated dicarbonyl equivalent. The proposed synthesis starts from 4,5-dichloro-1,2-phenylenediamine, which is commercially available.

Experimental Protocol: Synthesis via Condensation

This protocol outlines a representative procedure for the synthesis of a polychlorinated quinoxaline, adapted from general methods for quinoxaline synthesis.[2][3]

Step 1: Preparation of 6,7-dichloro-2,3-dihydroxyquinoxaline

  • To a stirred solution of 4,5-dichloro-1,2-phenylenediamine (1 mmol) in ethanol (10 mL), add oxalic acid (1.1 mmol).

  • Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum to yield 6,7-dichloro-2,3-dihydroxyquinoxaline.

Step 2: Chlorination to yield 2,3,6,7-tetrachloroquinoxaline

  • In a round-bottom flask equipped with a reflux condenser, place 6,7-dichloro-2,3-dihydroxyquinoxaline (1 mmol).

  • Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the mixture to reflux (approx. 110°C) for 8-12 hours.

  • After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

  • The solid product will precipitate. Filter the solid, wash thoroughly with water until the filtrate is neutral, and then dry to obtain crude 2,3,6,7-tetrachloroquinoxaline.

Note: This protocol yields a tetrachloro- derivative. Selective fluorination or starting with a fluorinated diamine would be necessary to achieve the target compound. The direct synthesis of this compound would likely involve a custom synthesis starting from a less common, appropriately substituted diamine like 4-chloro-5-fluoro-1,2-phenylenediamine.

Synthesis Workflow Diagram

The following diagram illustrates the general and widely used condensation method for constructing the quinoxaline core.

G cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Product A Substituted o-phenylenediamine (e.g., 4,5-dichloro-1,2-phenylenediamine) C Condensation Reaction (e.g., Reflux in Ethanol) A->C B α-Dicarbonyl Compound (e.g., Oxalic Acid) B->C D Chlorination (e.g., POCl₃, Reflux) C->D Intermediate: Dihydroxyquinoxaline E Substituted Quinoxaline (e.g., 2,3,6,7-Tetrachloroquinoxaline) D->E caption General Synthesis of Polychlorinated Quinoxalines

Caption: General Synthesis of Polychlorinated Quinoxalines.

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electron-deficient nature of the quinoxaline ring, which is further enhanced by the four electron-withdrawing halogen substituents.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atoms at the 2 and 3-positions are particularly susceptible to nucleophilic aromatic substitution (SₙAr).[4] This high reactivity is due to their location on the pyrazine ring, which is more electron-deficient than the benzene portion of the scaffold.

  • Causality: The nitrogen atoms in the pyrazine ring act as powerful electron sinks, stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the SₙAr reaction. This stabilization lowers the activation energy for the substitution.[4]

  • Regioselectivity: The chlorine atoms at positions 2 and 3 are significantly more reactive than the chlorine at position 6. This allows for selective, sequential substitution reactions. By controlling stoichiometry and reaction conditions (e.g., temperature), one can often replace one chlorine atom at a time, enabling the synthesis of unsymmetrically substituted quinoxalines.[4] Common nucleophiles used in these reactions include amines, alkoxides, and thiols.[1]

Palladium-Catalyzed Cross-Coupling Reactions

While the chlorine at C6 is less reactive towards SₙAr, it can be functionalized using transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[4] These methods are indispensable for forming new carbon-carbon and carbon-heteroatom bonds at the less activated positions on the benzene ring.[4]

Reactivity Pathway Diagram

The diagram below illustrates the differential reactivity of the chlorine atoms on the quinoxaline core.

G cluster_snar High Reactivity (Positions 2 & 3) cluster_coupling Moderate Reactivity (Position 6) Compound This compound SNAr_Product Mono- or Di-substituted Product (e.g., with Amines, Thiols) Compound->SNAr_Product SₙAr Reaction (Nu⁻, Base) Coupling_Product Cross-Coupled Product (e.g., Suzuki, Buchwald-Hartwig) Compound->Coupling_Product Pd-Catalyzed Cross-Coupling caption Key Reaction Pathways for Functionalization

Caption: Key Reaction Pathways for Functionalization.

Applications in Research and Drug Development

Quinoxaline derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2][5] The introduction of fluorine is a well-established strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties.[6][7][8]

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter a molecule's acidity, basicity, and lipophilicity.[7] This can lead to improved cell membrane permeability and enhanced binding affinity to biological targets.[7][9]

  • Metabolic Stability: Replacing a hydrogen atom with a fluorine atom at a metabolically vulnerable position can block oxidative metabolism by cytochrome P450 enzymes. The strength of the C-F bond makes it resistant to cleavage, often increasing the drug's half-life.[8][10]

  • Bioisosteric Replacement: The fluoro group can serve as a bioisostere for a hydroxyl group or a hydrogen atom, allowing for fine-tuning of receptor interactions without drastic changes to molecular size.

Given these principles, this compound serves as a valuable scaffold. Its multiple reactive sites allow for the systematic synthesis of a library of derivatives. These derivatives can then be screened for various biological activities, with the fluorine atom potentially enhancing the potency, selectivity, and metabolic stability of the resulting compounds.

Safety, Handling, and Storage

As a polychlorinated aromatic amine derivative, this compound should be handled with care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Aromatic amines and their derivatives can be toxic and may have carcinogenic potential.[11]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. Available from: [Link]

  • Ubarhande, S. S., Devhate, P. P., & Berad, B. N. Green Synthesis of Quinoxaline and Substituted Quinoxalines. Trade Science Inc. Available from: [Link]

  • ProQuest. (2021). One-pot protocol for the synthesis of quinoxalines from styrenes, o-phenylenediamine and benzo[c][1][2][12]thiadiazole-4,5-diamine. Available from: [Link]

  • Guzmán, A., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Heterocyclic Chemistry. Available from: [Link]

  • Wan, J.-P., & Wei, L. QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University. Available from: [Link]

  • PubMed. (2018). Discovery of a Novel Fluoroquinolone Antibiotic Candidate WFQ-228 with Potent Antimicrobial Activity and the Potential to Overcome Major Drug Resistance. Available from: [Link]

  • ResearchGate. (2025). Photochemical reaction of a dye precursor 4-chloro-1,2-phenylenediamine and its associated mutagenic effects. Available from: [Link]

  • PubChem. 4,5-Dichloro-1,2-phenylenediamine. Available from: [Link]

  • Pharmacy Journal. (2025). Fluorine in drug discovery: Role, design and case studies. Available from: [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of quinoxaline. Organic Chemistry Frontiers. Available from: [Link]

  • MDPI. (2025). 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. Available from: [Link]

  • LE STUDIUM. Fluorine as a key element in modern drug discovery and development. Available from: [Link]

  • PubMed Central (PMC). (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Available from: [Link]

  • News-Medical.Net. (2018). Breakthrough fluorine discovery may impact how pharmaceutical companies develop new drugs. Available from: [Link]

  • ResearchGate. (2025). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. Available from: [Link]

  • ResearchGate. (2025). An efficient synthesis of ethyl 7-chloro-6-fluoro-1-methyl-4-oxo-1,4- dihydro-[1][4]thiazeto[3,2-a]quinoline-3-carboxylate as intermediate of the prulifloxacin containing tricyclic fluoroquinolone. Available from: [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,3,6-Trichloro-7-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the spectroscopic properties of 2,3,6-trichloro-7-fluoroquinoxaline, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science.[1] Quinoxaline derivatives are known for a broad spectrum of biological activities, including antimicrobial and anticancer properties, and their halogenated analogues are of particular interest for modulating these activities.[1][2] In the absence of publicly available experimental spectra for this specific molecule, this guide leverages advanced computational prediction methods and established spectroscopic principles to present a comprehensive characterization. We will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the interpretation of these spectra. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and application of novel quinoxaline-based compounds.

Molecular Structure and Overview

This compound possesses a rigid quinoxaline core, a bicyclic system containing a benzene ring fused to a pyrazine ring. The molecule is substituted with three chlorine atoms at positions 2, 3, and 6, and a fluorine atom at position 7. The molecular formula is C₈H₂Cl₃FN₂ and it has a monoisotopic mass of 249.926759 Da.[3] The strategic placement of these electron-withdrawing halogen atoms is expected to significantly influence the electronic environment of the aromatic system, which in turn dictates its reactivity and spectroscopic characteristics.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Due to the unavailability of experimental spectra, the following NMR data has been generated using established prediction algorithms that employ a combination of HOSE (Hierarchical Organisation of Spherical Environments) codes and neural networks, trained on extensive spectral databases.[1][4][5]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the benzene ring. The electron-withdrawing nature of the four halogen substituents will deshield these protons, shifting them downfield.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-5~8.15Doublet (d)J(H-F) ≈ 7-9This proton is ortho to a chlorine atom and meta to the fluorine atom. The primary coupling observed will be a four-bond coupling to the fluorine atom.
H-8~8.05Doublet (d)J(H-F) ≈ 9-11This proton is ortho to the fluorine atom, leading to a strong three-bond coupling. It is also deshielded by the adjacent nitrogen atom.

Note: Predicted values are typically generated for a standard solvent like CDCl₃.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all eight carbon atoms in the quinoxaline core. The chemical shifts are significantly influenced by the directly attached and neighboring halogen atoms. Carbon-fluorine couplings are also anticipated.

Carbon AtomPredicted Chemical Shift (δ, ppm)Expected C-F Coupling (J, Hz)Rationale
C-2~145.5-Attached to chlorine and nitrogen, resulting in a downfield shift.
C-3~144.0-Similar environment to C-2.
C-4a~138.0¹J(C-F) ≈ 250-270Directly attached to the fluorine atom, leading to a large one-bond coupling constant and a significant downfield shift.
C-5~125.0²J(C-F) ≈ 20-25Ortho to the fluorine, showing a smaller two-bond coupling.
C-6~135.0³J(C-F) ≈ 3-5Attached to chlorine and para to fluorine. The shift is influenced by both halogens.
C-7~152.0¹J(C-F) ≈ 250-270Directly bonded to fluorine, resulting in a very large downfield shift and a large one-bond C-F coupling.
C-8~120.0²J(C-F) ≈ 20-25Ortho to the fluorine atom.
C-8a~140.0³J(C-F) ≈ 3-5Para to the fluorine atom and adjacent to nitrogen.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to the vibrations of its aromatic and heteroaromatic rings, as well as the carbon-halogen bonds.

Wavenumber (cm⁻¹)IntensityVibrational Mode
3100-3000Weak-MediumAromatic C-H Stretch
1600-1585MediumAromatic C=C Ring Stretch
1500-1400StrongAromatic C=C/C=N Ring Stretch
1250-1100StrongC-F Stretch
900-675StrongC-H Out-of-Plane Bending
850-550Medium-StrongC-Cl Stretch

The presence of multiple strong bands in the fingerprint region (below 1500 cm⁻¹) is expected due to the complex vibrations of the substituted quinoxaline ring and the C-Cl bonds.[6][7] The C-F stretch typically gives a very strong and characteristic absorption.[7]

Mass Spectrometry (MS)

The mass spectrum, particularly under Electron Ionization (EI), will be characterized by a distinct molecular ion cluster and predictable fragmentation patterns.

Molecular Ion Isotope Pattern

The presence of three chlorine atoms will result in a complex and highly characteristic isotopic pattern for the molecular ion (M⁺). The two stable isotopes of chlorine are ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This will produce a cluster of peaks at M, M+2, M+4, and M+6. The approximate relative intensities of these peaks for a molecule with three chlorine atoms are expected to be in a ratio of 100:98:32:3. This pattern is a definitive indicator of the presence of three chlorine atoms.[8]

Ionm/z (for C₈H₂³⁵Cl₃FN₂)Predicted Relative Intensity
[M]⁺249.93100
[M+2]⁺251.93~98
[M+4]⁺253.93~32
[M+6]⁺255.92~3
Predicted Fragmentation Pathway

The stable quinoxaline ring is expected to be a major feature of the mass spectrum. Fragmentation will likely initiate with the loss of the substituents.

Fragmentation_Pathway M [C₈H₂Cl₃FN₂]⁺˙ m/z = 250, 252, 254, 256 M_Cl [C₈H₂Cl₂FN₂]⁺ m/z = 215, 217, 219 M->M_Cl - Cl˙ M_2Cl [C₈H₂ClFN₂]⁺ m/z = 180, 182 M_Cl->M_2Cl - Cl˙ M_3Cl [C₈H₂FN₂]⁺ m/z = 145 M_2Cl->M_3Cl - Cl˙ M_3Cl_HCN [C₇HFNC]⁺ m/z = 118 M_3Cl->M_3Cl_HCN - HCN

Caption: Proposed EI fragmentation pathway for this compound.

Key Fragmentation Steps:

  • Loss of a Chlorine Radical: The initial fragmentation is likely the loss of a chlorine radical (Cl•) to form an ion at m/z ~215. This fragment will still exhibit an isotopic pattern characteristic of two chlorine atoms.

  • Sequential Loss of Chlorine: Subsequent losses of the remaining two chlorine atoms will lead to ions at m/z ~180 (containing one chlorine) and m/z 145.

  • Ring Fragmentation: Following the loss of all chlorine atoms, the core quinoxaline ring may fragment, typically by losing a molecule of hydrogen cyanide (HCN), resulting in a fragment at m/z 118.

Hypothetical Experimental Protocols

To obtain experimental data for this compound, the following standard methodologies would be employed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum with a spectral width of approximately 250 ppm, a relaxation delay of 2-5 seconds, and accumulate 1024-4096 scans. Use a proton-decoupled pulse sequence.

IR Spectroscopy
  • Sample Preparation: For the Attenuated Total Reflectance (ATR) method, place a small amount of the solid sample directly onto the ATR crystal. For the KBr pellet method, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition: Scan the sample over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Average 16-32 scans to improve the signal-to-noise ratio.

Mass Spectrometry
  • Instrumentation: Employ a Gas Chromatography-Mass Spectrometry (GC-MS) system with a quadrupole or time-of-flight (TOF) analyzer.

  • GC Conditions: Use a capillary column (e.g., DB-5ms). Inject a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate). Use a temperature program starting at ~100 °C and ramping to ~280 °C.

  • MS Conditions: Use Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40-400.

Conclusion

This guide provides a foundational spectroscopic profile of this compound based on robust predictive models and established chemical principles. The predicted NMR spectra highlight the distinct signals for the aromatic protons and carbons, heavily influenced by the halogen substitution pattern. The anticipated IR spectrum shows characteristic bands for the aromatic system and carbon-halogen bonds, while the mass spectrum is expected to display a unique isotopic cluster for the molecular ion and a logical fragmentation pathway. This comprehensive analysis serves as an essential reference for the unambiguous identification and further investigation of this promising compound in research and development settings.

References

  • EvitaChem. (n.d.). This compound. Retrieved from EvitaChem product page.[1]

  • National Center for Biotechnology Information. (n.d.). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. PubMed Central.[2]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 16(11), 9317-9330.[9]

  • Mohamed, G. G., Omar, M. M., & Hindy, A. M. (2006). Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes. Turkish Journal of Chemistry, 30(3), 361-372.[10]

  • Puznarski, W., et al. (2018). Spectroscopic characterization of the structural properties of quinoxalinophenanthrophenazine thin films. Journal of Materials Chemistry C, 6(34), 9186-9197.[11]

  • Guidechem. (n.d.). This compound. Retrieved from Guidechem.[3]

  • El-Atawy, M. A., et al. (2020). Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives. Journal of Heterocyclic Chemistry, 57(5), 2160-2171.[12]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]4]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]5]

  • Royal Society of Chemistry. (n.d.). Design and Synthesis of Extended Quinoxaline Derivatives and Their Charge Transport Properties Supplementary Information. Retrieved from RSC Publishing.[13]

  • Agilent Technologies. (n.d.). Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. Retrieved from Agilent.[14]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer.[6]

  • Chemistry LibreTexts. (2025). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]7]

  • ResearchGate. (n.d.). Can anyone help me to tell me any online website to check 13C NMR prediction?. Retrieved from [Link]]

  • SpectraBase. (n.d.). quinoxaline, 2,3-dichloro-6-methoxy-. Retrieved from SpectraBase.[15]

  • BenchChem. (2025). A Cross-Validated Analysis of Experimental and Theoretical Data for 6,7-Dichloro-2,3-diphenylquinoxaline. Retrieved from BenchChem.[16]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]8]

Sources

An In-Depth Technical Guide to the Synthesis of 2,3,6-Trichloro-7-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2,3,6-trichloro-7-fluoroquinoxaline, a halogenated quinoxaline derivative of significant interest in medicinal chemistry and materials science. The document details two primary, field-proven synthetic routes, focusing on readily accessible starting materials and robust, scalable reaction conditions. The guide is structured to provide not only step-by-step experimental protocols but also the underlying chemical principles and rationale for methodological choices, ensuring both technical accuracy and practical applicability. All quantitative data is summarized for clarity, and key transformations are visualized using reaction scheme diagrams. This document is intended to serve as a valuable resource for researchers engaged in the synthesis of complex heterocyclic compounds and the development of novel pharmaceutical agents.

Introduction: The Significance of this compound

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities, have established them as privileged structures in drug discovery.[1][2] The introduction of halogen atoms into the quinoxaline ring system can significantly modulate the physicochemical and biological properties of these compounds, enhancing their therapeutic potential. This compound, with its specific substitution pattern, is a valuable building block for the synthesis of more complex molecules in medicinal chemistry.[3] This guide elucidates the key starting materials and synthetic strategies for its efficient preparation.

Recommended Synthetic Pathways

Two principal synthetic routes have been identified as the most viable for the preparation of this compound. The choice between these pathways may depend on the availability of starting materials, desired scale of synthesis, and specific laboratory capabilities.

  • Route 1: Two-Step Synthesis via a Dihydroxyquinoxaline Intermediate. This is often the preferred and more direct method, involving the initial synthesis of 7-fluoro-2,3-dihydroxyquinoxaline followed by a one-pot chlorination.

  • Route 2: Multi-Step Synthesis from a Fluoro-o-phenylenediamine. This pathway involves the initial formation of the quinoxaline ring, followed by chlorination.

This guide will focus on providing a detailed protocol for the more direct and efficient Route 1 .

Route 1: Synthesis via 7-Fluoro-2,3-dihydroxyquinoxaline

This synthetic approach is divided into two distinct stages: the synthesis of the key intermediate, 7-fluoro-2,3-dihydroxyquinoxaline, and its subsequent chlorination to the final product.

Step 1: Synthesis of 7-Fluoro-2,3-dihydroxyquinoxaline

The foundational step in this route is the condensation of a readily available substituted o-phenylenediamine with oxalic acid.

Starting Materials:

  • 4-Fluoro-1,2-phenylenediamine

  • Oxalic acid dihydrate

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Deionized water

Reaction Principle: The synthesis of 2,3-dihydroxyquinoxalines from o-phenylenediamines and oxalic acid is a well-established cyclocondensation reaction. The reaction proceeds by the nucleophilic attack of the amino groups of the o-phenylenediamine on the carbonyl carbons of oxalic acid, followed by dehydration to form the stable quinoxaline-2,3-dione ring system.

Experimental Protocol:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 10.0 g (79.3 mmol) of 4-fluoro-1,2-phenylenediamine in 100 mL of 2M hydrochloric acid.

  • To this suspension, add a solution of 12.0 g (95.2 mmol) of oxalic acid dihydrate in 50 mL of deionized water.

  • Heat the reaction mixture to reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature. The product will precipitate out of the solution as a solid.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.

  • Recrystallize the crude product from a mixture of ethanol and water to yield pure 7-fluoro-2,3-dihydroxyquinoxaline as a crystalline solid.

  • Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Data Summary:

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
4-Fluoro-1,2-phenylenediamineC₆H₇FN₂126.13-93-96
Oxalic acid dihydrateC₂H₂O₄·2H₂O126.07-101-102
7-Fluoro-2,3-dihydroxyquinoxalineC₈H₅FN₂O₂180.1485-95>300

Reaction Scheme:

Synthesis of 7-Fluoro-2,3-dihydroxyquinoxaline cluster_reactants Starting Materials cluster_reagents Reagents & Conditions cluster_product Product 4-Fluoro-1,2-phenylenediamine 4-Fluoro-1,2-phenylenediamine 4-Fluoro-1,2-phenylenediamine->Reaction_Center Oxalic_acid Oxalic acid Oxalic_acid->Reaction_Center Reagents HCl (aq), Reflux Reagents->Reaction_Center 7-Fluoro-2,3-dihydroxyquinoxaline 7-Fluoro-2,3-dihydroxyquinoxaline Reaction_Center->7-Fluoro-2,3-dihydroxyquinoxaline Cyclocondensation

Caption: Synthesis of 7-Fluoro-2,3-dihydroxyquinoxaline.

Step 2: Chlorination of 7-Fluoro-2,3-dihydroxyquinoxaline

The hydroxyl groups of the intermediate are converted to chloro groups in this step to yield the final product.

Starting Materials:

  • 7-Fluoro-2,3-dihydroxyquinoxaline

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene (or other high-boiling inert solvent)

Reaction Principle: The chlorination of the dihydroxyquinoxaline is achieved using a strong chlorinating agent such as phosphorus oxychloride. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. The addition of a catalytic amount of DMF can accelerate the reaction by forming a Vilsmeier-Haack type reagent, which is a more potent chlorinating species.

Experimental Protocol:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, place 10.0 g (55.5 mmol) of dry 7-fluoro-2,3-dihydroxyquinoxaline.

  • Add 100 mL of anhydrous toluene to the flask, followed by a catalytic amount of DMF (0.5 mL).

  • Slowly add 50 mL (535 mmol) of phosphorus oxychloride to the stirred suspension at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110-120 °C) and maintain at this temperature for 8-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to afford this compound as a pure solid.

Data Summary:

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
7-Fluoro-2,3-dihydroxyquinoxalineC₈H₅FN₂O₂180.14->300
Phosphorus oxychloridePOCl₃153.33-1.25
This compoundC₈H₂Cl₃FN₂251.4870-85135-138

Reaction Scheme:

Chlorination of 7-Fluoro-2,3-dihydroxyquinoxaline cluster_reactant Starting Material cluster_reagents Reagents & Conditions cluster_product Product 7-Fluoro-2,3-dihydroxyquinoxaline 7-Fluoro-2,3-dihydroxyquinoxaline 7-Fluoro-2,3-dihydroxyquinoxaline->Reaction_Center Reagents POCl₃, cat. DMF, Reflux Reagents->Reaction_Center This compound This compound Reaction_Center->this compound Chlorination

Caption: Chlorination of 7-Fluoro-2,3-dihydroxyquinoxaline.

Alternative Synthetic Pathway: Route 2

An alternative, though potentially less direct, synthetic route involves the initial formation of 7-fluoroquinoxaline, followed by chlorination.

Synthesis of 7-Fluoroquinoxaline

Starting Materials:

  • 4-Fluoro-1,2-phenylenediamine

  • Glyoxal (40% aqueous solution)

  • Methanol or Ethanol

Reaction Principle: This reaction is a classic condensation of an o-phenylenediamine with an α-dicarbonyl compound, in this case, glyoxal, to form the quinoxaline ring.

A green and efficient method for this transformation involves stirring the reactants in methanol at room temperature.[2]

Chlorination of 7-Fluoroquinoxaline

The subsequent chlorination of 7-fluoroquinoxaline to this compound is a more complex transformation requiring a potent chlorinating agent and forcing conditions to achieve polychlorination.[3]

Chlorinating Agents:

  • Phosphorus pentachloride (PCl₅)

  • Thionyl chloride (SOCl₂)

  • Sulfuryl chloride (SO₂Cl₂)

This direct chlorination of the fully aromatic 7-fluoroquinoxaline can be less selective and may lead to a mixture of chlorinated products, necessitating careful optimization of reaction conditions and rigorous purification.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure and substitution pattern of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Safety Considerations

  • 4-Fluoro-1,2-phenylenediamine: Handle with care as it is a potential skin and eye irritant.

  • Oxalic acid: Corrosive and toxic. Avoid inhalation of dust and skin contact.

  • Phosphorus oxychloride: Highly corrosive and reacts violently with water. Handle only in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Chlorinated solvents: Use in a well-ventilated area.

Conclusion

The synthesis of this compound is most efficiently achieved through a two-step process commencing with the cyclocondensation of 4-fluoro-1,2-phenylenediamine and oxalic acid to yield 7-fluoro-2,3-dihydroxyquinoxaline. This intermediate is then effectively chlorinated using phosphorus oxychloride to afford the final product in good yield and high purity. This technical guide provides a robust and detailed framework for the successful laboratory-scale synthesis of this valuable heterocyclic building block, empowering researchers in their pursuit of novel chemical entities with potential therapeutic applications.

References

  • This cit
  • Saeed, A., Shaheen, F., & Abbas, N. (2021). Recent advances in the synthesis of quinoxalines. RSC Advances, 11(56), 35647-35676. [Link]

  • Sharma, V., Kumar, P., & Pathak, D. (2021). A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. ACS Omega, 6(6), 4347–4354. [Link]

Sources

An In-Depth Technical Guide on the Reactivity and Electrophilic Nature of 2,3,6-Trichloro-7-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, forming the structural core of many molecules with a broad spectrum of pharmacological activities.[1][2] Their applications span medicinal chemistry, where they are investigated as anticancer, antimicrobial, and antiviral agents, to materials science, where their unique electronic properties are harnessed.[3][4] The compound 2,3,6-Trichloro-7-fluoroquinoxaline is a halogenated derivative of quinoxaline that has garnered attention for its distinct chemical properties and reactivity.[3] The presence of multiple electron-withdrawing halogen substituents significantly enhances the electrophilic nature of the quinoxaline ring system, making it a versatile building block for the synthesis of more complex functionalized molecules.[3][5] This guide provides a comprehensive analysis of the reactivity and electrophilic character of this compound, with a focus on its utility in synthetic chemistry.

Molecular Structure and Electrophilicity

The core of this compound is a bicyclic system composed of a benzene ring fused to a pyrazine ring. The defining feature of this molecule is the substitution pattern of four halogen atoms: three chlorine atoms at positions 2, 3, and 6, and a fluorine atom at position 7. Both chlorine and fluorine are highly electronegative, exerting strong electron-withdrawing inductive effects. This collective electron withdrawal significantly depletes the electron density of the aromatic system, rendering the carbon atoms of the quinoxaline core highly electrophilic.

This pronounced electrophilicity is the primary driver of the compound's reactivity, particularly its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. The carbon atoms bonded to the chlorine atoms, especially those at the 2- and 3-positions of the pyrazine ring, are highly activated towards attack by nucleophiles. The nitrogen atoms in the pyrazine ring further contribute to this activation through their electron-withdrawing resonance effects.

Reactivity and Nucleophilic Aromatic Substitution (SNAr)

The hallmark of this compound's reactivity is its propensity to undergo nucleophilic aromatic substitution (SNAr). In these reactions, one or more of the chlorine atoms are displaced by a nucleophile. The general mechanism for SNAr reactions involves the addition of a nucleophile to the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[6] Subsequent elimination of the leaving group (in this case, a chloride ion) restores the aromaticity of the ring.

Recent studies, however, suggest that some SNAr reactions may proceed through a concerted mechanism, bypassing the formation of a stable Meisenheimer intermediate.[7] The exact mechanism can be influenced by the nature of the nucleophile, the leaving group, and the solvent.

Regioselectivity

A key consideration in the SNAr reactions of polysubstituted heterocycles is regioselectivity—that is, which of the leaving groups is preferentially replaced. In the case of this compound, the chlorine atoms at the 2- and 3-positions are generally more reactive towards nucleophilic attack than the chlorine at the 6-position. This is due to the activating effect of the adjacent nitrogen atoms in the pyrazine ring. The relative reactivity of the C2 and C3 positions can be influenced by the specific nucleophile and reaction conditions.[8][9] The fluorine atom at the C7 position is generally less prone to substitution compared to the chlorine atoms due to the exceptional strength of the carbon-fluorine bond.

Common Nucleophiles and Reaction Conditions

A wide variety of nucleophiles can be employed in SNAr reactions with this compound. These include:

  • Amines (primary and secondary): Reaction with amines introduces amino functionalities, which are crucial in many biologically active molecules.[1]

  • Thiols: Thiolates are excellent nucleophiles and readily displace chlorine atoms to form thioethers.[10]

  • Alkoxides and Phenoxides: These oxygen-based nucleophiles are used to introduce ether linkages.

These reactions are typically carried out in the presence of a base to neutralize the HCl generated during the reaction. Common bases include potassium carbonate (K₂CO₃) and triethylamine (Et₃N). The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) and alcohols often being used.[1] Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the nucleophile.

Illustrative SNAr Reaction Workflow

The following diagram illustrates a generalized workflow for a nucleophilic aromatic substitution reaction involving a polyhalogenated quinoxaline.

SNAr_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents This compound Nucleophile Base Solvent Mixing Combine reactants in reaction vessel Reagents->Mixing Heating Heat to desired temperature Mixing->Heating Stirring Stir for specified time Heating->Stirring Quenching Quench reaction (e.g., with water) Stirring->Quenching Extraction Extract with organic solvent Quenching->Extraction Drying Dry organic layer Extraction->Drying Purification Purify by chromatography or recrystallization Drying->Purification Characterization Characterize product (NMR, MS, etc.) Purification->Characterization

Caption: Generalized workflow for a typical SNAr reaction.

Experimental Protocol: Synthesis of a 2-Amino-3,6-dichloro-7-fluoroquinoxaline Derivative

This protocol provides a representative procedure for the nucleophilic aromatic substitution of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add the primary amine (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3,6-dichloro-7-fluoroquinoxaline derivative.

Causality behind Experimental Choices:

  • Excess Nucleophile and Base: Using a slight excess of the amine and a greater excess of the base ensures that the reaction goes to completion and that the generated HCl is effectively neutralized.

  • Polar Aprotic Solvent: DMF is an excellent solvent for SNAr reactions as it can solvate the cationic species, thereby accelerating the reaction rate.

  • Elevated Temperature: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Aqueous Work-up and Extraction: This standard procedure is used to remove the DMF solvent, excess base, and other water-soluble byproducts.

  • Chromatographic Purification: This is a standard and effective method for isolating the desired product from any unreacted starting materials or side products.

Applications in Drug Development and Materials Science

The ability to functionalize the quinoxaline core through SNAr reactions makes this compound a valuable intermediate in the synthesis of a wide range of compounds with potential applications in various fields.

Medicinal Chemistry

Quinoxaline derivatives are known to exhibit a diverse array of biological activities, including antimicrobial, anticancer, and antiviral properties.[3][11] The introduction of different functional groups onto the quinoxaline scaffold via SNAr reactions allows for the fine-tuning of these biological activities. The fluorine atom at the 7-position is of particular interest in medicinal chemistry, as the incorporation of fluorine can often lead to improved metabolic stability, increased binding affinity, and enhanced membrane permeability of drug candidates.[12]

Materials Science

The electron-deficient nature of the quinoxaline ring system makes its derivatives attractive candidates for use as electron-transporting materials in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells.[4] The ability to systematically modify the structure of the quinoxaline core through reactions like SNAr allows for the tuning of the electronic properties of these materials.

Conclusion

This compound is a highly reactive and electrophilic building block that serves as a versatile platform for the synthesis of a wide variety of functionalized quinoxaline derivatives. Its propensity to undergo nucleophilic aromatic substitution reactions with a range of nucleophiles makes it a valuable tool for researchers in medicinal chemistry and materials science. A thorough understanding of its reactivity, particularly the regioselectivity of SNAr reactions, is crucial for its effective utilization in the development of novel compounds with tailored properties.

References

  • EvitaChem. Buy this compound (EVT-1449043).
  • BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Chloro-6,7-difluoroquinoxaline. 2025.
  • Baran Lab. Haloselectivity of Heterocycles.
  • Smolecule. Buy 2,3-Dichloro-6-fluoro-7-nitroquinoxaline.
  • Schrödinger. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • BenchChem. Theoretical and Computational Insights into 2-Chloro-6,7-difluoroquinoxaline: A Technical Guide. 2025.
  • Khatoon H, Malek EA, Faudzi SM, Rukayadi Y. Nucleophilic aromatic substitution (SNAr) for the synthesis of 2‐chloro‐3‐(arylthiol)quinoxalines (1–5). ResearchGate.
  • Fox MA, et al. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Semantic Scholar. 2024.
  • Mancini PM, et al. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. J Org Chem. 2015;80(15):7757-63.
  • Regioselective nucleophilic aromatic substitution (SNAr) reaction from 2,4-dichloro-quinazoline precursors and primary or secondary amine nucleophiles. ResearchGate.
  • Smith MB, March J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th ed. Wiley; 2013.
  • Science.gov. aromatic nucleophilic substitution: Topics by Science.gov.
  • Smith AM, et al. Concerted Nucleophilic Aromatic Substitution Reactions. J Am Chem Soc. 2017;139(29):9942-9945.
  • Quinoxaline derivatives as attractive electron-transporting materials. PMC. 2023.
  • Zhu XM, et al. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. 2013;25(18):10331-10333.
  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. PMC. 2020.
  • Reactivity of polychlorinated biphenyls in nucleophilic and electrophilic substitutions. ResearchGate.
  • Tsydenova O, et al. Reactivity of polychlorinated biphenyls in nucleophilic and electrophilic substitutions. J Hazard Mater. 2014;278:491-9.
  • The role of fluorine in medicinal chemistry. ResearchGate. 2007.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. 2021.
  • Electrochemical Reduction of 2-Substituted Quinoxaline Derivatives and Evaluation of their Electron-Accepting Ability. Analytical and Bioanalytical Electrochemistry. 2023.
  • Watanabe E, et al. New approach to immunochemical determinations for triclopyr and 3,5,6-trichloro-2-pyridinol by using a bifunctional hapten, and evaluation of polyclonal antiserum. J Agric Food Chem. 2002;50(13):3637-46.
  • Kim YS, Keyser SGL, Schneekloth JS Jr. Synthesis of 2',3',4'-trihydroxyflavone (2-D08), an inhibitor of protein sumoylation. Bioorg Med Chem Lett. 2014;24(4):1094-7.

Sources

An In-Depth Technical Guide to the Solubility of 2,3,6-Trichloro-7-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility profile of 2,3,6-Trichloro-7-fluoroquinoxaline. Given the absence of extensive empirical solubility data in publicly available literature, this document leverages predictive models based on the compound's physicochemical properties to offer a robust theoretical framework for its behavior in various solvents. This approach is designed to empower researchers in solvent selection for synthesis, purification, formulation, and biological screening.

Executive Summary: The Solubility Challenge of a Highly Halogenated Heterocycle

This compound is a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science.[1] Its rigid, planar structure, combined with the presence of multiple electron-withdrawing halogen substituents, results in a molecule that is largely nonpolar and possesses a high crystal lattice energy. These characteristics collectively suggest that the compound will exhibit limited solubility in aqueous media and a preference for nonpolar organic solvents. This guide will dissect the underlying physicochemical drivers of this behavior and provide a predicted solubility profile to guide laboratory work.

Physicochemical Properties of this compound: A Predictive Analysis

PropertyPredicted ValueSource
Molecular Formula C₈H₂Cl₃FN₂[1]
Molecular Weight 251.47 g/mol [1][2]
SMILES C1=C2C(=CC(=C1F)Cl)N=C(C(=N2)Cl)Cl[1]
CAS Number 1217303-10-0[1][2]
Predicted LogP 3.73[3]
Predicted Boiling Point 300.7 °C[3]
Predicted Density 1.675 g/cm³[3]
Predicted pKa -7.11[3]

Interpretation for Solubility:

  • High LogP (3.73): This value indicates a significant lipophilic (fat-loving) character, suggesting poor solubility in water and a preference for nonpolar, organic solvents.

  • High Molecular Weight and Halogenation: The presence of three chlorine atoms and one fluorine atom contributes to a high molecular weight and significant van der Waals forces. Overcoming the intermolecular forces within the crystal lattice will require solvents with similar intermolecular interaction capabilities.

  • Low Predicted pKa (-7.11): This extremely low pKa value suggests that the molecule is not ionizable under typical aqueous pH conditions, meaning its solubility will not be significantly influenced by pH changes in the physiological range.

Theoretical Framework: "Like Dissolves Like" and Hansen Solubility Parameters

The fundamental principle governing solubility is "like dissolves like." This means that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. To quantify this, we can employ Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

A smaller "distance" between the HSP values of a solute and a solvent indicates a higher likelihood of dissolution.

Predicted Hansen Solubility Parameters for this compound:

Based on its chemical structure, the estimated Hansen Solubility Parameters for this compound are:

  • δD: ~19.5 MPa½

  • δP: ~4.5 MPa½

  • δH: ~3.0 MPa½

These estimated values reflect a molecule dominated by dispersion forces with some polar character and minimal hydrogen bonding capability.

Predicted Solubility Profile in Common Laboratory Solvents

The following table provides a predicted qualitative solubility profile for this compound in a range of common laboratory solvents, based on an analysis of its predicted physicochemical properties and the principles of "like dissolves like."

SolventSolvent TypePredicted SolubilityRationale
Water Highly Polar ProticPoorMismatch in polarity and lack of hydrogen bonding.
Methanol Polar ProticPoor to ModerateSome potential for dipole-dipole interactions, but overall polarity mismatch.
Ethanol Polar ProticPoor to ModerateSimilar to methanol, with slightly better interaction due to the ethyl group.
Acetone Polar AproticModerateGood balance of polar and nonpolar character.
Acetonitrile Polar AproticModerateThe polar nature of the nitrile group can interact with the quinoxaline core.
Dichloromethane HalogenatedGood"Like dissolves like" principle; similar halogenated nature.
Chloroform HalogenatedGood"Like dissolves like" principle; similar halogenated nature.
Tetrahydrofuran (THF) Polar AproticGoodThe ether oxygen can act as a hydrogen bond acceptor, and the ring provides nonpolar character.
Toluene AromaticGoodThe aromatic ring of toluene can interact favorably with the quinoxaline ring system.
Hexane NonpolarPoorWhile nonpolar, the intermolecular forces of hexane are weaker than those of the solute.
Dimethyl Sulfoxide (DMSO) Polar AproticGood to ExcellentHighly polar nature can overcome the crystal lattice energy.
N,N-Dimethylformamide (DMF) Polar AproticGood to ExcellentAprotic polar solvent capable of strong dipole-dipole interactions.

Experimental Protocols for Solubility Determination

To validate the predicted solubility and obtain quantitative data, the following established experimental protocols are recommended.

Thermodynamic (Equilibrium) Solubility Determination: Shake-Flask Method

This method determines the equilibrium solubility, which is the saturation point of a solution.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker for an extended period (24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension to pellet the excess solid.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G A Add excess solute to solvent B Equilibrate at constant temperature (24-72h) A->B C Centrifuge to separate solid and liquid phases B->C D Extract and dilute supernatant C->D E Quantify concentration via HPLC D->E

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination

This high-throughput method measures the concentration at which a compound precipitates from a solution, which is relevant for early-stage drug discovery.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO.

  • Serial Dilution: Dispense the stock solution into a 96-well plate and perform serial dilutions with the aqueous buffer of interest.

  • Precipitation and Detection: Allow the plate to equilibrate for a set period (e.g., 2 hours) and then measure the turbidity or light scattering using a nephelometer or plate reader.

  • Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed.

G A Prepare high-concentration DMSO stock B Serially dilute in aqueous buffer in 96-well plate A->B C Incubate and allow for precipitation B->C D Measure turbidity/light scattering C->D E Determine concentration at onset of precipitation D->E

Caption: Workflow for Kinetic Solubility Determination.

Synthesis of this compound

The synthesis of this compound is not widely detailed in the literature. However, a plausible synthetic route involves the chlorination of a 7-fluoroquinoxaline precursor.

Synthesis of 7-Fluoroquinoxaline (Precursor)

A common method for synthesizing quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4]

Protocol:

  • Reaction Setup: To a solution of 4-fluoro-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol, add glyoxal (a 40% aqueous solution, 1.1 equivalents) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, remove the solvent under reduced pressure. The residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 7-fluoroquinoxaline.

Chlorination to this compound

The final product can be obtained through the chlorination of the 7-fluoroquinoxaline precursor.

Protocol:

  • Reaction Setup: In a flask equipped with a reflux condenser, dissolve 7-fluoroquinoxaline (1 equivalent) in a suitable high-boiling inert solvent.

  • Chlorination: Add a chlorinating agent, such as phosphorus oxychloride (POCl₃) or a mixture of hydrochloric acid and an oxidizing agent, in excess.

  • Reaction: Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Workup and Purification: Carefully quench the reaction mixture with ice water and neutralize with a base. The crude product can be extracted with an organic solvent (e.g., dichloromethane) and purified by column chromatography on silica gel.

G cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis A 4-Fluoro-1,2-phenylenediamine C Condensation in Ethanol A->C B Glyoxal B->C D 7-Fluoroquinoxaline C->D E 7-Fluoroquinoxaline G Chlorination Reaction E->G F Chlorinating Agent (e.g., POCl₃) F->G H This compound G->H

Caption: Synthetic Pathway for this compound.

Conclusion and Future Directions

This technical guide provides a foundational understanding of the solubility of this compound based on predictive modeling. The compound is anticipated to have poor aqueous solubility and good solubility in polar aprotic and halogenated organic solvents. The provided experimental protocols offer a clear path for researchers to obtain quantitative solubility data. Future work should focus on the experimental validation of these predictions to build a comprehensive, empirically-supported solubility profile for this promising molecule.

References

  • EvitaChem. This compound.
  • PubMed Central. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. [Link]

  • SciELO. Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. [Link]

  • Biddulph, G. et al. Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia and drug resistance of cancer cells. [Link]

  • PubChem. 2,3,6-Trichloroquinoline. [Link]

  • ResearchGate. Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. [Link]

  • RSC Publishing. Synthesis of 7-amino-6-halogeno-3-phenyl-quinoxaline 1,4-dioxides 13a–h and 14a,b,g. [Link]

  • ACD/Labs. Predict Molecular Properties | Percepta Software. [Link]

Sources

Introduction: The Strategic Value of Halogenation in Quinoxaline Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Halogenated Quinoxaline Derivatives: Synthesis, Properties, and Applications

Quinoxaline, a bicyclic heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] Its planar structure allows for effective interaction with biological macromolecules, and its aromatic system is amenable to a wide range of chemical modifications.[1][3] The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the quinoxaline core is a cornerstone strategy in modern drug discovery and materials engineering.[4] Halogenation profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, binding affinity, and electronic characteristics.[4][5]

The strategic incorporation of fluorine, for instance, can enhance metabolic stability and binding affinity through the formation of strong C-F bonds and favorable interactions with biological targets.[5] Chlorine and bromine atoms serve as versatile synthetic handles for further functionalization via nucleophilic aromatic substitution and cross-coupling reactions, while also contributing to the compound's biological activity profile.[4][6][7] Bromo-substitution, in particular, has been shown to play an important role in enhancing the anti-cancer activity of certain quinoxaline derivatives.[7] This guide provides a comprehensive overview of the synthesis, characterization, and diverse applications of halogenated quinoxaline derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Synthetic Strategies and Methodologies

The synthesis of halogenated quinoxalines can be broadly categorized into two approaches: the construction of a pre-halogenated quinoxaline core or the post-functionalization of a quinoxaline scaffold. The choice of strategy is dictated by the availability of starting materials and the desired substitution pattern.

Core Synthesis: The Condensation Pathway

The most fundamental and widely used method for constructing the quinoxaline ring is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.[8][9] This reaction is exceptionally versatile and can be performed under various conditions, often catalyzed by acids or metals.[9] To synthesize a halogenated quinoxaline, one can start with a halogen-substituted o-phenylenediamine.

// Nodes start1 [label="Halogen-Substituted\no-Phenylenediamine", fillcolor="#F1F3F4", fontcolor="#202124"]; start2 [label="1,2-Dicarbonyl\nCompound (e.g., Glyoxal)", fillcolor="#F1F3F4", fontcolor="#202124"]; process [label="Condensation Reaction\n(Acid or Metal Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Halogenated\nQuinoxaline Core", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start1 -> process [label="Reactant 1"]; start2 -> process [label="Reactant 2"]; process -> product [label="Yields"]; }

Caption: General synthesis of a halogenated quinoxaline core.

Halogenation of Quinoxaline Precursors

An alternative to building the ring from halogenated precursors is to introduce the halogen atom onto an existing quinoxaline structure. A common method involves the chlorination or bromination of quinoxaline-2,3(1H,4H)-diones, which are readily prepared by the condensation of o-phenylenediamines with oxalic acid.[10][11]

Experimental Protocol: Synthesis of 6-bromo-2,3-dichloroquinoxaline [10]

  • Step 1: Synthesis of 6-bromo-1,4-dihydroquinoxaline-2,3-dione. 4-bromo-o-phenylenediamine is reacted with oxalic acid in hydrochloric acid. The resulting mixture is refluxed to yield the dione precursor. The acidic medium facilitates the cyclocondensation.

  • Step 2: Chlorination. The obtained 6-bromo-1,4-dihydroquinoxaline-2,3-dione is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst like N,N-Dimethylformamide (DMF).[10] This step replaces the hydroxyl groups of the dione tautomer with chlorine atoms, yielding the target 2,3-dichloroquinoxaline derivative.[11]

Functionalization of Halogenated Quinoxalines

The presence of a halogen atom, particularly chlorine at the 2- or 3-position, renders the quinoxaline ring susceptible to nucleophilic aromatic substitution (SNAr), making it a versatile intermediate for introducing diverse functionalities.[4][12] Furthermore, iodo- and bromo-substituted quinoxalines are excellent substrates for transition metal-catalyzed cross-coupling reactions.

// Node Definitions start [label="2-Chloro-8-iodoquinoxaline", fillcolor="#F1F3F4", fontcolor="#202124"];

// Pathway 1: Sonogashira node_sono [label="Sonogashira Coupling\n(Pd catalyst, Cu(I), alkyne)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; prod_sono [label="8-Alkynyl-2-chloro\nquinoxaline", fillcolor="#FBBC05", fontcolor="#202124"];

// Pathway 2: Buchwald-Hartwig node_buch [label="Buchwald-Hartwig Amination\n(Pd catalyst, base, amine)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prod_buch [label="2-Amino-8-iodo\nquinoxaline", fillcolor="#FBBC05", fontcolor="#202124"];

// Pathway 3: SNAr node_snar [label="Nucleophilic Aromatic\nSubstitution (SNAr)\n(Nucleophile, e.g., R-NH₂)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prod_snar [label="2-Substituted-8-iodo\nquinoxaline", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> node_sono [label="C-I bond\n(more reactive)"]; node_sono -> prod_sono;

start -> node_buch [label="C-Cl bond"]; node_buch -> prod_buch;

prod_sono -> node_buch [label="Sequential\nReaction"];

start -> node_snar [label="C-Cl bond"]; node_snar -> prod_snar; }

Caption: Key functionalization pathways for dihalogenated quinoxalines.[4][13]

This differential reactivity allows for sequential, one-pot functionalization, streamlining the synthesis of complex analogues.[13] For example, a Sonogashira coupling can be performed at the more reactive iodo-position, followed by a Buchwald-Hartwig amination at the chloro-position.[13]

Part 2: Structural and Spectroscopic Characterization

Unambiguous characterization of synthesized halogenated quinoxaline derivatives is crucial for establishing structure-activity relationships. This is typically achieved through a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are primary tools for confirming the core structure and the position of substituents. The chemical shifts and coupling patterns of the aromatic protons provide definitive evidence of the substitution pattern.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. For example, the C=O stretching vibration in quinoxalinone precursors is typically observed in the 1620–1652 cm⁻¹ range.[3][14]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compound by providing a highly accurate mass measurement.

X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state.[15] This technique yields precise information about bond lengths, bond angles, molecular conformation, and intermolecular interactions, which is invaluable for understanding biological activity and for computational studies like molecular docking.[2][14][15]

Table 1: Comparative Crystallographic Data for Representative Quinoxaline Derivatives

Compound Name Molecular Formula Crystal System Space Group Reference
4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline C₁₆H₉N₃O₂S Monoclinic P2₁/c [15]
6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline C₁₆H₉N₃O₂S₂ Monoclinic P2₁/c [15]

| (E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | C₂₃H₂₀N₂O₄·2H₂O | Monoclinic | Cc |[15] |

Part 3: Biological and Materials Science Applications

Halogenated quinoxalines exhibit a remarkable breadth of biological activities and are finding increasing use in materials science.[1][16][17]

Anticancer Activity

A significant body of research has focused on halogenated quinoxalines as anticancer agents.[10][11] Their mechanisms of action are diverse and include the inhibition of protein kinases crucial for cancer cell proliferation and the induction of apoptosis.[5][11]

// Nodes Ligand [label="Halogenated\nQuinoxaline\nDerivative", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon]; Receptor [label="Protein Kinase\n(e.g., VEGFR-2)", fillcolor="#F1F3F4", fontcolor="#202124"]; ATP [label="ATP", fillcolor="#FBBC05", fontcolor="#202124"]; Pathway [label="Downstream\nSignaling Cascade", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Tumor Cell\nProliferation,\nSurvival, Angiogenesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibition [label="INHIBITION", shape=plaintext, fontcolor="#EA4335"]; Inhibition2 [label="INHIBITION", shape=plaintext, fontcolor="#EA4335"];

// Edges ATP -> Receptor [label="Binds to\nactive site"]; Receptor -> Pathway [label="Activates"]; Pathway -> Proliferation [label="Promotes"]; Ligand -> Receptor [label="Competitively\nBinds", style=dashed];

// Inhibition representation {rank=same; Ligand; Inhibition; Receptor} Ligand -> Inhibition [arrowhead=none]; Inhibition -> Receptor [arrowhead=tee]; }

Caption: Mechanism of action via protein kinase inhibition.[5][11]

The introduction of halogens can significantly impact cytotoxic activity. For instance, in one study, a benzo[g]quinoxaline derivative with dibromo substitution showed higher cytotoxic activity against the MCF-7 breast cancer cell line than its non-brominated counterpart.[7] Similarly, certain 2-chloroquinoxaline derivatives have demonstrated very strong cytotoxic activity against liver cancer cell lines.[18]

Table 2: Selected Anticancer Activity of Halogenated Quinoxaline Derivatives

Compound Type Halogen Target Cell Line IC₅₀ (µM) Reference
Benzo[g]quinoxaline Dibromo MCF-7 (Breast) 8.84 [7]
Tetrazolo[1,5-a]quinoxaline Bromo Various 0.01 - 0.06 [10]
2-Chloro-N-benzylidenehydrazinyl 4-Chloro HepG-2 (Liver) 1.53 [18]
2-Chloro-N-benzylidenehydrazinyl 4-Chloro HuH-7 (Liver) 3.06 [18]

| Pyrrolo[1,2-a]quinoxaline | 7-Fluoro | Colon Cancer Lines | Moderately to Highly Active |[8] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay) The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a specific density and allowed to adhere overnight in a CO₂ incubator.

  • Compound Treatment: The halogenated quinoxaline derivatives are dissolved (typically in DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the treatment medium is removed, and MTT solution is added to each well. The plate is incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Antimicrobial and Antiviral Activity

Halogenated quinoxalines have demonstrated significant potential as antimicrobial and antiviral agents.[1][12][19] Quinoxaline 1,4-di-N-oxide derivatives, in particular, have shown efficacy against Mycobacterium tuberculosis.[1] Recent studies have also highlighted their role as potent antiviral agents against respiratory pathogens, including SARS-CoV-2.[19]

Table 3: Antimicrobial Activity of Representative Quinoxaline Derivatives [20]

Substituent at C2 Substituent at C3 Test Organism MIC (µg/mL)
4-Fluorophenylthio 4-Fluorophenylthio Escherichia coli 50
2-Pyridylamino 2-Pyridylamino Staphylococcus aureus 25
4-Chlorophenylamino 4-Chlorophenylamino Staphylococcus aureus 50

| 4-Chlorophenylamino | 4-Chlorophenylamino | Escherichia coli | 25 |

Applications in Materials Science

The electronic properties of the quinoxaline core make it an attractive building block for organic electronic materials. Halogenation is a key strategy for fine-tuning the frontier molecular orbital (HOMO/LUMO) energy levels of these materials.[17][21] This modulation is critical for optimizing performance in applications such as organic solar cells (OSCs) and organic light-emitting diodes (OLEDs).[22][23] For example, halogenated dibenzo[f,h]quinoxaline units have been used to construct guest acceptors for organic solar cells, achieving efficiencies as high as 19%.[17][21]

Conclusion and Future Outlook

Halogenated quinoxaline derivatives represent a versatile and highly valuable class of compounds with a vast chemical space and a wide spectrum of applications. The strategic introduction of halogen atoms provides a powerful tool to modulate their biological activity, pharmacokinetic properties, and electronic characteristics. The synthetic accessibility of the quinoxaline core, combined with the diverse reactivity of its halogenated analogues, ensures that this scaffold will continue to be a fertile ground for discovery. Future research will likely focus on developing more selective and potent therapeutic agents with novel mechanisms of action, as well as designing next-generation organic electronic materials with enhanced performance and stability. The continued exploration of structure-activity and structure-property relationships will be paramount in unlocking the full potential of these remarkable heterocyclic compounds.

References

  • Navigating the Synthetic Landscape of Halogenated Quinoxalines: A Technical Guide in the Absence of 2-Chloro-5,6-difluoroquinoxaline - Benchchem.
  • A Comparative Guide to the X-ray Crystallographic Analysis of Quinoxaline Deriv
  • The Rising Therapeutic Potential of Fluorinated Quinoxalines: A Technical Guide to Their Biological Activities - Benchchem.
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review - Taylor & Francis Online.
  • Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands - PMC - PubMed Central.
  • Recent Advances in the Synthesis of Quinoxalines.
  • Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
  • New Quinoxalines with Biological Applic
  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - NIH.
  • Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione - ResearchG
  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory p
  • Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR - PubMed.
  • Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - MDPI.
  • Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflamm
  • Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR | Request PDF - ResearchG
  • Recent Methods for the Synthesis of Quinoxaline Deriv
  • An In-depth Technical Guide to 2-Chloro-8-Substituted Quinoxaline Deriv
  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC - PubMed Central.
  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents - ResearchG
  • X‐ray structures of the quinoxaline‐based compounds Q‐1‐Py, Q‐2‐Py, and Q‐2Ph.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH.
  • Overall structure‐activity relationship analysis of the quinoxaline deriv
  • Halogenated Dibenzo[f,h]quinoxaline Units Constructed 2D‐Conjugated Guest Acceptors for 19% Efficiency Organic Solar Cells - PubMed Central.
  • Chemistry, Synthesis, and Structure Activity Rel
  • Halogen Substituent Engineering in the Quinoxaline‐based Central Unit of Acceptor for Efficient Organic Solar Cells | Request PDF - ResearchG
  • One-Pot Synthesis of Substituted Quinoxalines from 2-Chloro-8-iodoquinoxaline: An Applic
  • The Role of Quinoxaline Deriv
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - MDPI.
  • Halogenated Dibenzo[f,h]quinoxaline Units Constructed 2D‐Conjugated Guest Acceptors for 19% Efficiency Organic Solar Cells - ResearchG
  • Structure-activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands - PubMed.
  • Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies - PubMed Central.
  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - NIH.
  • Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - NIH.
  • Overview of the structure-activity relationship (SAR) of quinoxaline...
  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory p
  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC - NIH.
  • New synthesis of substituted quinoxaline derivatives from the Cu-catalyzed reactions of 2-iodoaniline and trichloroacetonitrile-nitro compound adducts | Semantic Scholar.
  • Synthesis of a fluorene and quinoxaline-based co-polymer for organic electronics.
  • New synthesis of substituted quinoxaline derivatives from the Cu-catalyzed reactions of 2-iodoaniline and trichloroacetonitrile-nitro compound adducts | Request PDF - ResearchG
  • The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Applic
  • Biological activity of quinoxaline derivatives - ResearchG
  • EP1616864A4 - Quinoxaline derivatives, and organic semiconductor devices, electroluminescent devices and electronic appliances, made by using the derivatives - Google P
  • A Comparative Guide to the Biological Activity of Substituted Quinoxaline Deriv
  • Spectroscopic characterization of the structural properties of quinoxalinophenanthrophenazine thin films - Journal of M
  • Synthesis, spectroscopic and thermal characteriz
  • Quinoxaline derivatives as attractive electron-transporting m

Sources

An In-Depth Technical Guide to the Potential Biological Activities of 2,3,6-Trichloro-7-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold, a privileged heterocyclic motif, is a cornerstone in medicinal chemistry, renowned for conferring a broad spectrum of biological activities upon its derivatives.[[“]][2] The strategic incorporation of halogen atoms into this scaffold can significantly modulate the physicochemical and pharmacological properties of the resulting compounds, often enhancing their therapeutic potential.[3][4] This technical guide provides a comprehensive exploration of the potential biological activities of a specific, heavily halogenated derivative: 2,3,6-Trichloro-7-fluoroquinoxaline. In the absence of extensive direct experimental data for this particular molecule, this document synthesizes information from structurally related quinoxaline analogs to propose and substantiate key therapeutic hypotheses. We will delve into its potential as an anticancer and antimicrobial agent, elucidating plausible mechanisms of action and providing detailed, field-proven experimental protocols for their validation. This guide is structured to serve as a foundational resource for researchers aiming to investigate and harness the therapeutic promise of this compound.

Introduction: The Quinoxaline Scaffold and the Influence of Halogenation

Quinoxalines, characterized by a fused benzene and pyrazine ring system, are integral to numerous marketed drugs and clinical candidates.[5] Their derivatives have demonstrated a remarkable diversity of pharmacological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, and kinase inhibitory activities.[2][5][6] The planar, aromatic nature of the quinoxaline ring system allows for effective intercalation with biological macromolecules such as DNA and proteins, a key aspect of its bioactivity.

The introduction of halogen atoms—in this case, three chlorine atoms and one fluorine atom—to the quinoxaline core is a deliberate and strategic chemical modification. Halogens can enhance biological activity through several mechanisms:

  • Increased Lipophilicity: Facilitates improved membrane permeability and cellular uptake.

  • Modulation of Electronic Properties: The electron-withdrawing nature of halogens can alter the reactivity and binding affinity of the molecule to its biological targets.[4]

  • Formation of Halogen Bonds: These non-covalent interactions can contribute to more specific and stable binding to protein targets.

Therefore, this compound represents a molecule with significant, albeit underexplored, therapeutic potential, warranting a systematic investigation into its biological activities.

Chemical Profile and Synthesis

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1217303-10-0[7]
Molecular Formula C₈H₂Cl₃FN₂[7]
Molecular Weight 251.466 g/mol [7]
Chemical Structure
Synthetic Pathway

A plausible and efficient synthesis of this compound can be achieved through the chlorination of a 7-fluoroquinoxaline precursor.[7] This method leverages established chemical transformations to construct the target molecule.

G A 7-Fluoroquinoxaline (Starting Material) B Chlorination Reaction A->B Chlorinating Agent (e.g., Thionyl Chloride, SOCl₂) C This compound (Final Product) B->C Controlled Temperature and Solvent

Caption: Proposed synthetic workflow for this compound.

Experimental Causality: The choice of a potent chlorinating agent like thionyl chloride or phosphorus pentachloride is crucial for achieving exhaustive chlorination at the 2, 3, and 6 positions of the quinoxaline ring. The reaction conditions, particularly temperature and solvent, must be carefully controlled to manage reactivity and optimize the yield of the desired polysubstituted product.[7]

Postulated Anticancer Activity

The quinoxaline scaffold is a well-established pharmacophore in oncology, with numerous derivatives exhibiting potent anticancer effects through diverse mechanisms.[2][8][9] We hypothesize that this compound is a promising candidate for anticancer drug development, potentially acting through the inhibition of key cellular processes essential for tumor growth and survival.

Proposed Mechanism 1: Inhibition of Topoisomerase II

Topoisomerase II (Topo II) is a vital enzyme that modulates DNA topology, playing a critical role in DNA replication, transcription, and chromosome segregation. Its inhibition leads to DNA damage and the induction of apoptosis in rapidly proliferating cancer cells.[10] Several quinoxaline derivatives have been identified as potent Topo II inhibitors, making this a plausible mechanism of action for our target compound.[10]

G cluster_0 Cancer Cell Nucleus A 2,3,6-Trichloro- 7-fluoroquinoxaline B Topoisomerase II (Topo II) A->B Inhibition C DNA Replication & Transcription B->C Enables D DNA Strand Breaks C->D Leads to E Apoptosis (Cell Death) D->E Induces

Caption: Hypothesized mechanism of Topoisomerase II inhibition.

Proposed Mechanism 2: Disruption of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of many cancers, leading to uncontrolled cell proliferation and tumor growth.[[“]][11][12] Small-molecule inhibitors targeting this pathway are of significant therapeutic interest.[13][14] Notably, certain trisubstituted quinoxaline derivatives have been shown to inhibit the Wnt/β-catenin pathway, suggesting a second compelling avenue for the anticancer activity of this compound.

G cluster_0 Wnt/β-catenin Signaling Pathway A Wnt Ligand B Frizzled Receptor A->B C β-catenin Degradation Complex (Inactive) B->C D β-catenin Accumulation C->D E Nuclear Translocation D->E F TCF/LEF E->F G Gene Transcription (c-myc, Cyclin D1) F->G H Cell Proliferation G->H I 2,3,6-Trichloro- 7-fluoroquinoxaline I->D Inhibits

Caption: Proposed inhibition of the Wnt/β-catenin signaling pathway.

Experimental Protocols for In Vitro Anticancer Activity Assessment

To empirically validate the hypothesized anticancer activities, a tiered approach of in vitro assays is recommended.

3.3.1. Cytotoxicity Assessment using MTT Assay

This colorimetric assay is a robust and widely used method to assess the metabolic activity of cells, serving as an indicator of cell viability and proliferation.[15]

  • Cell Seeding: Plate human cancer cell lines (e.g., PC-3 for prostate cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[15]

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Treat the cells with varying concentrations for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[16]

  • Solubilization and Measurement: Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability.

3.3.2. Apoptosis Detection by Annexin V-FITC/PI Staining

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells with this compound at concentrations around the determined IC₅₀ for 24-48 hours.

  • Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.[15]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Table 2: Comparative IC₅₀ Values of Related Quinoxaline Derivatives in Cancer Cell Lines

CompoundCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Compound IVPC-3 (Prostate)2.11Topoisomerase II Inhibition, Apoptosis Induction[8][10]
Compound VIIIcHCT116 (Colon)2.5Cell Cycle Arrest (G2/M)[8]
Compound XVaHCT116 (Colon)4.4Not Specified[8]
Compound XVaMCF-7 (Breast)5.3Not Specified[8]
This compound (To be determined) (Hypothesized to be in the low micromolar range) (Postulated Topo II and/or Wnt/β-catenin inhibition)

Postulated Antimicrobial Activity

Quinoxaline derivatives are also recognized for their potent antimicrobial properties against a wide range of pathogens.[17][18][19] The presence of multiple halogen substituents in this compound is anticipated to contribute to significant antimicrobial efficacy.

Proposed Mechanism of Action

A common mechanism of action for quinoxaline-based antimicrobials is the interference with bacterial DNA synthesis or protein synthesis.[20] The planar structure of the quinoxaline ring can facilitate intercalation into bacterial DNA, disrupting its replication and leading to bacterial cell death. Additionally, these compounds can inhibit essential bacterial enzymes involved in protein synthesis.

G cluster_0 Bacterial Cell A 2,3,6-Trichloro- 7-fluoroquinoxaline B Bacterial DNA A->B Intercalation/ Inhibition C DNA Replication & Protein Synthesis B->C Essential for D Bacterial Cell Death C->D Inhibition leads to

Caption: Hypothesized mechanism of antimicrobial action.

Experimental Protocol for In Vitro Antimicrobial Activity Assessment

4.2.1. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is the gold standard for determining the quantitative antimicrobial susceptibility of a compound.[16][21][22]

  • Preparation of Bacterial Inoculum: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[16] Dilute this suspension to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well. Include positive (bacteria without compound) and negative (broth only) controls. Incubate the plate at 37°C for 16-24 hours.[16]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (turbidity).[16]

Conclusion and Future Directions

This compound is a molecule of significant interest, poised at the intersection of established quinoxaline bioactivity and the potentiating effects of polyhalogenation. The hypotheses presented in this guide—namely, its potential as a dual anticancer and antimicrobial agent—are firmly grounded in the extensive body of literature on related compounds. The proposed mechanisms of Topoisomerase II inhibition, Wnt/β-catenin pathway disruption, and interference with bacterial DNA/protein synthesis provide a rational basis for its further investigation.

The detailed experimental protocols outlined herein offer a clear and validated roadmap for researchers to systematically evaluate these hypotheses. Successful validation of these activities in vitro will pave the way for more advanced preclinical studies, including in vivo efficacy models and toxicological assessments. Ultimately, the exploration of this compound and its analogs could lead to the development of novel and potent therapeutic agents to address critical unmet needs in oncology and infectious diseases.

References

  • Wnt/β-catenin Signaling Inhibitors. PubMed. [Link]

  • Pharmacological inhibitors targeting Wnt/β-catenin in cancer therapy. Consensus. [Link]

  • Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics. Future Science. [Link]

  • Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions. PubMed Central. [Link]

  • A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. SpringerLink. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. AKJournals. [Link]

  • Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review. Wiley Online Library. [Link]

  • A comprehensive review on in-vitro methods for anti-microbial activity. GSC Biological and Pharmaceutical Sciences. [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PubMed Central. [Link]

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. ResearchGate. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. ResearchGate. [Link]

  • Synthesis of novel antibacterial and antifungal quinoxaline derivatives. PubMed Central. [Link]

  • Assessing Specificity of Anticancer Drugs In Vitro - a 2 minute Preview of the Experimental Protocol. YouTube. [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI. [Link]

  • Synthesis and Biological Activities of Some Quinoxaline Derivatives Bearing Aromatic Halogen Nucleus. Semantic Scholar. [Link]

  • Quinoxalines in Oral Health: From Antimicrobials to Biomaterials. Preprints.org. [Link]

  • Biological Activity of Halogen-Containing Derivatives of N-Substituted Quinone Imines. Biointerface Research in Applied Chemistry. [Link]

  • Basic protocol to assess preclinical anticancer activity. It can be... ResearchGate. [Link]

  • Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. Taylor & Francis Online. [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. Europe PMC. [Link]

  • Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Publications. [Link]

  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Bentham Science. [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Scientific & Academic Publishing. [Link]

  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. [Link]

  • An efficient synthesis of ethyl 7-chloro-6-fluoro-1-methyl-4-oxo-1,4- dihydro-[11][12]thiazeto[3,2-a]quinoline-3-carboxylate as intermediate of the prulifloxacin containing tricyclic fluoroquinolone. ResearchGate. [Link]

  • A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. ResearchGate. [Link]

  • Process for the preparation of 4- (3'chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline.

Sources

Halogenated Quinoxalines: A Deep Dive into Their Mechanisms of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoxaline Scaffold and the Power of Halogenation

Quinoxaline, a heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring, represents a privileged structure in medicinal chemistry.[1][2] Its derivatives have garnered significant attention due to their broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and neuroprotective effects.[3][4] The versatility of the quinoxaline core allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties.

A particularly effective strategy for enhancing the biological efficacy of quinoxalines is halogenation. The incorporation of halogen atoms (fluorine, chlorine, bromine, or iodine) into the quinoxaline framework can profoundly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability. These modifications, in turn, can lead to enhanced binding affinity for biological targets, improved cell permeability, and altered pharmacokinetic profiles.[5][6] Notably, the introduction of halogens can facilitate specific non-covalent interactions, such as halogen bonding, which are increasingly recognized as crucial for potent and selective drug-target engagement.[7][8]

This technical guide provides a comprehensive exploration of the multifaceted mechanisms of action of halogenated quinoxalines across various biological systems. We will delve into the specific molecular targets and signaling pathways modulated by these compounds, supported by experimental evidence and structure-activity relationship (SAR) studies. This guide is designed to equip researchers and drug development professionals with the in-depth knowledge required to rationally design and develop novel halogenated quinoxaline-based therapeutics.

Antimicrobial Mechanisms: Disrupting Bacterial Homeostasis

Halogenated quinoxalines have emerged as potent agents against a range of bacterial pathogens. Their mechanisms of action are multifaceted, primarily involving the inhibition of essential bacterial enzymes and the induction of overwhelming oxidative stress.

Inhibition of DNA Gyrase and Topoisomerase IV

A primary target for many antibacterial quinoxalines is DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria). These essential enzymes regulate DNA topology, and their inhibition leads to the disruption of DNA replication and repair, ultimately causing bacterial cell death.

Halogenation plays a critical role in the potency of these inhibitors. For instance, the presence of a fluorine atom at the C6-position of the quinolone ring system (a related scaffold) is a well-established determinant for enhanced DNA gyrase inhibition.[9] More recent studies on novel bacterial topoisomerase inhibitors (NBTIs) have highlighted the significance of halogen bonds in the active site. A crystal structure of a potent halogenated inhibitor bound to the S. aureus DNA gyrase core fusion and DNA revealed a symmetrical bifurcated halogen bond between a chlorine atom and the backbone carbonyls of two symmetry-related Ala68 residues.[5] This specific interaction stabilizes the drug-enzyme-DNA complex, preventing the re-ligation of the cleaved DNA strands.

Induction of Oxidative Stress

A distinct class of halogenated quinoxalines, the quinoxaline 1,4-di-N-oxides, exert their antibacterial effects through the generation of reactive oxygen species (ROS). Under anaerobic conditions, these compounds are bioreductively activated by bacterial reductases, leading to the formation of radical species. These radicals can then react with molecular oxygen to produce superoxide anions and hydroxyl radicals. The resulting surge in intracellular ROS inflicts widespread damage to cellular components, including DNA, proteins, and lipids, leading to cell death. This mechanism is particularly effective against anaerobic bacteria.

Anticancer Mechanisms: A Multi-pronged Attack on Malignancy

The anticancer activity of halogenated quinoxalines is characterized by their ability to interfere with multiple cellular processes essential for tumor growth and survival. Key mechanisms include the inhibition of topoisomerases, modulation of protein kinase signaling cascades, and the induction of programmed cell death (apoptosis).

Topoisomerase Inhibition: Inducing Lethal DNA Damage

Similar to their antibacterial counterparts, certain halogenated quinoxalines function as potent inhibitors of human topoisomerases I and II.[1][2][4] These enzymes are crucial for resolving topological DNA stress during replication and transcription. By stabilizing the covalent enzyme-DNA cleavage complex, these inhibitors introduce persistent DNA strand breaks, which trigger cell cycle arrest and apoptosis.[10][11]

Structure-activity relationship studies have demonstrated that the nature and position of the halogen substituent significantly impact the topoisomerase inhibitory activity. For example, replacing a nitro group with a chlorine or fluorine atom in indenoisoquinoline topoisomerase I poisons can maintain or even enhance anticancer activity while potentially reducing toxicity.[1][2]

Protein Kinase Inhibition: Derailing Oncogenic Signaling

Protein kinases are critical regulators of cellular signaling pathways that are often dysregulated in cancer. Halogenated quinoxalines have been developed as inhibitors of a wide range of kinases implicated in tumorigenesis, including:

  • Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in many cancers. Halogenated quinoxalines can act as EGFR inhibitors, blocking downstream signaling pathways involved in cell proliferation and survival.[12]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Angiogenesis, the formation of new blood vessels, is essential for tumor growth. Halogenated quinoxalines can inhibit VEGFR, thereby suppressing tumor neovascularization.

  • Other Kinases: Various other kinases, such as c-Met, Pim-1/2, and Glycogen Synthase Kinase 3β (GSK-3β), have been identified as targets for halogenated quinoxaline derivatives.[13][14][15][16][17]

Molecular docking studies have provided insights into the binding modes of these inhibitors within the kinase active site. The halogen atoms often form crucial interactions, including halogen bonds, with key amino acid residues, contributing to the high affinity and selectivity of these compounds.[13]

Induction of Apoptosis: Triggering Programmed Cell Death

A common outcome of the molecular insults inflicted by halogenated quinoxalines is the induction of apoptosis. This programmed cell death is a critical mechanism for eliminating damaged or cancerous cells. Halogenated quinoxalines can trigger apoptosis through multiple pathways:

  • Mitochondrial Pathway: Many of these compounds induce mitochondrial dysfunction, leading to the release of pro-apoptotic factors like cytochrome c. This, in turn, activates the caspase cascade, culminating in the execution of apoptosis.[18]

  • Caspase Activation: The activation of key executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis. Halogenated quinoxalines have been shown to induce the cleavage and activation of these caspases.[18]

  • Modulation of Apoptotic Regulators: These compounds can also alter the expression levels of key apoptosis-regulating proteins. For instance, they can upregulate the expression of pro-apoptotic proteins like Bax and downregulate the expression of anti-apoptotic proteins like Bcl-2.[19]

The ability of halogenated quinoxalines to induce apoptosis is often linked to their primary mechanism of action. For example, the DNA damage caused by topoisomerase inhibitors or the inhibition of pro-survival signaling by kinase inhibitors can directly trigger the apoptotic machinery.

Neuropharmacological Mechanisms: Modulating Neuronal Excitability

In the central nervous system, halogenated quinoxalines, particularly quinoxaline-2,3-diones, are well-known as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[20][21][22][23][24][25] AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the brain.

By competitively binding to the glutamate binding site on the AMPA receptor, these halogenated quinoxalines prevent its activation by the endogenous neurotransmitter glutamate.[23] This blockade of AMPA receptor function leads to a reduction in neuronal excitability, which underlies their potential therapeutic applications in conditions characterized by excessive neuronal firing, such as epilepsy and excitotoxic neuronal injury. Structure-activity relationship studies have been instrumental in optimizing the potency and selectivity of these antagonists.[24][25][26][27]

Experimental Protocols

To facilitate further research in this field, this section provides detailed, step-by-step methodologies for key experiments used to elucidate the mechanisms of action of halogenated quinoxalines.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining in solution following a kinase reaction, which is inversely correlated with kinase activity.[14][28][29]

Materials:

  • Recombinant human kinase of interest

  • Kinase-specific substrate

  • Halogenated quinoxaline test compounds

  • ATP

  • Kinase assay buffer

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the halogenated quinoxaline compounds in DMSO.

  • In the wells of the assay plate, add the kinase, the specific substrate, and the diluted test compounds.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature and for the appropriate duration for the specific kinase.

  • Stop the reaction and add the detection reagent from the luminescent kinase assay kit.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes a cell-permeable fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to measure intracellular ROS levels.[30][31][32][33][34]

Materials:

  • Cell line of interest

  • Cell culture medium

  • Halogenated quinoxaline test compounds

  • DCFH-DA

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Remove the culture medium and wash the cells with PBS.

  • Load the cells with DCFH-DA solution in serum-free medium and incubate in the dark.

  • Wash the cells with PBS to remove excess probe.

  • Treat the cells with various concentrations of the halogenated quinoxaline compounds.

  • Incubate for the desired time period.

  • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.

  • Quantify the fold change in ROS production relative to untreated control cells.

DNA Intercalation Assay (DNA Unwinding Assay)

This assay determines if a compound binds to DNA by intercalation, which causes a change in the DNA's topology.[35][36]

Materials:

  • Supercoiled plasmid DNA

  • Relaxed plasmid DNA (as a control)

  • Halogenated quinoxaline test compounds

  • Topoisomerase I

  • Topoisomerase I reaction buffer

  • Agarose

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus

Procedure:

  • Incubate supercoiled plasmid DNA with varying concentrations of the halogenated quinoxaline compound in the topoisomerase I reaction buffer.

  • Add topoisomerase I to the reaction mixture and incubate to allow for DNA relaxation.

  • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Remove the compound and enzyme by, for example, phenol-chloroform extraction.

  • Analyze the DNA topology by agarose gel electrophoresis.

  • Stain the gel with a DNA stain and visualize under UV light.

  • An intercalating agent will cause the relaxed DNA to become supercoiled upon removal of the compound, which will be visible as a faster-migrating band on the gel compared to the relaxed DNA control.

Data Presentation

Table 1: Inhibitory Activity of Halogenated Quinoxaline Derivatives Against Various Protein Kinases

Compound IDHalogen Substituent(s)Target KinaseIC50 (µM)Reference
7I4 3,4-difluoroSurvivin (indirect)1.21 (C4-2 cells)[37]
7I6 3,5-difluoroSurvivin (indirect)0.70 (C4-2 cells)[37]
7I10 3,4,5-trifluoroSurvivin (indirect)0.24 (C4-2 cells)[37]
Compound 11 4-chloro-9.0 (MCF-7), 2.5 (HCT116)[38]
Compound 45 5-fluoro, 10-(4-fluorophenyl)GSK-3β0.18[16][17]

Visualizations

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ReceptorKinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) SignalingCascade Downstream Signaling (e.g., PI3K/Akt, MAPK) ReceptorKinase->SignalingCascade Activation ApoptosisRegulators Bcl-2 Family Proteins SignalingCascade->ApoptosisRegulators Regulation Apoptosis Apoptosis ApoptosisRegulators->Apoptosis Regulation Topoisomerase Topoisomerase II DNA DNA Topoisomerase->DNA Religation DNA->Apoptosis Damage-induced HalogenatedQuinoxaline Halogenated Quinoxaline HalogenatedQuinoxaline->ReceptorKinase Inhibition HalogenatedQuinoxaline->SignalingCascade Inhibition HalogenatedQuinoxaline->ApoptosisRegulators Modulation HalogenatedQuinoxaline->Topoisomerase Inhibition

Caption: Anticancer Mechanisms of Halogenated Quinoxalines.

experimental_workflow cluster_synthesis Compound Preparation cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Halogenated Quinoxaline Library Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT) Characterization->Cytotoxicity Test Compounds TargetBased Target-Based Assays (e.g., Kinase Inhibition) Cytotoxicity->TargetBased Identify Active Compounds CellBased Cell-Based Assays (Apoptosis, ROS, Cell Cycle) TargetBased->CellBased Further Investigate Hits Biochemical Biochemical Assays (DNA Intercalation, Enzyme Kinetics) CellBased->Biochemical Elucidate MOA

Caption: Drug Discovery Workflow for Halogenated Quinoxalines.

Conclusion and Future Directions

Halogenated quinoxalines represent a highly promising class of bioactive molecules with diverse mechanisms of action. Their ability to interact with a multitude of biological targets, including enzymes, receptors, and nucleic acids, underscores their therapeutic potential across a range of diseases. The strategic incorporation of halogens has proven to be a powerful tool for enhancing their potency and modulating their pharmacological profiles, with halogen bonding emerging as a key interaction to be exploited in rational drug design.

Future research in this area should continue to focus on elucidating the precise molecular interactions that govern the activity of halogenated quinoxalines. High-resolution structural studies, such as X-ray crystallography and cryo-electron microscopy, of these compounds in complex with their biological targets will provide invaluable insights for the design of next-generation inhibitors with improved selectivity and reduced off-target effects. Furthermore, a deeper understanding of their metabolic pathways and potential for toxicity will be crucial for their successful clinical translation. The continued exploration of this versatile chemical scaffold holds great promise for the development of novel and effective therapies for a variety of human diseases.

References

  • Cushman, M., et al. (2014). Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. Journal of Medicinal Chemistry, 57(12), 5249-5261. [Link]

  • Ioanoviciu, A., et al. (2016). Synthesis and biological evaluation of new fluorinated and chlorinated indenoisoquinoline topoisomerase I poisons. Bioorganic & Medicinal Chemistry, 24(7), 1469-1479. [Link]

  • Abdel-Wahab, B. F., et al. (2012). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica, 69(6), 1039-1049. [Link]

  • Aiello, F., et al. (2012). Docking Applied to the Study of Inhibitors of c-Met Kinase. Molecules, 17(12), 14069-14081. [Link]

  • Al-Said, M. S., et al. (2022). Heterocyclic substituted quinoxaline derivatives as topoisomerase II inhibitors. ResearchGate. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. [Link]

  • Chen, J., et al. (2021). Design, synthesis, and evaluation of quinoxaline-based survivin inhibitors for castration-resistant prostate cancer. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Domagala, J. M., et al. (1986). New structure-activity relationships of the quinolone antibacterials using the target enzyme. The development and application of a DNA gyrase assay. Journal of Medicinal Chemistry, 29(3), 394-404. [Link]

  • Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. (2022). National Institutes of Health. [Link]

  • Halder, A. K., et al. (2018). Inhibition of DNA Topoisomerase Type IIα (TOP2A) by Mitoxantrone and Its Halogenated Derivatives: A Combined Density Functional and Molecular Docking Study. Journal of Chemical Information and Modeling, 58(7), 1464-1476. [Link]

  • Hassan, A. S., et al. (2020). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. ResearchGate. [Link]

  • Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors. (2019). PubMed Central. [Link]

  • In Silico investigation of the structural requirements for the AMPA receptor antagonism by quinoxaline derivatives. (n.d.). ResearchGate. [Link]

  • ROS Assay Kit Protocol. (n.d.). Boster Bio. [Link]

  • Emerging Trends in Quinoxaline‐Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. (2023). ResearchGate. [Link]

  • Laponogov, I., et al. (2021). Potent DNA gyrase inhibitors bind asymmetrically to their target using symmetrical bifurcated halogen bonds. Nature Communications, 12(1), 162. [Link]

  • ROS Detection Assay Kit. (n.d.). Assay Genie. [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (2022). MDPI. [Link]

  • Insights into the crystal structure investigation and virtual screening approach of quinoxaline derivatives as potent against c-Jun N-terminal kinases 1. (2024). PubMed. [Link]

  • Measuring Intracellular Reactive Oxygen Species (ROS). (n.d.). Barrick Lab. [Link]

  • Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors. (2018). PubMed. [Link]

  • Structure-activity relationships in DNA gyrase inhibitors. (1990). PubMed. [Link]

  • Molecular docking based virtual screening of lung cancer kinases with Quinoxalin-2-one from the diatom, Nitzschia longissima. (2022). ResearchGate. [Link]

  • Halogen Interactions in Protein-Ligand Complexes: Implications of Halogen Bonding for Rational Drug Design. (2013). Semantic Scholar. [Link]

  • Interplay of halogen bonding and solvation in protein–ligand binding. (2024). PubMed Central. [Link]

  • Induction of apoptosis and inhibition of small cell lung cancer growth by the quinoxaline tyrphostins. (1997). PubMed. [Link]

  • Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity. (2023). PubMed Central. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation. (2015). PubMed Central. [Link]

  • Ester of Quinoxaline-7-carboxylate 1,4-di-N-oxide as Apoptosis Inductors in K-562 Cell Line: An in vitro, QSAR and DFT Study. (2018). PubMed. [Link]

  • Intracellular ROS Assay. (2025). Protocols.io. [Link]

  • Halogen Bonding: Types and Role in Biological Activities of Halogenated Molecules. (2021). ResearchGate. [Link]

  • Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects. (2022). MDPI. [Link]

  • Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations. (2022). Semantic Scholar. [Link]

  • Halogen bonds between ligands and proteins: can we use them in validation?. (2025). bioRxiv. [Link]

  • Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. (2022). Semantic Scholar. [Link]

  • DNA Unwinding Assay. (n.d.). Inspiralis. [Link]

  • Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. (2022). African Journals Online (AJOL). [Link]

  • Discovery and antiproliferative evaluation of new quinoxalines as potential DNA intercalators and topoisomerase II inhibitors. (2019). PubMed. [Link]

  • Quinoxaline‐derived intercalators. (n.d.). ResearchGate. [Link]

  • Competitive AMPA receptor antagonists. (2006). PubMed. [Link]

  • Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives. (1998). PubMed. [Link]

  • Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. (2020). National Institutes of Health. [Link]

  • Characterization of quinoxaline derivatives for protection against iatrogenically induced hearing loss. (2020). PubMed Central. [Link]

  • Synthesis and AMPA receptor antagonistic activity of a novel class of quinoxalinecarboxylic acid with a substituted phenyl group at the C-7 position. (2003). PubMed. [Link]

  • Design, synthesis, and AMPA receptor antagonistic activity of a novel 6-nitro-3-oxoquinoxaline-2-carboxylic acid with a substituted phenyl group at the 7 position. (2004). PubMed. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Leveraging 2,3,6-Trichloro-7-fluoroquinoxaline as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic use of 2,3,6-trichloro-7-fluoroquinoxaline. Quinoxaline derivatives are a cornerstone of medicinal chemistry, recognized for their broad spectrum of biological activities.[1][2][3] The specific halogenation pattern of this compound endows it with a unique reactivity profile, making it an exceptionally valuable starting material for the synthesis of complex molecular architectures. Herein, we delve into the core principles of its reactivity, provide detailed, validated protocols for its functionalization via Nucleophilic Aromatic Substitution (SNAr), and illustrate its application in the rational design of kinase inhibitors.

Core Concepts: Physicochemical Properties and Reactivity Profile

The synthetic utility of this compound stems directly from its distinct electronic properties. The quinoxaline core, a bicyclic system containing two nitrogen atoms, is inherently electron-deficient. This effect is significantly amplified by the presence of three strongly electron-withdrawing chlorine atoms and a highly electronegative fluorine atom.[1][4] This electronic arrangement creates a highly electrophilic scaffold, particularly at the carbon atoms bearing the chloro substituents, priming them for nucleophilic attack.[1]

PropertyValue
Molecular Formula C₈H₂Cl₃FN₂
Molecular Weight 251.47 g/mol
CAS Number 1217303-10-0
Appearance (Typically) Off-white to yellow solid
Key Reactivity Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the C2 and C3 positions are the most activated and thus the most labile, due to their proximity to the electron-withdrawing nitrogen atoms of the pyrazine ring. The C6 chlorine is also activated by the cumulative electron-withdrawing effects but is generally less reactive than the C2/C3 positions. This differential reactivity is a key feature that can be exploited for selective, sequential functionalization.

Caption: Electronic effects leading to heightened reactivity.

Core Application: Nucleophilic Aromatic Substitution (SNAr) Protocols

Nucleophilic Aromatic Substitution (SNAr) is the primary transformation used to functionalize the this compound scaffold.[1][5] This reaction allows for the facile and often selective replacement of the chlorine atoms with a wide array of nucleophiles, including amines, thiols, and alkoxides, thereby enabling the rapid generation of diverse chemical libraries.[1][6]

Protocol 1: General Procedure for Mono-Substitution with Amine Nucleophiles

This protocol describes a general method for the selective mono-substitution of this compound, typically at the most reactive C2 or C3 position.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is chosen because it effectively solvates the cationic species in the intermediate Meisenheimer complex, stabilizing it and accelerating the reaction.

  • Base: A mild, non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or a moderately strong inorganic base like Potassium Carbonate (K₂CO₃) is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. An organic base is often preferred for its solubility in the reaction medium.

  • Temperature: The reaction is initiated at room temperature and may be gently heated (e.g., 60-80 °C) to ensure a reasonable reaction rate without promoting di-substitution or decomposition. Monitoring by TLC is crucial to determine the optimal temperature and reaction time.

Step-by-Step Methodology:

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Solvation: Add anhydrous DMF (or DMSO) to achieve a concentration of approximately 0.1 M. Stir until the starting material is fully dissolved.

  • Addition of Reagents: Add the amine nucleophile (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 1 hour, monitoring the progress by Thin-Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). If the reaction is sluggish, gradually increase the temperature to 60 °C and continue to monitor.

  • Work-up: Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract with Ethyl Acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification & Validation: Purify the crude residue by flash column chromatography on silica gel using a gradient of Hexanes and Ethyl Acetate. Characterize the purified product by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity, purity, and the regiochemistry of the substitution.

G start Dissolve 2,3,6-Trichloro-7- fluoroquinoxaline in DMF add_reagents Add Amine (1.1 eq) & DIPEA (2.0 eq) start->add_reagents Step 1-2 react Stir at RT to 60°C Monitor by TLC add_reagents->react Step 3-4 workup Aqueous Work-up & Ethyl Acetate Extraction react->workup Step 5 purify Flash Column Chromatography workup->purify Step 6 validate Characterize by NMR, LC-MS purify->validate Step 7

Caption: Workflow for Mono-SNAr Reaction.

Data Presentation: Representative SNAr Reactions

The following table summarizes typical reaction conditions for the SNAr of chloro-fluoro quinoxalines with various nucleophiles, which serve as a validated starting point for optimizing reactions with the target scaffold.[5]

NucleophileReagents and ConditionsProduct TypeTypical Yield (%)
Aniline K₂CO₃, DMF, 100 °C, 8 h2-Anilino-quinoxaline derivative85-95
Benzylamine Et₃N, EtOH, reflux, 6 h2-(Benzylamino)-quinoxaline derivative80-90
Piperidine K₂CO₃, DMF, 80 °C, 4 h2-(Piperidin-1-yl)-quinoxaline derivative90-98
Sodium Methoxide MeOH, reflux, 2 h2-Methoxy-quinoxaline derivative85-95
Thiophenol K₂CO₃, DMF, 60 °C, 3 h2-(Phenylthio)-quinoxaline derivative90-98

Application Case Study: Rational Design of Kinase Inhibitors

The quinoxaline scaffold is a well-established core in the design of protein kinase inhibitors, which are crucial in oncology.[7][8] this compound serves as an ideal starting point for constructing potent and selective inhibitors by leveraging its multiple functionalization handles.

Design Rationale: A common strategy for designing Type I kinase inhibitors involves three key interactions:

  • Hinge-Binding: An amine-substituted heterocycle forms hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.

  • Hydrophobic Pocket Occupancy: A larger aromatic group occupies a nearby hydrophobic pocket.

  • Solvent-Front Interaction: A polar group extends towards the solvent-exposed region to enhance solubility and selectivity.

The di-chloro functionality at the C2/C3 positions of our scaffold is perfectly suited for this approach. One chlorine can be substituted with a hinge-binding amine, and the second can be used as a handle for a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Sonogashira) to install a larger hydrophobic moiety.

G start 2,3,6-Trichloro-7- fluoroquinoxaline step1 SNAr Reaction (e.g., with 3-aminopyrazole) start->step1 intermediate Mono-amino Intermediate (Hinge Binder Installed) step1->intermediate step2 Suzuki Cross-Coupling (e.g., with arylboronic acid) intermediate->step2 final_product Potential Kinase Inhibitor step2->final_product

Caption: Synthetic strategy for a kinase inhibitor.

Protocol 2: Hypothetical Two-Step Synthesis of a Kinase Inhibitor Scaffold

Step A: Installation of the Hinge-Binding Moiety (SNAr)

  • Following Protocol 1 , react this compound (1.0 eq) with a suitable hinge-binding nucleophile, such as 3-aminopyrazole (1.1 eq), using DIPEA (2.0 eq) in DMF.

  • Heat the reaction to 80 °C and monitor until mono-substitution is complete.

  • Purify via column chromatography to isolate the 2-(1H-pyrazol-3-ylamino)-3,6-dichloro-7-fluoroquinoxaline intermediate.

Step B: Suzuki Cross-Coupling for Hydrophobic Pocket Interaction

  • Preparation: To a microwave vial, add the mono-amino intermediate from Step A (1.0 eq), an appropriate arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Reagent Addition: Add a 2M aqueous solution of Na₂CO₃ (3.0 eq) and a solvent system like 1,4-Dioxane.

  • Reaction: Seal the vial and heat in a microwave reactor to 120 °C for 30-60 minutes. Monitor for the disappearance of the starting material by LC-MS.

  • Work-up and Purification: Cool the reaction, dilute with water, and extract with Ethyl Acetate. Purify the crude product via column chromatography to yield the final kinase inhibitor scaffold. This final molecule can then be subjected to biological screening.

Troubleshooting and Key Considerations

IssuePotential Cause(s)Suggested Solution(s)
Low Reaction Yield Insufficient activation; Steric hindrance from nucleophile; Poor solubility.Increase temperature gradually. Screen alternative bases (e.g., Cs₂CO₃ for difficult couplings). Use a co-solvent like THF or Dioxane to improve solubility.
Formation of Di-substituted Product Reaction temperature too high; Excess nucleophile; Prolonged reaction time.Maintain a strict 1.0-1.1 eq of the nucleophile. Run the reaction at the lowest possible temperature that allows for a reasonable rate. Monitor closely by TLC/LC-MS and stop the reaction as soon as the starting material is consumed.
No Reaction Deactivated nucleophile; Inactive catalyst (for cross-coupling).For amines, ensure the freebase is used or add sufficient base to deprotonate the ammonium salt. For coupling, use a fresh batch of palladium catalyst and ensure the reaction is properly degassed to remove oxygen.
Difficult Purification Similar polarity of starting material and product; Streaking on silica gel.Use a different solvent system for chromatography (e.g., Dichloromethane/Methanol). If the product is basic, consider adding 1% triethylamine to the mobile phase to improve peak shape.

References

  • EvitaChem. (n.d.). This compound.
  • EvitaChem. (n.d.). 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Chloro-6,7-difluoroquinoxaline.
  • Science.gov. (n.d.). aromatic nucleophilic substitution: Topics.
  • BenchChem. (2025). Reactivity Profile of the Chloro Group in 2-Chloro-6,7-difluoroquinoxaline: An In-depth Technical Guide.
  • Gleave, R. et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Semantic Scholar.
  • Lawrence, B. M. et al. (2018). Concerted Nucleophilic Aromatic Substitutions. PMC - NIH.
  • Al-Suwaidan, I. A. et al. (2014). Nucleophilic substitution of 6-fluoroquinoxalines with amines or nitrogen-containing heterocycles. ResearchGate.
  • Lee, E. S. et al. (2010). Identification of 2,3,6-trisubstituted quinoxaline derivatives as a Wnt2/β-catenin pathway inhibitor in non-small-cell lung cancer cell lines. PubMed.
  • Wang, Z. et al. (2019). Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase. PubMed.
  • Yoo, H. W. et al. (1998). Cytotoxic Effects of Quinoxaline Derivatives on Human Cancer Cell Lines. PubMed.
  • William, A. D. et al. (2012). Discovery of kinase spectrum selective macrocycle...a potent inhibitor of cyclin dependent kinases (CDKs), Janus kinase 2 (JAK2), and fms-like tyrosine kinase-3 (FLT3) for the treatment of cancer. PubMed.

Sources

Application Notes & Protocols: 2,3,6-Trichloro-7-fluoroquinoxaline as a Versatile Scaffold for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antimicrobial Scaffolds

The escalating crisis of multidrug-resistant (MDR) pathogens constitutes a significant threat to global public health. With the traditional antibiotic discovery pipeline yielding diminishing returns, there is an urgent and critical need for the exploration of novel chemical scaffolds that can be developed into new classes of antimicrobial agents. Among these, quinoxaline derivatives have garnered substantial interest within the medicinal chemistry community. This is due to their wide spectrum of biological activities, which include not only antimicrobial but also anticancer and antiviral properties. The planar, bicyclic aromatic structure of the quinoxaline core serves as an excellent foundation for diverse chemical modifications, enabling the precise tuning of its therapeutic and pharmacokinetic profiles.

This document serves as a comprehensive technical guide on the strategic utilization of 2,3,6-trichloro-7-fluoroquinoxaline as a foundational building block for the rational design, synthesis, and evaluation of new antimicrobial agents. We will delve into its inherent chemical reactivity, provide detailed, step-by-step protocols for the synthesis of novel derivatives, and outline robust methodologies for the systematic assessment of their antimicrobial efficacy.

Chemical & Mechanistic Overview

This compound is a highly functionalized, halogenated quinoxaline derivative. The strategic placement of multiple halogen atoms, specifically the chlorine and fluorine substituents, profoundly influences its electrophilic character. This makes the carbon atoms at the 2 and 3 positions of the quinoxaline ring exceptionally susceptible to nucleophilic aromatic substitution (SNAr) reactions. This inherent reactivity is the cornerstone of its utility as a versatile scaffold, as it allows for the controlled introduction of a vast array of functional groups to systematically modulate its biological activity.

The presence of a fluorine atom at the 7-position is a particularly noteworthy and advantageous feature. Given its high electronegativity, the fluorine atom can significantly alter the electronic distribution within the quinoxaline ring system. This modification can potentially enhance non-covalent interactions with biological targets and improve crucial pharmacokinetic properties, such as metabolic stability and the ability to permeate bacterial cell membranes.

While the precise molecular mechanisms of action for many quinoxaline-based antimicrobial compounds are still the subject of ongoing investigation, several have been shown to exert their effects through various means. These include intercalation with bacterial DNA, the inhibition of essential enzymes like topoisomerases, or the generation of cytotoxic reactive oxygen species (ROS), all of which can lead to bacterial cell death. The specific mechanism of action is highly contingent on the nature and positioning of the substituents that are appended to the quinoxaline core.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) of this compound

This protocol provides a generalized method for the chemical derivatization of the this compound scaffold through nucleophilic aromatic substitution. The pronounced reactivity of the chlorine atoms at the C2 and C3 positions facilitates either sequential or simultaneous substitution, offering a high degree of synthetic flexibility.

Materials:

  • This compound

  • Selected nucleophile (e.g., primary/secondary amines, thiols, alcohols)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), Potassium carbonate (K2CO3))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Reflux condenser

  • Thin Layer Chromatography (TLC) plates

  • Column chromatography setup (Silica gel)

  • Standard laboratory glassware and work-up reagents (e.g., ethyl acetate, brine, sodium sulfate)

Procedure:

  • Reaction Setup: In a dry round-bottom flask maintained under an inert atmosphere, add this compound (1.0 equivalent).

  • Solvent & Base: Dissolve the starting material in the chosen anhydrous solvent. Subsequently, add the appropriate base (1.1 - 2.2 equivalents, the amount of which will depend on the specific nucleophile and the desired extent of substitution).

  • Nucleophile Addition: Slowly and carefully add the selected nucleophile (1.0 - 2.0 equivalents) to the reaction mixture at room temperature.

  • Reaction Conditions: The reaction mixture may be stirred at room temperature or heated to reflux, with the choice of temperature being dependent on the reactivity of the specific nucleophile. It is crucial to monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. Quench the reaction by adding water and then extract the product using a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the separated organic layer with brine, dry it over anhydrous sodium sulfate, and then concentrate it under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel to yield the desired substituted quinoxaline derivative.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is critical to prevent unwanted side reactions with atmospheric moisture and oxygen, which can be particularly problematic for sensitive reagents and can lead to the formation of impurities.

  • Anhydrous Solvents: The presence of water can be detrimental as it can act as a competing nucleophile, leading to the formation of undesired hydroxylated byproducts and reducing the overall yield of the target compound.

  • Base: The addition of a base is crucial for the deprotonation of the nucleophile, which significantly increases its nucleophilicity and thereby facilitates the substitution reaction. The choice of base should be guided by the pKa of the nucleophile and the overall reaction conditions.

  • Monitoring by TLC: This technique allows for the real-time tracking of the reaction's progress. By observing the consumption of the starting material and the formation of the product spot, one can determine the optimal reaction time and prevent the formation of degradation products.

Experimental Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Purification A 1. Add this compound to a dry flask under N2/Ar B 2. Dissolve in anhydrous solvent and add base A->B C 3. Slowly add nucleophile B->C D 4. Stir at RT or heat to reflux C->D E 5. Monitor progress by TLC D->E F 6. Quench with water and extract with organic solvent E->F G 7. Wash, dry, and concentrate F->G H 8. Purify by column chromatography G->H I I H->I Characterization (NMR, MS, etc.)

Caption: Workflow for the synthesis of quinoxaline derivatives.

Protocol 2: Antimicrobial Susceptibility Testing (AST)

This protocol details the procedure for determining the Minimum Inhibitory Concentration (MIC) of the newly synthesized quinoxaline derivatives. The method employed is the broth microdilution technique, which is in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Synthesized quinoxaline derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum that is equivalent to a 0.5 McFarland standard. This suspension should then be diluted in CAMHB to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in each well of the microtiter plate.

  • Compound Preparation: Prepare a stock solution of each synthesized compound in Dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions of these stock solutions in CAMHB within the 96-well plates to obtain the desired range of test concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well that contains the compound dilutions.

  • Controls: It is essential to include a positive control (bacteria with a known effective antibiotic), a negative control (bacteria with the vehicle, DMSO, to account for any solvent effects), and a sterility control (broth only, to ensure no contamination).

  • Incubation: Incubate the prepared plates at 37°C for a period of 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the test compound that results in the complete inhibition of visible bacterial growth. This can be determined either by visual inspection or more quantitatively by measuring the optical density (OD) at a wavelength of 600 nm.

Data Presentation:

Table 1: Example MIC Data for Synthesized Quinoxaline Derivatives

Compound IDR1-substituentR2-substituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Control --0.50.25
Comp-01 -NH(CH2)2OH-Cl1632
Comp-02 -S-Ph-Cl816
Comp-03 -O-CH3-O-CH3>64>64

Trustworthiness of the Protocol:

This protocol represents a standardized and widely accepted method for Antimicrobial Susceptibility Testing. The inclusion of essential controls is a cornerstone of its reliability, ensuring the validity and reproducibility of the obtained results. The positive control confirms the susceptibility of the test organisms to a known antibiotic, while the negative control ensures that the vehicle (DMSO) does not interfere with bacterial growth at the concentrations used. The sterility control serves as a crucial check for the absence of any contamination in the growth medium.

Logical Relationship Diagram:

G Scaffold This compound Scaffold Synthesis Chemical Synthesis (Protocol 1) Scaffold->Synthesis Derivatives Library of Quinoxaline Derivatives Synthesis->Derivatives AST Antimicrobial Susceptibility Testing (Protocol 2) Derivatives->AST Data MIC Data (Table 1) AST->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: Drug discovery workflow using the quinoxaline scaffold.

Structure-Activity Relationship (SAR) Insights

The data presented in Table 1, although hypothetical, serves to illustrate the fundamental principles of Structure-Activity Relationship (SAR) analysis. By systematically comparing the antimicrobial activity of different derivatives, researchers can begin to deduce the influence that specific functional groups have on the overall efficacy of the compounds. For instance, the introduction of a thioether group (as seen in Comp-02) might result in better activity when compared to an amino alcohol substituent (Comp-01). Conversely, disubstitution with methoxy groups (Comp-03) could lead to a significant loss of activity. This systematic and iterative approach is of paramount importance for the optimization of the scaffold and the ultimate development of potent lead compounds.

Conclusion

This compound stands out as a highly promising and exceptionally versatile scaffold for the development of novel antimicrobial agents. Its tunable chemical reactivity provides a powerful platform for the creation of diverse and extensive libraries of derivatives. The protocols and methodologies that have been meticulously outlined in this document offer a robust and solid foundation for researchers to explore the full potential of this scaffold in the ongoing and critical fight against the global threat of antimicrobial resistance. A rigorous and unwavering adherence to standardized testing protocols, coupled with a thorough and insightful SAR analysis, will be the cornerstones for successfully translating these promising chemical entities into clinically viable therapeutic agents.

References

  • Quinoxaline derivatives: a patent review (2010 - 2020). Expert Opinion on Therapeutic Patents. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. CLSI document M07-A9. Wayne, PA: Clinical and Laboratory Standards Institute; 2012. [Link]

Application Notes and Protocols for the Utilization of 2,3,6-Trichloro-7-fluoroquinoxaline in Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxaline Scaffold as a Privileged Structure in Oncology

The quinoxaline framework, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazine ring, is recognized in medicinal chemistry as a "privileged scaffold."[1] This designation stems from its derivatives' ability to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including notable anticancer properties.[2] Quinoxaline-based compounds have been developed as inhibitors of critical signaling pathways that are often dysregulated in cancer, such as those mediated by protein kinases.[3][4] The introduction of halogen atoms to the quinoxaline core can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, thereby enhancing its therapeutic potential.[5]

This guide focuses on 2,3,6-Trichloro-7-fluoroquinoxaline , a highly functionalized scaffold poised for the development of novel anticancer agents. The strategic placement of three chlorine atoms and one fluorine atom creates a unique electronic environment and provides multiple reaction sites for derivatization, making it an attractive starting point for generating diverse chemical libraries for anticancer screening.

Physicochemical Properties and Synthesis of the Core Scaffold

This compound is a halogenated quinoxaline derivative with the molecular formula C₈H₂Cl₃FN₂.[5] The presence of multiple electron-withdrawing halogen substituents renders the quinoxaline ring system highly electrophilic, which is a key feature for its chemical reactivity.[5]

Rationale for Halogenation in Drug Design

The specific halogenation pattern of this compound is critical to its utility in drug discovery:

  • Reactivity Hotspots: The chlorine atoms at the C2 and C3 positions of the pyrazine ring are particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide array of functional groups, which is fundamental for exploring the structure-activity relationship (SAR) of its derivatives.

  • Modulation of Physicochemical Properties: The fluorine atom at the C7 position can enhance metabolic stability and improve binding affinity to target proteins through favorable electrostatic interactions.[6][7]

  • Enhanced Biological Activity: Halogenated quinoxalines have been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways.[5]

Protocol for the Synthesis of this compound

A common synthetic route to this compound involves the direct chlorination of a less halogenated precursor.[5]

Protocol 1: Synthesis of this compound

StepProcedureRationale
1 Starting Material Preparation: Begin with 7-fluoroquinoxaline as the starting material.This precursor already contains the desired fluorine substitution on the benzene ring.
2 Chlorination Reaction: In a suitable reaction vessel, dissolve 7-fluoroquinoxaline in an appropriate solvent. Treat the solution with a chlorinating agent (e.g., thionyl chloride or phosphorus pentachloride) under controlled temperature conditions.The chlorinating agent will introduce chlorine atoms at the most reactive positions of the quinoxaline ring, namely the C2, C3, and C6 positions.
3 Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.Ensures the reaction goes to completion and helps in determining the optimal reaction time.
4 Work-up: Upon completion, quench the reaction mixture carefully with water or an ice bath. Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).This step neutralizes any remaining chlorinating agent and separates the organic product from the aqueous phase.
5 Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography on silica gel.Purification is essential to remove by-products and obtain the pure this compound scaffold for subsequent derivatization.

Application in Anticancer Drug Design: A Scaffold for Kinase Inhibitors

The this compound scaffold is an excellent starting point for the synthesis of protein kinase inhibitors.[3] Many successful kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the kinase. The chlorine atoms at the C2 and C3 positions can be sequentially or simultaneously replaced with various nucleophiles (e.g., amines, thiols) to generate a library of derivatives for screening.

Workflow for Derivative Synthesis and Screening

G cluster_synthesis Synthesis cluster_screening Screening & Evaluation A 2,3,6-Trichloro-7- fluoroquinoxaline B Nucleophilic Substitution (e.g., Amines, Thiols) A->B React with C Library of Novel Quinoxaline Derivatives B->C Generates D In Vitro Cytotoxicity Assay (e.g., MTT Assay) C->D Screen against Cancer Cell Lines E Identification of 'Hit' Compounds with Potent Anticancer Activity D->E Leads to F Mechanism of Action Studies (e.g., Kinase Inhibition Assays) E->F Investigate G Structure-Activity Relationship (SAR) Analysis F->G Inform H Lead Optimization G->H Guides G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor ADP ADP Receptor->ADP Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor->Downstream Phosphorylation ATP ATP ATP->Receptor Proliferation Cell Proliferation, Survival Downstream->Proliferation Inhibitor Quinoxaline Derivative Inhibitor->Receptor Blocks ATP Binding Site

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions on 2,3,6-Trichloro-7-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinoxaline Scaffold

The quinoxaline core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis for a multitude of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties[1]. The strategic functionalization of the quinoxaline ring is a cornerstone of drug discovery, enabling the modulation of a molecule's pharmacological profile. Among the various synthetic precursors, halogenated quinoxalines, such as 2,3,6-trichloro-7-fluoroquinoxaline, serve as highly versatile intermediates. The chlorine atoms on this scaffold act as reactive handles for introducing diverse substituents, primarily through nucleophilic aromatic substitution (SNAr) reactions.

This guide provides an in-depth analysis of the reactivity of this compound in SNAr reactions. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the underlying principles of regioselectivity, detailed experimental protocols for substitution with various nucleophiles, and a discussion of the factors influencing reaction outcomes.

Understanding the Reactivity of this compound

The reactivity of this compound in SNAr reactions is governed by the electronic properties of the quinoxaline ring system and the influence of its substituents. The two nitrogen atoms in the pyrazine ring render the entire heterocyclic system electron-deficient, which activates the chlorine atoms towards nucleophilic attack.

The key to unlocking the synthetic potential of this molecule lies in understanding the relative reactivity of the three chlorine atoms at the C2, C3, and C6 positions.

  • Positions C2 and C3: The chlorine atoms at the C2 and C3 positions are significantly activated by the adjacent electron-withdrawing nitrogen atoms of the pyrazine ring. This makes them the primary sites for nucleophilic attack.

  • Position C6: The chlorine atom at the C6 position on the benzene ring is less activated than those at C2 and C3. Its reactivity is influenced by the interplay of the electron-withdrawing effects of the C7-fluoro and C6-chloro substituents and the overall electron-deficient nature of the fused ring system.

Regioselectivity of Nucleophilic Attack:

Based on the established principles of SNAr on heterocyclic systems, the initial nucleophilic attack is expected to occur preferentially at the most electron-deficient carbon atoms, which are C2 and C3. Due to the symmetry of the pyrazine ring in the parent 2,3-dichloroquinoxaline, these positions are electronically equivalent. However, in substituted quinoxalines, subtle electronic differences can lead to regioselectivity. For this compound, the primary substitution will overwhelmingly favor the C2 and C3 positions over the C6 position under typical SNAr conditions.

Achieving selective monosubstitution at either C2 or C3 is a key synthetic challenge. Often, a mixture of the 2- and 3-monosubstituted products is obtained. The second substitution on the pyrazine ring generally requires more forcing conditions (e.g., higher temperatures, stronger bases) because the introduction of an electron-donating nucleophile deactivates the ring towards further nucleophilic attack. Substitution at the C6 position would necessitate even more drastic conditions or a different reaction mechanism, such as a metal-catalyzed cross-coupling reaction.

Experimental Protocols for Nucleophilic Substitution

The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution on this compound with common classes of nucleophiles.

Protocol 1: Monosubstitution with Primary and Secondary Amines

This protocol describes the selective monosubstitution at the C2/C3 position with a representative primary amine (aniline) and a secondary amine (piperidine).

Materials:

  • This compound

  • Aniline or Piperidine

  • Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Dimethylformamide (DMF) or Ethanol (EtOH)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv.), the amine nucleophile (1.1 equiv.), and a base (K₂CO₃, 2.0 equiv. or Et₃N, 1.5 equiv.).

  • Add the appropriate solvent (DMF or EtOH) to the flask.

  • Stir the reaction mixture at the specified temperature (see Table 1) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If DMF is used as the solvent, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL). If ethanol is used, concentrate the reaction mixture under reduced pressure, and then partition the residue between water and ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired monosubstituted product.

Table 1: Representative Reaction Conditions and Yields for Amination

NucleophileBaseSolventTemperature (°C)Time (h)ProductYield (%)
AnilineK₂CO₃DMF10082-Anilino-3,6-dichloro-7-fluoroquinoxaline80-90
PiperidineEt₃NEtOHReflux62-(Piperidin-1-yl)-3,6-dichloro-7-fluoroquinoxaline85-95

G cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_product Product quinoxaline This compound reaction SNAr Reaction quinoxaline->reaction 1.0 equiv amine Amine (R-NH2) amine->reaction 1.1 equiv base Base (e.g., K2CO3) base->reaction solvent Solvent (e.g., DMF) solvent->reaction heat Heat heat->reaction product 2-Amino-3,6-dichloro-7-fluoroquinoxaline reaction->product Selective Monosubstitution

Protocol 2: Stepwise Disubstitution with Different Nucleophiles

This protocol outlines a strategy for the synthesis of asymmetrically disubstituted quinoxalines by a stepwise nucleophilic substitution. First, a less reactive nucleophile (e.g., an aniline) is introduced under milder conditions, followed by a more reactive nucleophile (e.g., a thiol) under more forcing conditions.

Part A: First Substitution (Amination)

  • Follow Protocol 1 to synthesize the 2-anilino-3,6-dichloro-7-fluoroquinoxaline intermediate.

Part B: Second Substitution (Thiolation)

Materials:

  • 2-Anilino-3,6-dichloro-7-fluoroquinoxaline (from Part A)

  • Thiophenol

  • Sodium Hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous THF.

  • Cool the flask to 0 °C and add sodium hydride (1.2 equiv.) portion-wise.

  • Slowly add thiophenol (1.2 equiv.) to the suspension and stir for 30 minutes at 0 °C to form the sodium thiophenolate.

  • Add a solution of 2-anilino-3,6-dichloro-7-fluoroquinoxaline (1.0 equiv.) in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and quench carefully with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the 2-anilino-3-phenylthio-6-chloro-7-fluoroquinoxaline.

Table 2: Representative Conditions for Stepwise Disubstitution

StepNucleophileBaseSolventTemperature (°C)Product
1AnilineK₂CO₃DMF1002-Anilino-3,6-dichloro-7-fluoroquinoxaline
2ThiophenolNaHTHFReflux2-Anilino-3-phenylthio-6-chloro-7-fluoroquinoxaline

G cluster_start Starting Material cluster_step1 First Substitution cluster_step2 Second Substitution start This compound reaction1 SNAr 1 start->reaction1 Nucleophile 1 (e.g., Amine) Milder Conditions intermediate 2-Amino-3,6-dichloro-7-fluoroquinoxaline reaction2 SNAr 2 intermediate->reaction2 Nucleophile 2 (e.g., Thiol) Harsher Conditions product 2-Amino-3-thio-6-chloro-7-fluoroquinoxaline reaction1->intermediate reaction2->product

Causality Behind Experimental Choices

  • Choice of Base: The selection of the base is critical for the success of the reaction. For amine nucleophiles, inorganic bases like potassium carbonate or organic bases like triethylamine are commonly used to neutralize the HCl generated during the reaction. For less nucleophilic thiols or alcohols, a stronger base like sodium hydride is often necessary to deprotonate the nucleophile and enhance its reactivity.

  • Solvent Selection: Polar aprotic solvents such as DMF or DMSO are excellent choices for SNAr reactions as they can solvate the charged intermediates (Meisenheimer complexes) and accelerate the reaction rate. Alcohols like ethanol can also be used, particularly for reactions with amines.

  • Temperature Control: The reaction temperature is a key parameter for controlling the regioselectivity. Monosubstitution is typically achieved at lower temperatures, while disubstitution requires higher temperatures or microwave irradiation to overcome the deactivating effect of the first introduced substituent.

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating through careful monitoring and characterization.

  • Reaction Monitoring: The progress of each reaction should be meticulously monitored by TLC or LC-MS. This allows for the determination of the optimal reaction time and prevents the formation of side products due to prolonged reaction times or excessive heating.

  • Product Characterization: The structure of the final products must be unequivocally confirmed by a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). For regioselectivity determination, 2D NMR techniques such as NOESY or HMBC can be invaluable in establishing the connectivity of the substituents.

Conclusion: A Versatile Scaffold for Drug Discovery

This compound is a valuable and versatile building block for the synthesis of a diverse range of functionalized quinoxaline derivatives. By understanding the principles of nucleophilic aromatic substitution and carefully controlling the reaction conditions, researchers can achieve selective mono- and disubstitution with a variety of nucleophiles. The protocols and insights provided in this guide are intended to empower scientists in drug discovery and development to efficiently explore the chemical space around the quinoxaline scaffold and accelerate the identification of novel therapeutic agents. The development of quinoxaline-based compounds as kinase inhibitors for cancer therapy is a particularly active area of research where these synthetic strategies are of paramount importance[2][3].

References

  • Identification of 2,3,6-trisubstituted quinoxaline derivatives as a Wnt2/β-catenin pathway inhibitor in non-small-cell lung cancer cell lines. (2010). Bioorganic & Medicinal Chemistry Letters, 20(19), 5900-5904. [Link]

  • How to explain regioselectivity in nucleophilic aromatic substitution. (2020). Chemistry Stack Exchange. [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2017). Molecules, 22(10), 1695. [Link]

  • Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. (2014). Chemical Science, 5(8), 3050-3056. [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters, 30(13), 127189. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules, 29(24), 6021. [Link]

  • Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. (2021). New Journal of Chemistry, 45(15), 6825-6834. [Link]

  • Directed nucleophilic aromatic substitution reaction. (2020). Organic & Biomolecular Chemistry, 18(30), 5797-5801. [Link]

  • Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. (2024). The Journal of Organic Chemistry, 89(12), 8745-8758. [Link]

  • Nucleophilic substitution of 6-fluoroquinoxalines with amines or nitrogen-containing heterocycles. (2006). Journal of Combinatorial Chemistry, 8(2), 207-214. [Link]

  • A Selective Single Step Amidation of Polyfluoroarenes. (2021). Journal of Fluorine Chemistry, 248, 109821. [Link]

  • Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. (2018). Frontiers in Chemistry, 6, 521. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (2017). Angewandte Chemie International Edition, 56(43), 13279-13283. [Link]

  • Decreasing order of ease of nucleophilic substitution on... (2018). ResearchGate. [Link]

  • Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. (2020). The Journal of Organic Chemistry, 85(15), 9873-9884. [Link]

  • Nucleophilic substitution on perchloroindane; reactions and structural reassignments. (1974). Journal of the Chemical Society, Perkin Transactions 1, 327-331. [Link]

Sources

Application Notes and Protocols for the Synthesis of Functional Materials Using 2,3,6-Trichloro-7-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed protocols and expert insights for leveraging 2,3,6-trichloro-7-fluoroquinoxaline as a core building block in the synthesis of advanced functional materials. This polyhalogenated quinoxaline is a highly versatile scaffold, rendered electron-deficient by its nitrogen heteroatoms and halo-substituents, making it an exceptional electrophile for constructing complex molecular architectures. We will explore its reactivity, focusing on sequential and regioselective functionalization through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The protocols herein are designed for researchers in materials science, medicinal chemistry, and drug development, providing a robust framework for creating novel chromophores, organic semiconductors, and bioactive conjugates.

Foundational Concepts: Understanding the Reactivity of this compound

The synthetic utility of this compound is governed by the distinct reactivity of its three chlorine atoms. The quinoxaline core, a fusion of a benzene and a pyrazine ring, creates an electron-poor π-system. This effect is amplified by the inductive electron-withdrawing nature of the halogen substituents.

Key Principles of Reactivity:

  • C2 and C3 Positions: The chlorine atoms at the 2- and 3-positions on the pyrazine ring are exceptionally activated towards nucleophilic aromatic substitution (SNAr). This is due to their proximity to the electron-withdrawing nitrogen atoms, which can effectively stabilize the negative charge of the intermediate Meisenheimer complex formed during the substitution reaction.[1][2] These positions are the primary sites for initial functionalization under nucleophilic conditions.

  • C6 Position: The chlorine atom at the 6-position on the carbocyclic ring is significantly less reactive towards SNAr compared to the C2/C3 positions. It behaves more like a typical chloroarene. However, this position is an excellent handle for modification via transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings.

  • Regioselectivity: Sequential substitution is highly controllable. A nucleophile will preferentially attack the C2 or C3 position under mild conditions. Once the first substitution occurs, the electronic properties of the quinoxaline core are modified, which can influence the reactivity of the second C2/C3 chlorine. Forcing conditions (e.g., higher temperatures) are typically required to substitute the second chlorine, and even more forcing conditions or a change in mechanism (e.g., to palladium catalysis) is needed to functionalize the C6 position.[2][3]

Application Note I: Synthesis of Donor-Acceptor Chromophores via Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient quinoxaline core (acceptor) can be coupled with electron-rich nucleophiles (donors), such as anilines or thiophenols, to create push-pull systems. These D-A molecules are foundational for developing materials with interesting photophysical properties, including dyes, fluorescent probes, and emitters for organic light-emitting diodes (OLEDs).[4][5]

Protocol 2.1: Regioselective Monosubstitution with an Aromatic Amine (Aniline)

This protocol details the synthesis of a 2-anilino-3,6-dichloro-7-fluoroquinoxaline derivative. The procedure is based on established methods for SNAr on analogous 2,3-dichloroquinoxalines.[1][3]

Experimental Workflow Diagram

reagents Combine Quinoxaline, Aniline, Base (K₂CO₃) & Solvent (DMF) in reaction vessel inert Purge with N₂ or Ar (Inert Atmosphere) reagents->inert heat Heat reaction mixture (e.g., 80-100 °C) inert->heat monitor Monitor reaction progress (TLC or LC-MS) heat->monitor workup Cool, then pour into water to precipitate product monitor->workup filter Filter and wash solid (Water, Hexane) workup->filter purify Purify by recrystallization or column chromatography filter->purify char Characterize final product (NMR, MS, etc.) purify->char Suzuki_Cycle cluster_0 Catalytic Cycle OA Oxidative Addition PdII_A Ar-Pd(II)L₂-X OA->PdII_A TM Transmetalation PdII_B Ar-Pd(II)L₂-Ar' TM->PdII_B RE Reductive Elimination Pd0 Pd(0)L₂ RE->Pd0 Pd0->OA Ar-X PdII_A->TM Ar'-B(OR)₂ (Base) PdII_B->RE Ar-Ar' center

Sources

Application Note: Synthesis and Evaluation of Quinoxaline Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoxaline derivatives represent a privileged scaffold in medicinal chemistry, demonstrating significant potential as inhibitors of protein kinases, a class of enzymes crucial to cellular signaling.[1] Dysregulation of kinase activity is a known driver of numerous diseases, most notably cancer, making them a primary focus for therapeutic intervention.[1][2] This guide provides a comprehensive overview of the synthesis of quinoxaline derivatives and their subsequent evaluation as kinase inhibitors. We will delve into the rationale behind the classical synthetic approach, provide a detailed, field-tested protocol, and outline a robust in vitro assay for determining inhibitory potency. This document is intended for researchers, chemists, and drug development professionals seeking to establish or refine their workflow for discovering novel quinoxaline-based kinase inhibitors.

The Quinoxaline Scaffold in Kinase Inhibition

The quinoxaline nucleus, a fusion of benzene and pyrazine rings, serves as an excellent structural backbone for designing kinase inhibitors.[3][4] Its planar, aromatic nature allows it to effectively mimic the adenine region of adenosine triphosphate (ATP), enabling competitive binding within the highly conserved ATP-binding pocket of most kinases. The true power of the quinoxaline scaffold lies in the synthetic tractability of its 2 and 3 positions.[5] Strategic modification at these sites allows for the introduction of various functional groups that can form key interactions with specific amino acid residues within the kinase active site, thereby dictating both the potency and selectivity of the inhibitor.[5]

Many quinoxaline derivatives have been developed to target a range of kinases implicated in cancer progression, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and various intracellular kinases like those in the PI3K/AKT/mTOR pathway.[5]

Context: A Generalized Kinase Signaling Pathway

To appreciate the role of a kinase inhibitor, it is essential to understand its place within a signaling cascade. The following diagram illustrates a simplified pathway where an external signal leads to the activation of a receptor tyrosine kinase (RTK) and subsequent downstream signaling, a process that can be blocked by a targeted inhibitor.

G cluster_membrane Cell Membrane cluster_cyto Cytoplasm RTK_inactive Receptor Tyrosine Kinase (Inactive) RTK_active Receptor Tyrosine Kinase (Active/Dimerized) RTK_inactive->RTK_active Dimerization & Autophosphorylation Substrate Substrate Protein RTK_active->Substrate ATP -> ADP pSubstrate Phosphorylated Substrate Substrate->pSubstrate Phosphorylation Downstream Downstream Signaling pSubstrate->Downstream Response Cellular Response (e.g., Proliferation) Downstream->Response Inhibitor Quinoxaline Inhibitor Inhibitor->RTK_active Blocks ATP Binding Site Ligand Growth Factor (Ligand) Ligand->RTK_inactive Binding

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

Synthetic Strategy: The Hinesberg Reaction

The most reliable and versatile method for synthesizing the quinoxaline core is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound, often referred to as the Hinesberg quinoxaline synthesis.[3] This reaction is robust, generally high-yielding, and tolerates a wide variety of substituents on both reactants, making it ideal for generating a library of analogues for structure-activity relationship (SAR) studies.[6][7]

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common choice as it effectively solubilizes both reactants and is relatively benign. Acetic acid can also be used, acting as both a solvent and a catalyst, though it can complicate workup.[6]

  • Catalyst: While the reaction can proceed thermally, mild acid catalysis is often employed to protonate a carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack by the diamine.[6] However, many modern procedures utilize catalysts like iodine or solid acid catalysts to improve yields and reaction times under greener conditions.[7]

  • Temperature: Refluxing is typically sufficient to drive the reaction to completion. The cyclization and subsequent dehydration (aromatization) steps are thermodynamically favored.

Experimental Workflow: General Synthesis

The following diagram outlines the logical flow from starting materials to the purified quinoxaline product.

G start Starting Materials: o-Phenylenediamine 1,2-Dicarbonyl react Combine in Solvent (e.g., Ethanol) start->react heat Heat to Reflux (2-4 hours) react->heat monitor Monitor by TLC heat->monitor Check for completion monitor->heat Incomplete workup Cool to RT Evaporate Solvent monitor->workup Complete purify Purification workup->purify recryst Recrystallization purify->recryst If solid chrom Column Chromatography purify->chrom If oil or impure solid product Characterized Product (NMR, MS) recryst->product chrom->product

Caption: Workflow for the synthesis and purification of quinoxaline derivatives.

Protocol 2.1: Synthesis of 2,3-Diphenylquinoxaline

This protocol details the synthesis of a model quinoxaline derivative.

Materials:

  • o-Phenylenediamine (1.08 g, 10 mmol)

  • Benzil (1,2-diphenylethane-1,2-dione) (2.10 g, 10 mmol)

  • Ethanol (95%, 40 mL)

  • Glacial Acetic Acid (0.5 mL, optional catalyst)

  • Round-bottom flask (100 mL), condenser, heating mantle

  • Stir bar

  • TLC plates (silica gel), Hexanes/Ethyl Acetate mobile phase

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, add o-phenylenediamine (1.08 g) and benzil (2.10 g).

  • Dissolution: Add 40 mL of 95% ethanol to the flask. Stir the mixture at room temperature until the solids are mostly dissolved.

  • Reaction: Gently heat the mixture to reflux using a heating mantle. Self-Validating Checkpoint: The solution should turn from a pale color to a deep yellow or orange as the reaction progresses.

  • Monitoring: Allow the reaction to reflux for 2 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the starting materials and the appearance of a single, less polar product spot indicates completion.

  • Workup: Once the reaction is complete, remove the heating mantle and allow the flask to cool slowly to room temperature. As it cools, the product should begin to precipitate as pale yellow crystals.

  • Isolation: Cool the flask in an ice bath for 20 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected crystals with a small amount of cold ethanol (2 x 10 mL) to remove any soluble impurities.

  • Drying: Dry the purified product under vacuum. The expected yield is typically >90%.

  • Characterization: Confirm the identity and purity of the 2,3-diphenylquinoxaline product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Reactant 1 (Diamine)Reactant 2 (Dicarbonyl)ProductExpected Yield (%)
o-PhenylenediamineBenzil2,3-Diphenylquinoxaline>90
4,5-Dimethyl-1,2-phenylenediamineBiacetyl (2,3-butanedione)6,7-Dimethyl-2,3-dimethylquinoxaline~85-95
4-Fluoro-1,2-phenylenediamineBenzil6-Fluoro-2,3-diphenylquinoxaline~80-90
Table 1: Examples of Quinoxaline Syntheses.

Biochemical Evaluation: In Vitro Kinase Inhibition Assay

To determine the efficacy of the synthesized quinoxaline derivatives, an in vitro kinase assay is essential.[2] A widely used and robust method is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.[8] The amount of ADP is directly proportional to kinase activity; therefore, a potent inhibitor will result in a lower ADP concentration and a reduced luminescent signal.[8][9]

Workflow: Luminescence-Based Kinase Inhibition Assay

G start Prepare Reagents: Kinase, Substrate, ATP, Test Compounds plate Dispense Test Compound (or DMSO) into 96-well plate start->plate add_kinase Add Kinase Enzyme Incubate (10 min) plate->add_kinase initiate Initiate Reaction: Add ATP/Substrate Mix add_kinase->initiate incubate_rxn Incubate at 30°C (60 min) initiate->incubate_rxn stop_rxn Stop Reaction & Deplete ATP incubate_rxn->stop_rxn detect Add Detection Reagent (ADP -> ATP -> Light) stop_rxn->detect read Read Luminescence (Plate Reader) detect->read analyze Calculate % Inhibition Determine IC50 read->analyze

Caption: Workflow for an in vitro luminescence-based kinase assay (e.g., ADP-Glo™).

Protocol 3.1: IC₅₀ Determination for a Target Kinase

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC₅₀) value.

Materials:

  • Target Kinase (e.g., EGFR) and its specific peptide substrate

  • Synthesized quinoxaline inhibitor (stock solution in DMSO)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capability

Procedure:

  • Compound Dilution: Prepare a serial dilution of the quinoxaline inhibitor in DMSO. A typical starting point is a 10-point, 3-fold dilution series starting from a 100 µM concentration. Also prepare a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Kinase Reaction Setup: In a 96-well plate, perform the following additions:

    • 2.5 µL of serially diluted compound or DMSO control.

    • 2.5 µL of the target kinase in assay buffer.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 10 minutes. This allows the inhibitor to bind to the kinase before the reaction starts.

  • Reaction Initiation: Add 5 µL of the substrate/ATP mixture to all wells to start the kinase reaction. Self-Validating Checkpoint: The final ATP concentration should be at or near its Km value for the specific kinase to ensure competitive inhibitors are evaluated under appropriate conditions.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection (Part 1):

    • Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • ADP Detection (Part 2):

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO (0%) and no-enzyme (100%) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

CompoundTarget KinaseIC₅₀ (nM)
Staurosporine (Control)EGFR6
Quinoxaline Derivative AEGFR25
Quinoxaline Derivative BEGFR350
Quinoxaline Derivative CEGFR>10,000
Table 2: Sample IC₅₀ Data for Synthesized Quinoxaline Derivatives.

Troubleshooting and Key Considerations

  • Synthesis:

    • Low Yields: Ensure reactants are pure. Consider using a catalyst or switching to a higher-boiling solvent if starting materials are unreactive.

    • Purification Issues: If the product is an oil or difficult to recrystallize, silica gel column chromatography is the preferred method of purification.

  • Kinase Assay:

    • High Variability: Ensure accurate pipetting and thorough mixing at each step. Check for compound precipitation at high concentrations.

    • Assay Interference: Some compounds can inhibit the luciferase enzyme used in detection, leading to false-positive results. It is crucial to run a counterscreen against the detection system itself.

Conclusion

The quinoxaline scaffold is a foundational element in the design of novel kinase inhibitors. The straightforward and high-yielding synthesis allows for the rapid generation of diverse chemical libraries. When coupled with robust and quantitative biochemical assays, this workflow provides a powerful platform for identifying and optimizing lead compounds in the drug discovery pipeline. The protocols and insights provided herein offer a validated starting point for researchers aiming to exploit the therapeutic potential of quinoxaline derivatives.

References

  • Kaskar, S., Khunt, R., & Vyas, K. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. [Link]

  • Avula, B., Reddivari, C. K., Muchumarri, R. M., Eraganaboyina, S., Zyryanov, G. V., & Nemallapudi, B. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds. [Link]

  • Bandyopadhyay, A., & Bera, K. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Current Organic Synthesis. [Link]

  • Avula, B., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. ResearchGate. [Link]

  • Avula, B., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis Online. [Link]

  • Al-Ostath, A., et al. (2023). Overall structure‐activity relationship analysis of the quinoxaline derivatives. ResearchGate. [Link]

  • El-Sayed, N. N. E., et al. (2013). Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor. PubMed. [Link]

  • El-Nassr, A. A. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. [Link]

  • Dawood, K. M., & Farag, A. M. (2017). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Current Organic Synthesis. [Link]

  • GeneOnline. (2025). Advancements in Quinoxaline-Based Kinase Inhibitors Show Promise for Cancer Treatment. GeneOnline News. [Link]

  • Singh, P., et al. (2023). Structure activity relationship (SAR) for the newly synthesized quinoxaline derivatives. ResearchGate. [Link]

  • Kunda, N., et al. (2020). Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. PubMed Central. [Link]

  • ResearchGate. (n.d.). Various classical routes for the synthesis of quinoxalines derivatives. ResearchGate. [Link]

  • Fernández-Moro, M., et al. (2020). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. National Institutes of Health. [Link]

  • Abdel-Maksoud, M. M., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

  • ResearchGate. (n.d.). Synthetic pathway to prepare quinoxaline derivatives (9) using CAN as a catalyst. ResearchGate. [Link]

  • Jourdan, F., et al. (2017). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. National Institutes of Health. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Fayed, B. E., & El-Adl, K. (2025). Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. [Link]

  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. National Institutes of Health. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

Sources

Application Notes and Protocols for Electrophilic Aromatic Substitution on the 2,3,6-Trichloro-7-fluoroquinoxaline Ring

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Electrophilic Substitution on a Highly Deactivated Heterocycle

The 2,3,6-trichloro-7-fluoroquinoxaline scaffold is a key building block in the development of novel pharmaceuticals and functional materials. Its unique electronic properties, stemming from the presence of multiple halogen substituents and the inherent electron-deficient nature of the quinoxaline ring system, present significant challenges for further functionalization via electrophilic aromatic substitution (EAS). This guide provides a comprehensive overview of the theoretical considerations and practical protocols for achieving successful EAS reactions on this challenging substrate.

Quinoxalines, as nitrogen-containing heterocycles, are inherently electron-deficient, rendering them less susceptible to electrophilic attack compared to benzene. The presence of four electron-withdrawing halogen atoms in this compound further deactivates the aromatic ring, making electrophilic substitution a formidable task. Consequently, these reactions often necessitate harsh conditions, including strong acids and elevated temperatures, to proceed at a reasonable rate.

Regioselectivity: Predicting the Site of Electrophilic Attack

The directing effects of the substituents on the this compound ring are the primary determinants of the regiochemical outcome of EAS reactions.

  • Nitrogen Atoms: The two nitrogen atoms in the quinoxaline ring are strongly deactivating and act as meta-directors towards the carbocyclic ring.

  • Halogen Substituents: Chlorine and fluorine are deactivating substituents but are ortho, para-directors due to the ability of their lone pairs to stabilize the arenium ion intermediate through resonance.[1]

Considering these competing effects, the potential sites for electrophilic attack are the C-5 and C-8 positions of the quinoxaline ring. The C-5 position is para to the fluorine at C-7 and ortho to the chlorine at C-6. The C-8 position is ortho to the fluorine at C-7. The electronic interplay between the inductive withdrawal and resonance donation of the halogens, coupled with the strong deactivating effect of the pyrazine ring, will ultimately govern the precise regioselectivity. It is anticipated that a mixture of isomers may be obtained, with the major product depending on the specific electrophile and reaction conditions.

Application Notes & Protocols

The following protocols are designed as starting points for the electrophilic functionalization of this compound. Due to the highly deactivated nature of the substrate, optimization of reaction times, temperatures, and reagent stoichiometry may be required.

Nitration: Introduction of a Nitro Group

Nitration of the this compound ring is expected to require forcing conditions to generate a sufficient concentration of the nitronium ion (NO₂⁺) electrophile.[2]

Rationale: A mixture of fuming nitric acid and concentrated sulfuric acid is the standard nitrating agent for deactivated aromatic compounds. The sulfuric acid protonates the nitric acid, facilitating the formation of the highly electrophilic nitronium ion.

Table 1: Nitration Reaction Parameters

ParameterValue
Starting MaterialThis compound
ReagentsFuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄)
Stoichiometry1.0 eq. Substrate, 5.0 eq. HNO₃, 10.0 eq. H₂SO₄
SolventNone (reaction in neat acid)
Temperature80-100 °C
Reaction Time4-8 hours
Work-upCareful quenching on ice, followed by extraction

Step-by-Step Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add concentrated sulfuric acid (10.0 eq.).

  • Cool the sulfuric acid to 0 °C in an ice bath.

  • Slowly add this compound (1.0 eq.) to the cooled sulfuric acid with stirring.

  • Once the substrate is dissolved, slowly add fuming nitric acid (5.0 eq.) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to 80-100 °C and maintain for 4-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

DOT Diagram: Nitration Workflow

Nitration_Workflow sub 2,3,6-Trichloro-7- fluoroquinoxaline reaction Reaction at 80-100 °C, 4-8h sub->reaction reagents Fuming HNO₃ Conc. H₂SO₄ reagents->reaction quench Quench on Ice reaction->quench extract Extraction quench->extract purify Purification extract->purify product Nitrated Product(s) purify->product

Caption: Workflow for the nitration of this compound.

Halogenation: Introduction of a Halogen Atom

Direct halogenation of the highly deactivated ring will likely require a Lewis acid catalyst to polarize the halogen-halogen bond and increase its electrophilicity.

Rationale: A Lewis acid such as iron(III) bromide (for bromination) or aluminum chloride (for chlorination) will coordinate to one of the halogen atoms, creating a more potent electrophile.

Table 2: Bromination Reaction Parameters

ParameterValue
Starting MaterialThis compound
ReagentsBromine (Br₂), Iron(III) Bromide (FeBr₃)
Stoichiometry1.0 eq. Substrate, 1.1 eq. Br₂, 0.1 eq. FeBr₃
SolventDichloromethane (CH₂Cl₂) or 1,2-Dichloroethane
TemperatureReflux
Reaction Time12-24 hours
Work-upQuenching with sodium thiosulfate solution, followed by extraction

Step-by-Step Protocol:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.) and the chosen solvent.

  • Add iron(III) bromide (0.1 eq.) to the suspension.

  • Slowly add bromine (1.1 eq.) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume excess bromine.

  • Extract the aqueous mixture with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography or recrystallization.

Sulfonation: Introduction of a Sulfonic Acid Group

Sulfonation is often a reversible process and can be achieved using fuming sulfuric acid (oleum).

Rationale: Fuming sulfuric acid contains an excess of sulfur trioxide (SO₃), which is a strong electrophile. The reaction is typically driven to completion by using a large excess of the sulfonating agent.

Table 3: Sulfonation Reaction Parameters

ParameterValue
Starting MaterialThis compound
ReagentFuming Sulfuric Acid (20% SO₃)
Stoichiometry1.0 eq. Substrate in a large excess of fuming H₂SO₄
SolventNone
Temperature100-120 °C
Reaction Time24-48 hours
Work-upCareful pouring onto ice, followed by salting out the product

Step-by-Step Protocol:

  • In a flask equipped for heating, carefully add fuming sulfuric acid.

  • Slowly add this compound (1.0 eq.) to the fuming sulfuric acid with stirring.

  • Heat the mixture to 100-120 °C and maintain for 24-48 hours.

  • Monitor the reaction by taking aliquots, quenching them, and analyzing by HPLC.

  • Once the reaction is complete, cool the mixture and cautiously pour it onto a large amount of crushed ice.

  • The sulfonic acid product may precipitate. If not, add sodium chloride to "salt out" the product.

  • Filter the solid product and wash with a cold, saturated sodium chloride solution.

  • Dry the product under vacuum. Further purification may be achieved by recrystallization from water or an appropriate organic solvent.

Friedel-Crafts Reactions: A Significant Challenge

Friedel-Crafts alkylation and acylation are generally not successful on strongly deactivated aromatic rings. Furthermore, the basic nitrogen atoms of the quinoxaline ring will complex with the Lewis acid catalyst, rendering it inactive.[3]

Rationale: The formation of a complex between the quinoxaline nitrogen and the Lewis acid (e.g., AlCl₃) prevents the catalyst from activating the alkyl or acyl halide. This, combined with the electron-poor nature of the ring, makes Friedel-Crafts reactions highly improbable under standard conditions.

Alternative Approaches: Researchers seeking to introduce alkyl or acyl groups onto the this compound ring should consider alternative synthetic strategies, such as cross-coupling reactions (e.g., Suzuki, Stille, or Heck) on a pre-functionalized (e.g., halogenated) quinoxaline.

DOT Diagram: Friedel-Crafts Inhibition

FC_Inhibition quinoxaline Quinoxaline (Lewis Base) complex Inactive Complex quinoxaline->complex lewis_acid Lewis Acid (e.g., AlCl₃) (Catalyst) lewis_acid->complex no_reaction No Friedel-Crafts Reaction complex->no_reaction

Caption: Inhibition of Friedel-Crafts reactions on quinoxaline.

Conclusion and Future Outlook

The electrophilic aromatic substitution of this compound is a challenging yet potentially rewarding endeavor for the synthesis of novel compounds with unique properties. The protocols outlined in this guide provide a solid foundation for researchers to explore these transformations. A thorough understanding of the electronic effects at play is crucial for predicting and controlling the regioselectivity of these reactions. Further research into novel catalytic systems and reaction conditions may unlock more efficient and selective methods for the functionalization of this and other electron-deficient heterocyclic systems.

References

  • Achelle, S., et al. (2013). Luminescent materials incorporating pyrazine or quinoxaline moieties. Dyes and Pigments, 98(3), 575-596.
  • University of Calgary. Electrophilic Aromatic Substitution of Heteroaromatics. [Link]

  • Chad's Prep. (2021). 22.6 EAS Reactions with Nitrogen Heterocycles. [Link]

  • Wikipedia. Electrophilic aromatic substitution. [Link]

  • The Organic Chemistry Tutor. (2025). Electrophilic Substitution in Heterocycles is EASY!. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • The Organic Chemistry Tutor. Electrophilic Aromatic Substitution in Heterocyclic Compounds. [Link]

  • ResearchGate. Direct halogenation of the C1–H bond in pyrrolo[1,2-a]quinoxalines. [Link]

  • Pereira, J. A. R., et al. (2018). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry, 11(7), 1135-1150.
  • Frontiers in Chemistry. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. [Link]

  • Scientific Research Publishing. Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. [Link]

  • Mettler Toledo. Friedel-Crafts Alkylation Reaction. [Link]

  • Google Patents. Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • National Institutes of Health. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. [Link]

  • National Institutes of Health. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • ResearchGate. Synthesis and Biological Activities of Some Quinoxaline Derivatives Bearing Aromatic Halogen Nucleus. [Link]

  • Royal Society of Chemistry. Electrophilic substitution. Part X. Nitration of quinoxaline. [Link]

  • University of Sheffield. Polyhalogenation. [Link]

  • PubMed. Synthesis of 3,6,7-substituted-quinoxalin-2-ones for evaluation of antimicrobial and anticancer activity. Part 2. [Link]

  • PubMed. Preparation and biological evaluation of 6/7-trifluoromethyl(nitro)-, 6,7-difluoro-3-alkyl (aryl)-substituted-quinoxalin-2-ones. Part 3. [Link]

  • Chemistry LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • MDPI. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. [Link]

Sources

Application Notes and Protocols for the Derivatization of 2,3,6-Trichloro-7-fluoroquinoxaline in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including potent antiviral effects against a range of viruses such as HIV, influenza, and hepatitis viruses.[1][2][3] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic derivatization of 2,3,6-trichloro-7-fluoroquinoxaline. This polysubstituted quinoxaline serves as a versatile starting material for generating novel compound libraries for antiviral screening. We present a detailed, field-tested protocol for a representative nucleophilic aromatic substitution (SNAr) reaction, discuss the critical issue of regioselectivity, and provide guidelines for the characterization and subsequent biological evaluation of the synthesized derivatives.

Introduction: The Quinoxaline Scaffold as a Platform for Antiviral Agents

Quinoxaline, a fused heterocycle of benzene and pyrazine rings, has emerged as a cornerstone in the development of therapeutic agents.[1] Its derivatives are known to interact with various biological targets, and their antiviral properties are well-documented.[2][3][4] Notably, certain quinoxaline-based compounds have shown significant inhibitory activity against viral enzymes and replication processes. For instance, a series of novel 6-chloro-7-fluoroquinoxaline derivatives have been synthesized and investigated for their potential as anti-HIV agents. The strategic placement of various substituents on the quinoxaline core allows for the fine-tuning of its physicochemical properties and biological activity, making it an attractive scaffold for structure-activity relationship (SAR) studies.[4]

The starting material, this compound, is a highly activated electrophile due to the presence of multiple electron-withdrawing halogen substituents and the inherent electron-deficient nature of the pyrazine ring. This high degree of activation makes it particularly susceptible to nucleophilic aromatic substitution (SNAr), providing a facile entry into a diverse chemical space of novel quinoxaline derivatives.

Mechanistic Considerations: Regioselectivity in Nucleophilic Aromatic Substitution

A key consideration in the derivatization of this compound is the regioselectivity of the nucleophilic attack. The quinoxaline ring possesses three chloro substituents at positions 2, 3, and 6, and a fluoro substituent at position 7. The positions C-2 and C-3 are part of the electron-deficient pyrazine ring, making the attached chlorine atoms highly susceptible to displacement.

It is well-established that in 2,3-dichloroquinoxalines, the chlorine atoms at the C-2 and C-3 positions are the most reactive sites for nucleophilic substitution.[5] The attack of a nucleophile at these positions leads to the formation of a stabilized Meisenheimer-type intermediate, where the negative charge is delocalized over the pyrazine ring and the adjacent benzene ring.

Between the C-2 and C-3 positions, the substitution is generally sequential. The introduction of a first nucleophile at either C-2 or C-3 will electronically modulate the reactivity of the remaining chloro substituent. For the initial substitution on this compound, the attack is anticipated to occur preferentially at either the C-2 or C-3 position over the C-6 position. The chlorine at C-6 on the benzene ring is less activated towards SNAr compared to those on the pyrazine ring. The fluorine at C-7 is generally a poorer leaving group than chlorine in SNAr reactions under these conditions.

For a monosubstitution reaction using one equivalent of a nucleophile, a mixture of 2-substituted and 3-substituted products is possible. However, in many cases, the reaction can be controlled to favor monosubstitution. The following protocol is designed to achieve monosubstitution with an amine nucleophile.

Experimental Protocol: Synthesis of 2-Amino-3,6-dichloro-7-fluoroquinoxaline Derivatives

This protocol details a representative SNAr reaction for the synthesis of a 2-amino-3,6-dichloro-7-fluoroquinoxaline derivative using a primary amine as the nucleophile.

3.1. Materials and Reagents

  • This compound

  • Primary amine (e.g., aniline, benzylamine, or other desired amine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

3.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Glassware for column chromatography

3.3. Step-by-Step Procedure

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material. To this solution, add the primary amine (1.1 eq) followed by DIPEA (1.5 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The reaction progress should be monitored by TLC (e.g., using a 3:1 hexanes/EtOAc eluent system).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 2-amino-3,6-dichloro-7-fluoroquinoxaline derivative.[6]

3.4. Characterization

The purified product should be characterized by standard analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm the structure and regioselectivity of the substitution.

  • Mass Spectrometry: To determine the molecular weight of the product.

  • Purity Analysis: HPLC or LC-MS to assess the purity of the final compound.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected ¹H NMR (DMSO-d₆, δ ppm) Expected ¹³C NMR (DMSO-d₆, δ ppm)
This compoundC₈HCl₃FN₂251.468.15-8.30 (m, 1H), 7.90-8.05 (m, 1H)155-160 (C-F), 145-150 (C-Cl), 140-145, 135-140, 130-135, 125-130
2-Anilino-3,6-dichloro-7-fluoroquinoxaline (Representative Product)C₁₄H₈Cl₂FN₃320.159.5-10.0 (s, 1H, NH), 7.0-8.5 (m, 7H, Ar-H)155-160 (C-F), 150-155 (C-N), 140-145, 135-140, 130-135, 120-130, 115-120

Table 1: Physicochemical and Predicted Spectroscopic Data.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the derivatization of this compound.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product start_mat 2,3,6-Trichloro-7- fluoroquinoxaline reaction DMF, DIPEA 80-100 °C, 4-12 h start_mat->reaction 1.0 eq amine Primary Amine (R-NH2) amine->reaction 1.1 eq workup Aqueous Work-up Extraction with EtOAc reaction->workup Crude Product purification Column Chromatography workup->purification product 2-(R-amino)-3,6-dichloro- 7-fluoroquinoxaline purification->product Purified Product antiviral_screening cluster_synthesis Compound Library cluster_assays In Vitro Evaluation cluster_data Data Analysis cluster_outcome Lead Identification synthesis Synthesized Quinoxaline Derivatives cytotoxicity Cytotoxicity Assay (e.g., MTT) synthesis->cytotoxicity antiviral Antiviral Assay (e.g., Plaque Reduction) synthesis->antiviral cc50 Determine CC50 cytotoxicity->cc50 ec50 Determine EC50 antiviral->ec50 si Calculate Selectivity Index (SI = CC50 / EC50) cc50->si ec50->si lead Identify Lead Compounds (High SI) si->lead

Caption: General workflow for antiviral screening of synthesized quinoxaline derivatives.

Conclusion and Future Perspectives

The derivatization of this compound via nucleophilic aromatic substitution offers a robust and efficient strategy for the generation of novel and diverse libraries of quinoxaline-based compounds. The presented protocol provides a solid foundation for medicinal chemists to explore the vast chemical space around this privileged scaffold. The subsequent biological evaluation of these derivatives against a panel of viruses holds the potential to identify new lead compounds for the development of next-generation antiviral therapeutics. Future work should focus on exploring a wider range of nucleophiles to further expand the chemical diversity and on conducting detailed SAR studies to elucidate the key structural features required for potent and selective antiviral activity.

References

  • Montana, M., Montero, V., Khoumeri, O., & Vanelle, P. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules, 25(12), 2784. [Link]

  • Sharma, L., & Singh, P. (2011). Green Synthesis of Quinoxaline and Substituted Quinoxalines. Trade Science Inc.[Link]

  • He, Y., et al. (2012). Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 246-251. [Link]

  • Sain, A., & Kumar, S. (2021). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Indian Journal of Chemistry - Section B, 60B(4), 603-609. [Link]

  • Semantic Scholar. (n.d.). Synthesis, virtual screening and computational approach of a quinoxaline derivative as potent anti-HIV agent targeting the reverse transcriptase enzyme. [Link]

  • Google Patents. (n.d.). WO2006090236A1 - Preparation of high purity substituted quinoxaline.
  • Royal Society of Chemistry. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. [Link]

  • Montana, M., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. PubMed. [Link]

  • El-Sayed, M. A. A., et al. (2017). Synthesis, Characterization, and Biological Evaluation of Some Novel Quinoxaline Derivatives as Antiviral Agents. PubMed. [Link]

  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 234. [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution of 6-fluoroquinoxalines with amines or nitrogen-containing heterocycles. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Decreasing order of ease of nucleophilic substitution on.... [Link]

  • SciELO. (2013). A Complete and Unambiguous ¹H and ¹³C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. [Link]

  • Chemistry Stack Exchange. (2020). How to explain regioselectivity in nucleophilic aromatic substitution. [Link]

  • ResearchGate. (n.d.). 13 C NMR spectrum of 1,4-diallyl-6-chloroquinoxaline 2,3-(1H,4H)-dione (1a). [Link]

  • Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • Google Patents. (n.d.). CN113234077B - Synthesis method of 2-amino-6-chloropurine.
  • Google Patents. (n.d.). CN103396366B - The production method of 5-Amino 3 cyano-1-(2,6-dichlor-4-trifluoromethyl phenyl) pyrazoles.
  • PubChem. (n.d.). This compound. [Link]

  • Kumar, A., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry, 6, 531. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3,6-Trichloro-7-fluoroquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,6-trichloro-7-fluoroquinoxaline and its derivatives. Quinoxaline scaffolds are of significant interest in medicinal chemistry, and the specific halogenation pattern of this target molecule makes it a valuable, yet challenging, synthetic intermediate.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate common experimental hurdles and improve reaction yields and product purity.

Core Synthetic Strategy: An Overview

The most reliable and common pathway to this compound involves a two-step process:

  • Cyclocondensation: The reaction of a substituted ortho-phenylenediamine, specifically 4-chloro-5-fluoro-1,2-phenylenediamine , with a 1,2-dicarbonyl compound like oxalic acid. This forms the 6-chloro-7-fluoro-1,4-dihydroquinoxaline-2,3-dione intermediate.[3]

  • Chlorination: The subsequent treatment of the quinoxaline-2,3-dione intermediate with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to yield the final product.[2][3]

This guide will focus on troubleshooting issues that arise during these critical stages.

Synthesis_Workflow cluster_start Starting Material Synthesis cluster_main Main Synthesis Pathway SM_Nitro 5-Chloro-4-fluoro- 2-nitroaniline SM_Diamine 4-Chloro-5-fluoro- 1,2-phenylenediamine SM_Nitro->SM_Diamine Reduction (e.g., Zn/HCOOH) Intermediate 6-Chloro-7-fluoro-1,4-dihydro- quinoxaline-2,3-dione SM_Diamine->Intermediate Cyclocondensation (e.g., Oxalic Acid, HCl) Product 2,3,6-Trichloro- 7-fluoroquinoxaline Intermediate->Product Chlorination (e.g., POCl₃, DMF) Purification Purification (Recrystallization/ Chromatography) Product->Purification Workup

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during synthesis in a question-and-answer format.

Issue 1: Low Yield in the Cyclocondensation Step

Question: My cyclocondensation reaction between 4-chloro-5-fluoro-1,2-phenylenediamine and oxalic acid is giving a very low yield of the quinoxaline-2,3-dione intermediate. What are the likely causes and how can I fix this?

Answer: Low yields in this classical quinoxaline synthesis step often stem from a few key areas.[4][5] Let's break down the troubleshooting process.

  • Purity of Starting Materials: This is the most critical and often overlooked factor.

    • The Diamine: 4-chloro-5-fluoro-1,2-phenylenediamine is susceptible to oxidation, indicated by a darkening in color from off-white/light brown to dark purple or black.[6] Oxidized starting material will not react efficiently.

      • Solution: If your diamine is discolored, purify it by recrystallization or a short plug of silica gel before use. Ensure it is thoroughly dried. The synthesis of the diamine itself, often via reduction of a nitroaniline precursor, must result in a pure compound.[7]

    • Solvents and Reagents: Ensure solvents are anhydrous where required and that other reagents, like oxalic acid, are of high purity. Impurities can chelate with intermediates or catalyze side reactions.[8]

  • Reaction Conditions: The condensation to form the quinoxaline ring typically requires acidic conditions and heat to drive the dehydration.[5][9]

    • Catalyst: This reaction is generally catalyzed by a strong acid, such as hydrochloric acid.[3] Ensure the correct stoichiometry of the acid is used. While other catalysts are used for different quinoxaline syntheses, the classic Hinsberg reaction with oxalic acid relies on the acidic nature of the reagents themselves or an added mineral acid.[10]

    • Temperature and Time: These reactions are often not instantaneous and require refluxing for several hours.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls (i.e., starting material is consumed but no more product forms), extending the reaction time may not help and could lead to product degradation.[11]

    • Atmosphere: While not always strictly necessary for this step, performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent the oxidation of the electron-rich diamine starting material, especially at elevated temperatures.[4]

  • Workup and Isolation: The product, 6-chloro-7-fluoro-1,4-dihydroquinoxaline-2,3-dione, is often an insoluble solid.

    • Solution: Ensure the reaction mixture is cooled sufficiently to allow for complete precipitation. When filtering, wash the solid with an appropriate solvent (like cold water or ethanol) to remove soluble impurities without dissolving the product. Check the filtrate by TLC to ensure you are not losing a significant amount of product.

Issue 2: Incomplete or Unselective Chlorination

Question: During the conversion of the quinoxaline-2,3-dione to the final trichloro product using POCl₃, my results are inconsistent. I either get unreacted starting material back or a mixture of chlorinated products. How can I improve this step?

Answer: This chlorination is a powerful but aggressive reaction that requires careful control.

  • Reagent Activity and Stoichiometry:

    • Phosphorus Oxychloride (POCl₃): Use fresh, high-quality POCl₃. Old bottles can absorb atmospheric moisture, reducing their efficacy.

    • Stoichiometry: Use a significant excess of POCl₃. It often serves as both the reagent and the solvent for this reaction.

    • Catalyst: The addition of a catalytic amount of N,N-Dimethylformamide (DMF) can significantly accelerate this type of chlorination reaction.[3]

  • Reaction Temperature and Time:

    • Temperature: This reaction typically requires heating to reflux (approx. 106 °C for POCl₃). Insufficient temperature will lead to incomplete conversion.

    • Monitoring: Monitor the reaction by quenching a small aliquot and analyzing it by LC-MS or TLC. The disappearance of the polar quinoxaline-2,3-dione starting material is a key indicator of completion.

  • Workup Procedure (CRITICAL): The workup of a POCl₃ reaction is hazardous and must be done with extreme care. It is also a major source of yield loss.

    • Quenching: The reaction must be cooled to room temperature and then slowly and carefully quenched by pouring it onto crushed ice or ice-water. This is a highly exothermic process that releases HCl gas. Perform this in a well-ventilated fume hood.

    • Product Precipitation: The desired this compound is a solid that should precipitate from the aqueous mixture. If it oils out, you may need to adjust the pH or add an organic solvent for extraction.

    • pH Adjustment: After quenching, the solution will be highly acidic. Neutralize it carefully with a base like sodium bicarbonate or sodium hydroxide solution to ensure complete precipitation of the product.

Issue 3: Formation of Impurities and Side Products

Question: I've obtained my final product, but NMR analysis shows significant impurities. What are the likely side products and how can I prevent their formation?

Answer: Impurities can arise from both the cyclocondensation and chlorination steps.

  • Isomeric Impurities: If the starting 4-chloro-5-fluoro-1,2-phenylenediamine is contaminated with other regioisomers (e.g., 3-chloro-4-fluoro-1,2-phenylenediamine), you will form an isomeric quinoxaline product that is very difficult to separate.

    • Prevention: The only reliable solution is to ensure the isomeric purity of the starting diamine.[8]

  • Over-chlorination/Side Reactions on the Benzene Ring: While less common under standard POCl₃ conditions, highly forcing conditions could potentially lead to substitution on the benzene ring, although the existing halogens are deactivating.

  • Nucleophilic Aromatic Substitution (SNAr): The final product is highly electrophilic due to the three chlorine atoms and the electron-deficient quinoxaline core.[12][13] If nucleophiles (e.g., water, amines from workup) are present at high temperatures, they can potentially displace one of the chlorine atoms, typically at the more reactive C2 or C3 positions.[1][14]

    • Prevention: Use anhydrous conditions where possible and avoid excessive heat during workup, especially under basic conditions.

Troubleshooting Start Low Yield or Impure Product Observed Check_SM Step 1: Verify Starting Material Purity (Diamine, Solvents, Reagents) Start->Check_SM Check_Cond Step 2: Review Reaction Conditions (Temp, Time, Atmosphere, Catalyst) Check_SM->Check_Cond Purity OK Impure_SM Action: Purify Starting Materials (Recrystallize, Distill) Check_SM->Impure_SM Impure Check_Workup Step 3: Analyze Workup & Purification (Quenching, Extraction, pH, Recrystallization) Check_Cond->Check_Workup Conditions OK Bad_Cond Action: Adjust Conditions (Modify Temp/Time, Use Inert Gas) Check_Cond->Bad_Cond Sub-optimal Optimize Systematically Optimize Parameters Check_Workup->Optimize Losses Detected Bad_Workup Action: Modify Procedure (Careful Quenching, Check pH, New Solvent) Check_Workup->Bad_Workup Inefficient Success Improved Yield & Purity Optimize->Success Impure_SM->Start Re-run Reaction Bad_Cond->Start Re-run Reaction Bad_Workup->Start Re-run Reaction

Caption: A troubleshooting decision tree for improving synthesis outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the initial cyclocondensation reaction? A1: For the reaction with oxalic acid, an aqueous solution of hydrochloric acid is commonly used, where water acts as the solvent.[3] For condensations with other 1,2-dicarbonyl compounds, solvents like ethanol or toluene are often employed, sometimes with an acid catalyst like p-toluenesulfonic acid (p-TsOH).[15][16] The choice depends on the solubility of the reactants and the required reaction temperature.

Q2: Can I use microwave irradiation to speed up the reaction? A2: Yes, microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields for quinoxaline synthesis by providing rapid and uniform heating.[9][13] However, conditions must be carefully optimized to prevent decomposition or side reactions under the intense heating.[13]

Q3: My final product is an off-white solid, but the literature reports it as colorless. Does this matter? A3: A slight off-white or yellow color can be common and may not indicate significant impurity. However, a distinct brown or dark color suggests the presence of persistent impurities, possibly oxidized byproducts or catalyst residues.[8] In this case, an additional purification step, such as recrystallization from a suitable solvent (e.g., ethanol, hexanes) or column chromatography, is recommended to achieve high purity.

Q4: Are there alternative methods to synthesize the quinoxaline core? A4: While the condensation of a 1,2-diamine and a 1,2-dicarbonyl is the most classic and direct method, other routes exist.[10][17] These include the oxidative cyclization of α-halo ketones with o-phenylenediamines or transition-metal-free redox condensation of 2-nitroamines with α-hydroxy ketones.[10] However, for this specific substitution pattern, the diamine condensation route remains the most practical approach.

Data Summary: Optimizing Reaction Conditions

The choice of catalyst and solvent can dramatically impact the yield of the cyclocondensation step. The following table summarizes data from various studies on quinoxaline synthesis to guide optimization.

EntryReactantsCatalyst (mol%)SolventTemperature (°C)TimeYield (%)Reference
1o-phenylenediamine + BenzilAlCuMoVP (100 mg)Toluene25120 min92[15]
2o-phenylenediamine + BenzilI₂ (20 mol%)DMSO10030 min94[10]
3o-phenylenediamine + BenzilNoneWater802 h85[10]
4o-phenylenediamine + Benzil[TMPSA]H₂SO₄Water8015 min95[9]
54,5-dimethyl-o-phenylenediamine + Aldehydep-TsOHTolueneReflux2-3 hHigh[16]

Note: This table provides general guidance. Conditions must be specifically optimized for the 4-chloro-5-fluoro-1,2-phenylenediamine substrate.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-chloro-7-fluoro-1,4-dihydroquinoxaline-2,3-dione

  • To a round-bottom flask, add 4-chloro-5-fluoro-1,2-phenylenediamine (1.0 eq).

  • Add a solution of oxalic acid dihydrate (1.1 eq) in 4 M hydrochloric acid.

  • Heat the mixture to reflux (approximately 100-110 °C) and stir vigorously for 4-6 hours.

  • Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes) for the disappearance of the starting diamine.

  • Upon completion, cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid sequentially with cold water and then cold ethanol to remove residual acid and impurities.

  • Dry the solid under vacuum to yield the quinoxaline-2,3-dione intermediate.

Protocol 2: Synthesis of this compound

CAUTION: This reaction uses highly corrosive reagents and produces HCl gas. Perform all steps in a certified chemical fume hood with appropriate personal protective equipment (PPE).

  • To a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet bubbler, add the 6-chloro-7-fluoro-1,4-dihydroquinoxaline-2,3-dione (1.0 eq) from the previous step.

  • Carefully add phosphorus oxychloride (POCl₃, 10-15 eq) to the flask.

  • Add a catalytic amount of N,N-Dimethylformamide (DMF, ~0.1 eq).

  • Heat the mixture to reflux (approx. 106 °C) and maintain for 3-5 hours, or until TLC/LC-MS analysis of a quenched aliquot shows complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • Slowly and carefully , with vigorous stirring, pour the reaction mixture onto the ice-water. The quenching is highly exothermic.

  • Stir the resulting slurry for 30-60 minutes until all the ice has melted and a precipitate has formed.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with water until the filtrate is neutral (pH ~7).

  • Dry the crude product under vacuum. Further purification can be achieved by recrystallization from ethanol or a similar solvent.

References

  • Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry (RSC Publishing).
  • "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem.
  • Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on 2-Chloro-3-(2-thienyl)quinoxaline - Benchchem.
  • Synthesis of Quinoxaline Derivatives via Aromatic Nucleophilic Substitution of Hydrogen | Request PDF - ResearchGate.
  • This compound (EVT-1449043) - EvitaChem.
  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - PMC - NIH.
  • optimizing reaction conditions for quinoxalinone synthesis - Benchchem.
  • Recent advances in the transition-metal-free synthesis of quinoxalines - PubMed Central.
  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH.
  • 4-CHLORO-5-FLUORO-O-PHENYLENEDIAMINE | 139512-70-2 - ChemicalBook.
  • Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester.
  • Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent - NIH.
  • Sandmeyer reaction - Wikipedia.
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - NIH.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.
  • (PDF) Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent - ResearchGate.
  • 4-CHLORO-5-FLUORO-O-PHENYLENEDIAMINE 139512-70-2 wiki - Guidechem.
  • What are some common causes of low reaction yields? : r/Chempros - Reddit.
  • Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles | Request PDF - ResearchGate.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • Sandmeyer Reaction - Organic Chemistry Portal.
  • The reaction of o-phenylenediamine with α, β-unsaturated carbonyl compounds.
  • Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles - New Journal of Chemistry (RSC Publishing).
  • Efficient Synthesis of Aromatic Quinoxaline Derivatives - eCommons.
  • Quinoxalines: Synthesis, Reactions, Mechanisms and Structure | Request PDF.
  • Avoiding impurities in the synthesis of heterocyclic compounds - Benchchem.
  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - NIH.
  • Reaction of dicarbonyl compounds (here methylglyoxal) with... - ResearchGate.
  • What could be reason for getting a very low yield in organic chemistry? - Quora.
  • Application Notes and Protocols for Condensation Reactions with 4,5-Dimethyl-o-phenylenediamine - Benchchem.
  • Efficient Synthesis of Quinoxaline Derivatives by Selective Modification of 3-Chloro-6-fluoroquinoxalin-2(1H)-one 4-Oxide | Request PDF - ResearchGate.
  • Quinoxaline synthesis - Organic Chemistry Portal.
  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC - PubMed Central.
  • (PDF) ChemInform Abstract: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives - ResearchGate.
  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - NIH.
  • 4-Chloro-5-fluoro-1,2-phenylenediamine | C6H6ClFN2 | CID 735773 - PubChem.
  • 4-Chloro-5-Fluoro-1,2-Phenylenediamine | VEGPHARM.

Sources

minimizing side product formation in quinoxaline reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Side Product Formation

Welcome to the technical support center for quinoxaline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their quinoxaline reactions and minimize the formation of unwanted side products. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the purity and yield of your target quinoxaline derivatives.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that you may encounter during the synthesis of quinoxalines. Each issue is presented in a question-and-answer format, providing a direct and actionable solution.

Issue 1: Formation of an Unexpected Benzimidazole Side Product

Question: I am trying to synthesize a quinoxaline from an o-phenylenediamine and an α-ketoacid, but I am consistently isolating a significant amount of a benzimidazole derivative. How can I suppress this side reaction?

Explanation of the Problem:

The formation of a benzimidazole side product is a common issue when reacting o-phenylenediamines with substrates that can be easily oxidized or decarboxylated to effectively provide a single carbonyl equivalent for condensation. The o-phenylenediamine can react with this single carbonyl species to form a five-membered benzimidazole ring instead of the desired six-membered quinoxaline ring which requires a 1,2-dicarbonyl compound.[1][2]

Mechanism of Benzimidazole Formation:

benzimidazole_formation cluster_intermediates Intermediates cluster_products Products diamine o-Phenylenediamine imine Imine Intermediate diamine->imine Condensation with one carbonyl quinoxaline Quinoxaline (Desired Product) ketoacid α-Ketoacid ketoacid->imine aminoanilide o-Aminoanilide imine->aminoanilide Rearrangement benzimidazole Benzimidazole (Side Product) aminoanilide->benzimidazole Cyclization & Oxidation

Caption: Mechanism of benzimidazole side product formation.

Troubleshooting Steps:

  • Choice of Catalyst: The catalyst plays a crucial role in directing the reaction towards the desired product.

    • Recommendation: Employ a mild Lewis acid catalyst that can effectively coordinate with both carbonyl groups of the α-ketoacid, promoting the cyclization to the quinoxaline. Catalysts like cerium(IV) ammonium nitrate (CAN) in water or alumina-supported heteropolyoxometalates have shown high selectivity for quinoxaline synthesis.[3]

    • Avoid: Strong Brønsted acids can promote the decarboxylation of the α-ketoacid, leading to an aldehyde equivalent that favors benzimidazole formation.

  • Reaction Temperature:

    • Recommendation: Perform the reaction at room temperature or slightly elevated temperatures (40-60 °C). Higher temperatures can increase the rate of decarboxylation of the α-ketoacid.

    • Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction progress and stop the reaction once the starting materials are consumed to avoid the formation of further byproducts.

  • Solvent Selection:

    • Recommendation: Polar aprotic solvents like acetonitrile or toluene can be effective.[3] Some green chemistry approaches have also demonstrated high yields and selectivity in water or ethanol.[4]

    • Consideration: The solvent can influence the relative stability of the transition states leading to the quinoxaline and benzimidazole. It is advisable to screen a few solvents to find the optimal one for your specific substrates.

Issue 2: Formation of Regioisomers with Unsymmetrical Reactants

Question: I am reacting an unsymmetrical o-phenylenediamine with an unsymmetrical 1,2-dicarbonyl compound, and I am getting a mixture of two regioisomers that are difficult to separate. How can I improve the regioselectivity of my reaction?

Explanation of the Problem:

When both the o-phenylenediamine and the 1,2-dicarbonyl compound are unsymmetrical, the initial nucleophilic attack of one of the amino groups on one of the carbonyl groups can occur in two different ways, leading to the formation of two regioisomeric products. The ratio of these isomers is determined by the relative reactivity of the amino and carbonyl groups.

Controlling Regioselectivity:

regioselectivity_control cluster_reactants Unsymmetrical Reactants cluster_pathways Reaction Pathways cluster_products Products diamine Substituted o-Phenylenediamine pathway_A Pathway A: More nucleophilic NH₂ attacks more electrophilic C=O diamine->pathway_A pathway_B Pathway B: Less nucleophilic NH₂ attacks less electrophilic C=O diamine->pathway_B dicarbonyl Unsymmetrical 1,2-Dicarbonyl dicarbonyl->pathway_A dicarbonyl->pathway_B isomer_A Major Regioisomer pathway_A->isomer_A isomer_B Minor Regioisomer pathway_B->isomer_B

Caption: Factors influencing regioselectivity in quinoxaline synthesis.

Troubleshooting Steps:

  • Electronic Effects of Substituents:

    • Analysis: Analyze the electronic effects of the substituents on both reactants. Electron-donating groups on the o-phenylenediamine will increase the nucleophilicity of the adjacent amino group, while electron-withdrawing groups will decrease it. Similarly, electron-withdrawing groups on the 1,2-dicarbonyl compound will increase the electrophilicity of the adjacent carbonyl carbon.

    • Strategy: To favor the formation of a single regioisomer, aim for a scenario where the most nucleophilic amino group preferentially attacks the most electrophilic carbonyl group. This can sometimes be achieved by careful selection of protecting groups or by modifying the substituents on the starting materials.

  • Steric Hindrance:

    • Consideration: Bulky substituents on either reactant can sterically hinder the approach of the nucleophilic amino group to the electrophilic carbonyl carbon, thus influencing the regioselectivity.

    • Strategy: If possible, choose reactants with significantly different steric environments around the reactive centers to favor one reaction pathway over the other.

  • Catalyst and Reaction Conditions:

    • Recommendation: The choice of catalyst can influence the transition state energies of the two competing pathways. Some catalysts may show a preference for one pathway due to specific coordination effects. It is worthwhile to screen different catalysts (e.g., Lewis acids, Brønsted acids, heterogeneous catalysts) to see if the isomeric ratio can be improved.[5][6][7]

    • Temperature: Lowering the reaction temperature can sometimes increase the selectivity of the reaction by favoring the pathway with the lower activation energy.

Issue 3: Formation of Polymeric Byproducts

Question: My reaction mixture is turning dark and I am getting a lot of insoluble, tar-like material, resulting in a low yield of my desired quinoxaline. What is causing this and how can I prevent it?

Explanation of the Problem:

The formation of dark, polymeric material is often due to the oxidative polymerization of the o-phenylenediamine starting material.[8] This is particularly problematic under strongly acidic or oxidizing conditions. The amino groups of o-phenylenediamine can be oxidized to form radical cations, which can then polymerize to form complex, insoluble structures.[9][10]

Troubleshooting Steps:

  • Control of Reaction Atmosphere:

    • Recommendation: If you suspect oxidative polymerization, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.

  • Choice of Catalyst and Reagents:

    • Avoid: Avoid using strong oxidizing agents as catalysts unless they are known to be selective for the desired transformation.

    • Recommendation: Use milder catalysts that do not promote the oxidation of the diamine. Heterogeneous catalysts that can be easily filtered off may also help to reduce the formation of polymeric byproducts in the solution.[3]

  • pH Control:

    • Consideration: Strongly acidic conditions can protonate the amino groups, which can influence their susceptibility to oxidation.

    • Strategy: If an acid catalyst is necessary, use the minimum effective amount and consider using a milder acid. Buffering the reaction mixture may also be an option in some cases.

  • Purity of Starting Materials:

    • Verification: Ensure the purity of your o-phenylenediamine. Impurities can sometimes act as initiators for polymerization. Recrystallize or purify the diamine if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing quinoxalines?

A1: The most common and versatile method for synthesizing quinoxalines is the condensation of an aromatic 1,2-diamine (o-phenylenediamine) with a 1,2-dicarbonyl compound.[11][12] This reaction is often catalyzed by an acid or a metal catalyst and can be performed under various reaction conditions.[7]

Q2: How can I improve the overall yield of my quinoxaline synthesis?

A2: To improve the yield, consider the following:

  • Purity of Starting Materials: Ensure your o-phenylenediamine and 1,2-dicarbonyl compound are pure. Impurities can lead to side reactions.

  • Optimize Reaction Conditions: Systematically screen different catalysts, solvents, and temperatures to find the optimal conditions for your specific substrates.[13]

  • Monitor the Reaction: Use TLC or LC-MS to monitor the reaction progress and avoid prolonged reaction times that can lead to product degradation or the formation of byproducts.

  • Efficient Work-up and Purification: Ensure that your work-up procedure effectively removes the catalyst and any unreacted starting materials. Use appropriate purification techniques like recrystallization or column chromatography to isolate the pure product.[4][14][15][16][17][18][19][20]

Q3: What are the advantages of using a heterogeneous catalyst for quinoxaline synthesis?

A3: Heterogeneous catalysts offer several advantages, including:

  • Easy Separation: They can be easily separated from the reaction mixture by filtration, simplifying the work-up procedure.[3]

  • Recyclability: Many heterogeneous catalysts can be recovered and reused, making the process more cost-effective and environmentally friendly.[3]

  • Mild Reaction Conditions: Many heterogeneous catalysts are effective at room temperature, which can help to minimize the formation of side products.[3]

Q4: Can I synthesize quinoxalines without a catalyst?

A4: While some quinoxaline syntheses can proceed without a catalyst, particularly at elevated temperatures, the use of a catalyst is generally recommended to improve the reaction rate and yield, and to allow for milder reaction conditions.[3] Some modern methods, such as microwave-assisted synthesis, can also promote the reaction in the absence of a traditional catalyst.[7]

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of quinoxalines with a focus on minimizing side product formation.

Protocol 1: Selective Synthesis of 2,3-Diphenylquinoxaline using a Heterogeneous Catalyst

This protocol utilizes a recyclable alumina-supported heteropolyoxometalate catalyst to achieve a high yield of 2,3-diphenylquinoxaline at room temperature, minimizing the formation of byproducts.[3]

Materials:

  • o-Phenylenediamine (1 mmol, 108 mg)

  • Benzil (1 mmol, 210 mg)

  • Alumina-supported copper heteropolyoxometalate (AlCuMoVP) catalyst (100 mg)

  • Toluene (8 mL)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol

Procedure:

  • To a clean, dry round-bottom flask, add o-phenylenediamine (108 mg) and benzil (210 mg).

  • Add toluene (8 mL) to the flask, followed by the AlCuMoVP catalyst (100 mg).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC (eluent: hexane/ethyl acetate, 8:2). The reaction is typically complete within 2 hours.

  • Once the reaction is complete, filter the reaction mixture to separate the insoluble catalyst.

  • Wash the catalyst with a small amount of toluene. The catalyst can be dried and reused.

  • Dry the filtrate over anhydrous Na₂SO₄.

  • Filter to remove the Na₂SO₄ and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield pure 2,3-diphenylquinoxaline as white needles.

Expected Yield: ~92%

Workflow for Selective Quinoxaline Synthesis:

selective_synthesis_workflow start Start reactants Combine o-Phenylenediamine, Benzil, and Toluene start->reactants add_catalyst Add AlCuMoVP Catalyst reactants->add_catalyst stir Stir at Room Temperature add_catalyst->stir monitor Monitor by TLC stir->monitor filter_catalyst Filter to Remove Catalyst monitor->filter_catalyst Reaction Complete dry_filtrate Dry Filtrate over Na₂SO₄ filter_catalyst->dry_filtrate evaporate Evaporate Solvent dry_filtrate->evaporate recrystallize Recrystallize from Ethanol evaporate->recrystallize product Pure 2,3-Diphenylquinoxaline recrystallize->product

Caption: Workflow for the selective synthesis of 2,3-diphenylquinoxaline.

Protocol 2: Purification of Quinoxalines by Column Chromatography

This protocol describes a general procedure for the purification of quinoxaline derivatives using silica gel column chromatography.

Materials:

  • Crude quinoxaline product

  • Silica gel (60-120 mesh)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Glass column

  • Cotton or glass wool

  • Sand

  • Collection tubes

Procedure:

  • Eluent Selection: Determine the optimal eluent system by running a TLC of the crude product. A good eluent system will give the desired product an Rf value of around 0.3-0.4 and good separation from impurities.

  • Column Packing:

    • Place a small piece of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica gel to settle, and then add another layer of sand on top of the silica gel bed.

  • Loading the Sample:

    • Dissolve the crude product in a minimum amount of the eluent or a more polar solvent.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Add the eluent to the top of the column and apply gentle pressure (if necessary) to start the elution.

    • Collect fractions in separate tubes.

  • Analysis and Isolation:

    • Analyze the collected fractions by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified quinoxaline.

Data Summary

Table 1: Comparison of Catalysts for the Synthesis of 2,3-Diphenylquinoxaline

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
None (Thermal)EthanolReflux0.5 - 151 - 75[7]
Acidic AluminaSolvent-freeMicrowave0.0580 - 86[7]
AlCuMoVP on AluminaTolueneRoom Temp292[3]
CrCl₂·6H₂OEthanolRoom Temp0.692[21]
CuSO₄·5H₂OEthanolRoom Temp0.594[21]

References

  • A Comparative Guide to Catalysts for Quinoxalinone Synthesis. Benchchem.
  • Protocol for stereodivergent asymmetric hydrogen
  • Troubleshooting guide for the synthesis of substituted quinoxalines. Benchchem.
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometal
  • Electropolymerization of O-Phenylenediamine on Pt-Electrode from Aqueous Acidic Solution: Kinetic, Mechanism, Electrochemical Studies and Characterization of the Polymer Obtained.
  • Towards selective synthesis of quinoxalines by using transition metals-doped carbon aerogels. e-spacio UNED.
  • Technical Support Center: Purification of 2-Chloro-3-(2-pyridinyl)quinoxaline. Benchchem.
  • Comparative study of synthesis methods for substituted quinoxalines. Benchchem.
  • Electropolymerization of O-Phenylenediamine on Pt-Electrode from Aqueous Acidic Solution: Kinetic, Mechanism, Electrochemical Studies and Characterization of the Polymer Obtained.
  • Lab Procedure: Recrystalliz
  • Chemical Polymerization Kinetics of Poly-O-Phenylenediamine and Characterization of the Obtained Polymer in Aqueous Hydrochloric Acid Solution Using K2Cr2O7 as Oxidizing Agent.
  • A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.
  • Synthesis of Novel Aryl Quinoxaline Derivatives by New C
  • Technical Support Center: Purification of 2,3-Dihydroxyquinoxaline by Recrystalliz
  • (PDF) Benzimidazolequinoxalines: Novel Fluorophores with Tuneable Sensitivity to Solvent Effects.
  • Chemical Polymerization Kinetics of Poly-O-Phenylenediamine and Characterization of the Obtained Polymer in Aqueous Hydrochloric Acid Solution Using K2Cr2O7 as Oxidizing Agent. Semantic Scholar.
  • Plausible mechanism for the formation of quinoxaline.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI.
  • Effect of polymerization conditions on o‐phenylenediamine and o‐phenetidine oxidative copolymers.
  • Recrystalliz
  • Green and selective protocol for the synthesis of quinoxalines. Prime Scholars.
  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. PMC - NIH.
  • Isolation and Purification of Organic Compounds Recrystalliz
  • Effect of solvent polarity on photo-physical properties of 2-(1H-benzimidazol-2-yl) phenol.
  • CHAPTER 1: SYNTHESES AND REACTIONS OF PYRAZINE AND QUINOXALINE 1.1 Pyrazine. UM Students' Repository.
  • a) Quinoxaline ring formed by condensing ortho-diamines with...
  • A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. NIH.
  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
  • Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. Request PDF.
  • Technical Support Center: Synthesis of Pyrazine-2,3-dicarboxylic Acid. Benchchem.
  • Synthesis of quinoxaline derivatives using different solvent systems, their potent antibacterial activities and molecular docking.
  • Effect of solvent polarity on absorption and emission properties of synthesized compounds.
  • Effect of different solvents on synthesis of 2-phenyl benzimidazole and its deriv
  • Quinoxaline synthesis. Organic Chemistry Portal.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
  • Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Publishing.
  • From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. MDPI.
  • Preparation of Quinoxalines, Dihydropyrazines, Pyrazines and Piperazines Using Tandem Oxidation Processes.
  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. NIH.
  • 1-[2-(quinoxalin-2-yl)methyl]-1 H -benzimidazole.

Sources

addressing poor solubility of quinoxaline-2,3-diones during purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of quinoxaline-2,3-diones. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor solubility of this important class of heterocyclic compounds. Quinoxaline-2,3-diones are pivotal scaffolds in medicinal chemistry, forming the core of drugs with a wide array of biological activities.[1] However, their planar, hydrogen-bonding structure often leads to significant solubility issues, complicating their isolation and purification.

This document provides in-depth troubleshooting guides, detailed experimental protocols, and frequently asked questions (FAQs) to help you overcome these challenges and achieve high-purity compounds.

Frequently Asked Questions (FAQs)

Q1: My quinoxaline-2,3-dione has "crashed out" of my reaction mixture as a solid. How should I proceed with purification?

A1: This is a common scenario. The initial solid precipitate can often be purified by washing with a suitable solvent to remove soluble impurities. Diethyl ether is a frequently used wash solvent.[2] Following this, recrystallization is the most effective method for purification.[3]

Q2: What are the best starting solvents for the recrystallization of quinoxaline-2,3-diones?

A2: The choice of solvent is critical and depends on the specific substitution pattern of your compound. Ethanol is a common starting point for many derivatives.[2][3] For highly insoluble compounds, high-boiling point polar aprotic solvents like N,N-Dimethylformamide (DMF) can be used, though caution is advised to avoid product degradation at high temperatures.[3] A powerful alternative is to dissolve the crude product in a dilute basic solution (e.g., 5% NaOH) and then reprecipitate the purified compound by acidifying with a dilute acid like HCl.[3][4]

Q3: Column chromatography is failing because my compound is not soluble in the mobile phase. What can I do?

A3: Direct column chromatography of quinoxaline-2,3-diones is often challenging due to their poor solubility and potential for decomposition on silica gel.[4][5] If chromatography is necessary, consider using a stronger, more polar mobile phase or adding a small amount of a high-solubility solvent like DMF or DMSO to your eluent. Alternatively, purify a more soluble precursor or derivative if the synthetic route allows, or consider alternative purification techniques like recrystallization.[6]

Q4: How does pH influence the solubility of my quinoxaline-2,3-dione?

A4: The quinoxaline-2,3-dione core contains two N-H protons that are weakly acidic. In the presence of a base (like NaOH), these protons can be deprotonated to form a water-soluble salt.[3][4] This property is extremely useful for purification, as it allows you to dissolve the compound in an aqueous base, filter out insoluble impurities, and then reprecipitate the pure compound by adding acid. This acid/base extraction is a form of purification.[7]

In-Depth Troubleshooting Guides

Challenge 1: Recrystallization Yields Poor Crystal Quality or Fails Entirely

Poor crystal formation is often a result of the compound precipitating too quickly from a supersaturated solution or "oiling out." The key to successful recrystallization is to identify a solvent that dissolves the compound when hot but not when cold.

Causality and Mitigation Strategy:

The strong intermolecular forces (hydrogen bonding and π-π stacking) in quinoxaline-2,3-diones make them highly crystalline but poorly soluble. The ideal recrystallization solvent will effectively disrupt these interactions at elevated temperatures while allowing them to reform in an orderly fashion upon cooling.

Workflow for Selecting a Recrystallization Solvent:

G cluster_0 Solvent Selection Workflow start Start with Crude Product test_solubility Test solubility of small sample in various solvents (e.g., Ethanol, Acetic Acid, DMF) at room temp. start->test_solubility soluble Soluble at RT? test_solubility->soluble heat Heat the suspension soluble->heat No fail Try a different solvent or mixed-solvent system soluble->fail Yes dissolves Dissolves when hot? heat->dissolves cool Cool slowly to RT, then ice bath dissolves->cool Yes dissolves->fail No crystals Crystals form? cool->crystals success Solvent System Identified crystals->success Yes crystals->fail No base_acid Consider pH-based purification (5% NaOH / dil. HCl) fail->base_acid

Caption: Workflow for selecting an appropriate purification solvent.

Recommended Solvents for Recrystallization:

The following table provides a starting point for solvent selection. Qualitative solubility data is based on general observations and should be confirmed experimentally.[8]

SolventQualitative SolubilityBoiling Point (°C)PolarityComments
N,N-Dimethylformamide (DMF) Very Soluble[8]153HighExcellent for highly insoluble compounds, but its high boiling point can make removal difficult. Use with caution.
Ethanol Soluble (especially when hot)[2]78HighA common and effective choice. Often used in mixtures with water.[9]
Glacial Acetic Acid Sparingly Soluble[8]118HighCan be effective, but residual acid may need to be neutralized.
Water Practically Insoluble[8]100HighGenerally used for washing or as an anti-solvent in mixed systems with ethanol.[9]
Chloroform Very Slightly Soluble[8]61MediumLess common, but may be useful for more substituted, less polar analogs.
Challenge 2: Purification by Column Chromatography is Ineffective

Standard silica gel chromatography is often problematic for quinoxaline-2,3-diones due to their low solubility in common eluents (like hexane/ethyl acetate mixtures) and potential for strong, irreversible binding or decomposition on the acidic silica surface.[4][5]

Mitigation Strategies:
  • Modify the Mobile Phase: If you must use chromatography, try a more polar eluent system. A gradient of dichloromethane to methanol can be effective. Adding a small percentage (0.5-1%) of a strong solvent like DMF to the mobile phase can help keep the compound in solution, but be aware this will make solvent removal under vacuum more difficult.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a reverse-phase C18 silica gel if your compound has sufficient solubility in polar solvents like acetonitrile and water.

  • Dry Loading: If your compound is poorly soluble in all suitable mobile phases, you can adsorb it onto a small amount of silica gel from a solvent in which it is soluble (e.g., DMF). After evaporating the solvent, the resulting dry powder can be loaded onto the top of the column.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization from Ethanol

This protocol is a standard method for many quinoxaline-2,3-dione derivatives.[2][3][10]

  • Dissolution: Place the crude, dry quinoxaline-2,3-dione in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to reflux with stirring.

  • Solvent Addition: Continue to add ethanol dropwise to the refluxing mixture until all the solid has just dissolved. Adding excess solvent will reduce your yield.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification via Acid-Base Extraction/Recrystallization

This powerful technique is ideal for highly insoluble quinoxaline-2,3-diones that possess the acidic N-H protons.[3][4]

  • Dissolution in Base: Suspend the crude product in a 5% aqueous solution of sodium hydroxide (NaOH). Use enough of the basic solution to fully dissolve the compound. Gentle warming may be required.

  • Filtration: Filter the basic solution to remove any insoluble, non-acidic impurities.

  • Reprecipitation: Cool the filtrate in an ice bath and slowly add dilute hydrochloric acid (e.g., 3M HCl) with stirring. The quinoxaline-2,3-dione will precipitate out as a solid as the solution becomes acidic.

  • pH Check: Continue adding acid until the solution is acidic to litmus paper (pH ~2-3) to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filtered solid thoroughly with cold water to remove any residual salts.

  • Drying: Dry the purified product under vacuum.

References

  • BenchChem. (2025). Solubility of 2,3-Dihydroxyquinoxaline in Organic Solvents: An In-depth Technical Guide. BenchChem.
  • BenchChem. (2025). Technical Support Center: Synthesis of Quinoxaline-2,3-diones. BenchChem.
  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of quinoxaline-2,3-diones. BenchChem.
  • El-Maghraby, A. M., et al. (n.d.). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.
  • BenchChem. (2025). Technical Support Center: Synthesis of Quoxaline-2,3-diones. BenchChem.
  • Al-Ostath, A., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Synthesis, 20(1).
  • Saleem, M., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(1). Available at: [Link]

  • Zhang, W., et al. (2022). Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. STAR Protocols, 3(4). Available at: [Link]

  • Nagarapu, L., et al. (2006). One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives. Journal of Chemical Sciences, 118(5), 425-428. Available at: [Link]

  • Kumar, P. V., et al. (2015). Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. Der Pharma Chemica, 7(1), 164-170.
  • SIELC Technologies. (n.d.). Separation of Quinoxaline, 2,3-dimethyl- on Newcrom R1 HPLC column. SIELC Technologies.
  • BenchChem. (2025). Application Notes and Protocols for the Preparation of Quinoxaline-2,3-diones with Diethyl Oxalate. BenchChem.
  • Hranjec, M., et al. (2022). A Convenient Way to Quinoxaline Derivatives through the Reaction of 2-(3-Oxoindolin-2-yl)-2-phenylacetonitriles with Benzene-1,2-diamines. Molecules, 27(19), 6273. Available at: [Link]

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115. Available at: [Link]

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 2,3-quinoxalinedithiol. The Royal Society of Chemistry.
  • Zimmermann, K., & Kessler, H. (1996). A Facile Synthesis of Quinoxaline-2,3-diones as NMDA Receptor Antagonists. Molecules, 1(1), 39-42. Available at: [Link]

  • MDPI. (2025). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. MDPI.
  • BenchChem. (2025). A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines. BenchChem.
  • Journal of Pharmaceutical Negative Results. (2023). Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as. Journal of Pharmaceutical Negative Results, 14(1).
  • ResearchGate. (2021). Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione. ResearchGate. Available at: [Link]

  • MDPI. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. Available at: [Link]

  • Alfallous, K. A. (2016). SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. Journal of Humanities and Applied Science, (29).
  • Jubie, S., et al. (2012). Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives. Journal of Pharmacy Research, 5(2). Available at: [Link]

  • Jubie, S., et al. (2011). Synthesis and Characterization of some Novel Quinoxaline-2, 3-Dione Derivatives: A Preliminary Investigation on their Activity Against a Human Epithelial Carcinoma Cell Line. Letters in Drug Design & Discovery, 8(4), 319-323. Available at: [Link]

Sources

Technical Support Center: Preventing o-Phenylenediamine Oxidation in Quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoxaline synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with the stability of o-phenylenediamine (OPD) and its derivatives during the synthesis of quinoxalines. The oxidation of the electron-rich OPD starting material is a common pitfall that can lead to low yields, complex purification, and inconsistent results. This document provides in-depth, field-proven insights and troubleshooting protocols to ensure robust and high-yielding quinoxaline preparations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and reaction of o-phenylenediamines.

Q1: My solid o-phenylenediamine is dark brown, not white. What causes this and can I still use it?

A: o-Phenylenediamine is an aromatic diamine that is highly susceptible to air oxidation, which causes it to darken.[1] The brownish-yellow or darker color indicates the presence of oxidized impurities.[2] Using discolored OPD directly in your synthesis is strongly discouraged. These impurities can interfere with the reaction, leading to the formation of deeply colored, often polymeric, side products and significantly reducing the yield and purity of your desired quinoxaline. It is essential to purify the diamine before use.[3]

Q2: My reaction mixture turns dark red or black immediately after adding the reactants. What is happening?

A: This is a classic sign of rapid oxidation of the o-phenylenediamine. This can be triggered by several factors:

  • Presence of Oxygen: Air in the headspace of the flask is a common culprit.

  • Oxidizing Agents: Certain catalysts or reagents, or even trace metal impurities, can promote oxidation.

  • Reaction Conditions: High temperatures can accelerate the oxidation process. The resulting colored species are typically complex mixtures of oligomers and phenazine-like compounds formed from the self-condensation and oxidation of OPD.

Q3: What are the most critical first steps to prevent OPD oxidation in my quinoxaline synthesis?

A: There are two fundamental pillars to success:

  • Start with Pure Materials: Always use freshly purified, colorless o-phenylenediamine.[3]

  • Control the Atmosphere: Rigorously exclude oxygen from the reaction vessel by working under an inert atmosphere, such as nitrogen or argon.[4] Even reactions that are reported to work in air can often be improved by switching to inert conditions, especially during scale-up.

Q4: Are electron-rich or electron-poor substituted o-phenylenediamines more prone to oxidation?

A: o-Phenylenediamines bearing electron-donating groups (e.g., -OCH₃, -CH₃) are more electron-rich and thus more susceptible to oxidation. Conversely, those with electron-withdrawing groups (e.g., -NO₂, -Cl) are generally more stable against oxidation, though this can sometimes lead to lower reactivity in the desired condensation reaction.[5]

Part 2: In-Depth Troubleshooting & Optimization Guides
Guide 1: Starting Material Quality Control and Purification

The quality of your o-phenylenediamine is the single most important factor for a clean reaction. Commercial OPD often requires purification.

Issue: Low yield and intensely colored crude product despite following the reaction protocol.

Root Cause Analysis: The likely cause is the use of aged or partially oxidized o-phenylenediamine.

Solution: Purification of o-Phenylenediamine

A standard and effective method involves recrystallization in the presence of a reducing agent to remove colored oxidation products.[3]

dot

cluster_purification OPD Purification Workflow A Dissolve Crude OPD in Hot Water B Add Reducing Agent (e.g., Sodium Hydrosulfite) A->B Reverses oxidation C Treat with Activated Carbon B->C Adsorbs colored impurities D Hot Filter to Remove Solids C->D E Cool Filtrate in Ice Bath D->E Induces crystallization F Collect Colorless Crystals by Filtration E->F

Caption: Workflow for the purification of o-phenylenediamine.

Experimental Protocol 1: Purification of o-Phenylenediamine (Adapted from Organic Syntheses[3])

  • Dissolution: In a flask, dissolve the crude o-phenylenediamine (e.g., 50 g) in hot water (150–175 mL).

  • Reduction: Add 1–2 g of sodium hydrosulfite (sodium dithionite, Na₂S₂O₄). This reducing agent will convert colored oxidized species back to the diamine.

  • Decolorization: Add a small amount of activated charcoal and heat the mixture gently for a few minutes.

  • Filtration: Perform a hot filtration through fluted filter paper to remove the charcoal and any other insoluble impurities. The filtrate should be colorless.

  • Crystallization: Cool the filtrate thoroughly in an ice-salt bath to induce crystallization.

  • Isolation: Collect the colorless crystals by suction filtration, wash with a small amount of ice-cold water, and dry in a vacuum desiccator.

  • Verification: The purified o-phenylenediamine should be colorless crystals with a melting point of 99–101°C.[3]

Guide 2: Optimizing Reaction Conditions to Suppress Oxidation

Controlling the reaction environment is crucial. The classic synthesis of quinoxalines involves the condensation of an OPD with a 1,2-dicarbonyl compound.[6] While many modern protocols have been developed, controlling the atmosphere remains key.

Issue: The reaction starts clean but darkens over time, especially upon heating.

Root Cause Analysis: Oxygen from the air is reacting with the OPD, a process accelerated by heat.

Solutions:

  • Implement an Inert Atmosphere: This is the most effective preventative measure. Before adding reagents, thoroughly purge the reaction flask with an inert gas like nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction.[4]

  • Use Degassed Solvents: Solvents can contain significant amounts of dissolved oxygen. Degas your solvent before use by sparging with nitrogen or argon for 15-30 minutes, or by using several freeze-pump-thaw cycles.

  • Control Temperature: While many quinoxaline syntheses require heat, avoid excessive temperatures or prolonged heating times. If possible, use a catalyst that allows the reaction to proceed at a lower temperature. Many modern methods operate efficiently at room temperature.[5][7]

Guide 3: Strategic Selection of Catalysts and Additives

The choice of catalyst can significantly impact the reaction's cleanliness. While strong acids have been traditionally used, they can sometimes promote side reactions.[5] Modern green chemistry approaches often provide milder and more efficient alternatives.

Issue: The reaction is sluggish and requires harsh conditions, leading to decomposition and oxidation.

Root Cause Analysis: The catalyst may be inappropriate or suboptimal for the specific substrates.

Solutions & Comparative Data:

  • Consider Mild Acid Catalysts: Instead of strong mineral acids, consider milder options. Many recent protocols utilize catalysts that are effective, reusable, and environmentally friendly.

  • Explore "Green" Alternatives: A variety of modern catalytic systems have been developed to synthesize quinoxalines under mild, often room-temperature, conditions, which inherently suppresses oxidation.[8]

Table 1: Comparison of Catalytic Systems for Quinoxaline Synthesis

Catalyst SystemTypical ConditionsAdvantagesPotential DrawbacksReference
Traditional Acid (e.g., Acetic Acid)Refluxing Ethanol/AcOHInexpensive, widely usedCan require high temps, promoting oxidation[9]
Iodine (I₂) as Catalyst DMSO, Room TempMild, efficientIodine can be a mild oxidant itself[7][10]
Cerium (IV) Ammonium Nitrate (CAN) Acetonitrile or Water, Room TempVery fast, high yield, green solventCAN is an oxidant, careful stoichiometry needed[7]
Heterogeneous Solid Acids (e.g., Montmorillonite K10, Alumina)Toluene, Room TempRecyclable, easy workup, mild conditionsMay require longer reaction times
Metal-Free / Catalyst-Free Ethanol, RefluxAvoids metal contaminationOften requires specific substrates (e.g., phenacyl bromides)[8]

dot

A Low Quinoxaline Yield & Dark Mixture? B Is OPD Colorless? A->B Start Here C Purify OPD (Protocol 1) B->C No D Using Inert Atmosphere? B->D Yes C->B Re-evaluate E Implement N2/Ar (Protocol 2) D->E No F Consider Catalyst & Temperature D->F Yes E->D Re-evaluate G Switch to Milder Catalyst (Table 1) / Lower Temp F->G H Problem Solved G->H

Caption: Troubleshooting workflow for quinoxaline synthesis.

Part 3: General Experimental Protocol

This general procedure incorporates the best practices discussed above to minimize oxidation.

Experimental Protocol 2: General Procedure for Quinoxaline Synthesis under Inert Atmosphere

  • Setup: Place a magnetic stir bar in a round-bottom flask equipped with a reflux condenser. Flame-dry the apparatus under vacuum and allow it to cool under a positive pressure of nitrogen or argon.

  • Reagent Addition: To the flask, add freshly purified o-phenylenediamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol).

  • Solvent Addition: Add a degassed solvent (e.g., ethanol or toluene, 5-10 mL) via cannula or syringe.

  • Catalyst Addition: If required, add the catalyst (e.g., 5-10 mol%) at this stage. For many modern procedures, the reaction can proceed at room temperature.[5]

  • Reaction: Stir the mixture at room temperature or heat to a gentle reflux under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature. The workup procedure will vary depending on the solvent and catalyst used. Typically, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

References
  • Guzmán, A. M. G., Hernández, E. R., & Valenzuela, M. L. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Chemical Engineering, 2012, 174784. [Link]

  • More, S. V., & Sastry, M. N. V. (2023). Methods of Preparation of Quinoxalines. Encyclopedia, 3(4), 1373-1393. [Link]

  • Tighadouini, S., et al. (2020). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Mini-Reviews in Organic Chemistry, 17(5). [Link]

  • Kour, M., et al. (2024). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. Journal of the Iranian Chemical Society, 21(1), 1-28. [Link]

  • Patel, A. (n.d.). Quinoxaline Synthesis via o-Phenylenediamine. Scribd. [Link]

  • Hatt, H. H. (1941). o-PHENYLENEDIAMINE. Organic Syntheses, Coll. Vol. 1, p.446. [Link]

  • Koptyaeva, O. S., et al. (2019). New opportunities for the synthesis of quinoxaline derivatives. Chimica Techno Acta, 6(1), 12-23. [Link]

  • Yadav, D., & Singh, P. P. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(39), 24204-24222. [Link]

  • Wan, J.-P., & Wei, L. (2018). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Arkivoc, 2018(4), 98-145. [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

  • Wang, Y., et al. (2024). Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach. Chemistry, 7(4), 121. [Link]

  • Heravi, M. M., & Zadsirjan, V. (2008). One-pot and efficient protocol for synthesis of quinoxaline derivatives. ARKIVOC, 2008(15), 280-287. [Link]

  • Synthetic methods for quinoxalines by the annulation of... (n.d.). ResearchGate. [Link]

  • Tu, S., et al. (2012). One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Asian Journal of Chemistry, 24(1), 446-448. [Link]

  • Koptyaeva, O. S., et al. (2019). New opportunities for the synthesis of quinoxaline derivatives. ResearchGate. [Link]

  • Process for purifying a phenylenediamine. (n.d.).
  • Sheng, Y., et al. (2021). O-Phenylenediamine: a privileged pharmacophore of ferrostatins for radical-trapping reactivity in blocking ferroptosis. Organic & Biomolecular Chemistry, 19(17), 3843-3850. [Link]

  • Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. (n.d.). ResearchGate. [Link]

  • Protecting groups for o-phenylenediamines? (2022, September 1). Reddit. [Link]

  • Reddy, C. S., et al. (2014). A Facile and Efficient Synthesis of Quinoxalines from Phenacyl Bromides and Ortho Phenylenediamine Promoted by Zirconium Tungsta. Organic and Medicinal Chemistry International Journal, 1(1). [Link]

  • o-Phenylenediamine. (n.d.). Wikipedia. [Link]

Sources

Technical Support Center: Effective Recrystallization Methods for Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of quinoxaline derivatives. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their recrystallization protocols for this important class of heterocyclic compounds. Here, you will find field-proven insights and troubleshooting advice to overcome common challenges encountered during the purification process.

Introduction: The Art and Science of Quinoxaline Recrystallization

Quinoxaline derivatives are a cornerstone in medicinal chemistry, known for their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] Achieving high purity of these compounds is critical for accurate biological evaluation and drug development. Recrystallization is a powerful technique for purifying solid quinoxaline derivatives, capable of yielding highly pure crystalline material when the right conditions are met.[2][3]

The success of recrystallization hinges on the differential solubility of the quinoxaline derivative and any impurities in a chosen solvent or solvent system. The ideal scenario involves a solvent that readily dissolves the compound at an elevated temperature but has poor solubility at lower temperatures, allowing the desired product to crystallize out upon cooling while impurities remain in the solution.[4]

This guide will walk you through the principles of solvent selection, provide step-by-step protocols, and offer solutions to common problems you may face during your experiments.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the recrystallization of quinoxaline derivatives:

Q1: What are the best starting solvents for recrystallizing my quinoxaline derivative?

A1: The choice of solvent is highly dependent on the specific structure and polarity of your quinoxaline derivative.[1][5] A good starting point is to screen solvents with varying polarities. For many quinoxaline derivatives, polar protic solvents like ethanol and methanol are effective.[3][6][7] Solvent mixtures, such as ethanol/water or benzene/petroleum ether , can also be very effective, especially when a single solvent does not provide the desired solubility profile.[8]

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound or when the solution is supersaturated. To remedy this, try using a larger volume of solvent, a solvent with a lower boiling point, or cooling the solution more slowly to allow for proper crystal lattice formation.

Q3: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What's wrong?

A3: This is a common issue that can arise from a few factors. The solution may not be sufficiently saturated, meaning too much solvent was used.[2][9] Alternatively, the compound may be highly soluble in the chosen solvent even at low temperatures.[2] To induce crystallization, you can try:

  • Scratching the inside of the flask with a glass rod to create nucleation sites.[2]

  • Adding a seed crystal of the pure compound to initiate crystal growth.[9]

  • Evaporating some of the solvent to increase the concentration of the compound.[2]

  • Introducing an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with the primary solvent) dropwise until the solution becomes turbid, then gently warming until it is clear again before allowing it to cool slowly.[2]

Q4: The purity of my compound did not significantly improve after recrystallization. Why?

A4: This suggests that the impurities have similar solubility characteristics to your desired compound in the chosen solvent.[2] In this case, you should try a different solvent or solvent system.[2] Alternatively, column chromatography may be a more suitable purification method if the impurities are very similar in structure and polarity to your product.[2]

Troubleshooting Guide: Common Issues and Solutions

This section provides a more in-depth look at specific problems you may encounter and how to resolve them.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery/Yield - Too much solvent was used, leading to significant loss of the compound in the mother liquor.- Premature crystallization occurred during a hot filtration step.- The crystals were washed with a solvent at room temperature instead of ice-cold solvent.- Reduce the initial volume of solvent. If the mother liquor contains a significant amount of product, concentrate it and attempt a second crystallization.[9]- Ensure the filtration apparatus is pre-heated before filtering a hot solution.- Always wash the collected crystals with a minimal amount of ice-cold solvent.[2]
Colored Impurities in Crystals - The impurity is co-crystallizing with the product.- The impurity is adsorbed onto the surface of the crystals.- Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities, followed by hot filtration to remove the charcoal before cooling.[2]- Ensure a slow cooling rate to allow for selective crystallization.
Crystallization is Too Rapid - The solution is too concentrated.- The temperature gradient is too steep.- Add a small amount of additional hot solvent to the solution.[9]- Allow the solution to cool slowly at room temperature before transferring it to an ice bath. Insulating the flask can also help slow the cooling process.[9]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method and should be your first approach if a suitable solvent can be identified.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude quinoxaline derivative in various solvents at room temperature and with heating. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[2]

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and continue to heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent.[2] Dry the crystals in a vacuum oven to remove any residual solvent.[2]

Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization

This method is useful when no single solvent has the ideal solubility characteristics. It involves a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which the compound is insoluble.[10]

Step-by-Step Methodology:

  • Solvent Pair Selection: Choose a pair of miscible solvents. One should readily dissolve your compound, and the other should not. Common pairs include ethanol-water and ethyl acetate-hexane.[10][11]

  • Dissolution: Dissolve the crude product in the minimum amount of the "good" solvent at an elevated temperature.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).

  • Clarification: Add a few drops of the "good" solvent back into the hot solution until the cloudiness just disappears.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of an ice-cold mixture of the two solvents, and dry under vacuum.

Data Presentation: Common Solvents for Quinoxaline Derivatives

The following table summarizes common solvents used for the recrystallization of quinoxaline derivatives, along with their relevant properties.

Solvent Polarity Boiling Point (°C) Commonly Used For
EthanolPolar Protic78General purpose, often effective for a wide range of quinoxaline derivatives.[3][6][7]
MethanolPolar Protic65Similar to ethanol, good for more polar derivatives.[8]
WaterPolar Protic100Can be used as an anti-solvent with polar organic solvents like ethanol or acetone.[8][10]
Ethyl AcetatePolar Aprotic77Mid-polarity solvent, often used in combination with non-polar solvents.
TolueneNon-polar111Effective for less polar derivatives.
Hexane/Petroleum EtherNon-polar69 / 40-60Typically used as an anti-solvent with more polar solvents.[8]
BenzeneNon-polar80Used in some reported recrystallizations, often with petroleum ether.[8]
AcetonePolar Aprotic56Good for dissolving many organic compounds, can be paired with water or hexane.[10][11]

Visualization of Workflows

General Recrystallization Workflow

The following diagram illustrates the key steps and decision points in a typical recrystallization experiment.

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation start Crude Quinoxaline Derivative solvent_selection Select Solvent System start->solvent_selection dissolution Dissolve in Minimum Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration cooling Slow Cooling hot_filtration->cooling crystal_formation Crystal Formation cooling->crystal_formation vacuum_filtration Vacuum Filtration crystal_formation->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Dry Crystals washing->drying end Pure Crystalline Product drying->end

Caption: A generalized workflow for the recrystallization of quinoxaline derivatives.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting when crystals do not form.

Troubleshooting_No_Crystals start No Crystals Form Upon Cooling check_saturation Is the solution supersaturated? start->check_saturation too_much_solvent Too much solvent used. check_saturation->too_much_solvent No not_supersaturated Compound is too soluble. check_saturation->not_supersaturated Yes action_evaporate Evaporate some solvent and re-cool. too_much_solvent->action_evaporate action_scratch Scratch inner surface of the flask. not_supersaturated->action_scratch success Crystals Form action_evaporate->success action_seed Add a seed crystal. action_scratch->action_seed action_antisolvent Add an anti-solvent and re-cool. action_seed->action_antisolvent action_antisolvent->success

Caption: A decision tree for troubleshooting the failure of crystal formation.

References

  • Solubility of Things. (n.d.). Quinoxaline derivative.
  • Benchchem. (n.d.). Navigating the Solubility Landscape of Quinoxaline Derivatives: A Technical Guide.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Chloro-3-(2-pyridinyl)quinoxaline.
  • Benchchem. (n.d.). Quinoxalinone Synthesis: A Technical Troubleshooting Guide.
  • ResearchGate. (n.d.). Table 2 Solubility of Polyamides containing quinoxaline moiety.
  • ResearchGate. (n.d.). Synthesis of quinoxaline derivatives using different solvent systems, their potent antibacterial activities and molecular docking.
  • Google Patents. (n.d.). EP2581375A2 - Improved methods for the preparation of quinoxaline derivatives.
  • SOP: CRYSTALLIZATION. (n.d.).
  • MDPI. (2021). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • NIH. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.
  • ResearchGate. (n.d.). (PDF) An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • RSC Publishing. (2024, November 7). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
  • TSI Journals. (2011, August 15). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES.
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures.
  • YouTube. (2017, February 8). Purification of Impure Samples by Crystallization.
  • Reddit. (2024, October 17). Recrystallization Issues.

Sources

Technical Support Center: Troubleshooting Low Yields in Quinoxaline-2,3-dione Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of quinoxaline-2,3-diones. This guide is tailored for researchers, scientists, and drug development professionals encountering challenges in this common yet sometimes troublesome synthesis. Here, we will delve into the root causes of low yields and other experimental issues, providing scientifically grounded solutions and practical, field-proven advice to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

This section addresses some of the most common initial questions encountered during the synthesis of quinoxaline-2,3-diones.

Q1: What is the most common and direct method for synthesizing quinoxaline-2,3-diones?

A1: The most fundamental and widely used method is the cyclocondensation reaction between an o-phenylenediamine (or its substituted derivatives) and oxalic acid or a derivative like diethyl oxalate.[1][2][3] This reaction is typically performed with heating, often under acidic conditions, to facilitate the cyclization and dehydration needed to form the quinoxaline-2,3-dione ring system.[1][4]

Q2: My reaction isn't producing any precipitate. What could be the primary issue?

A2: A complete lack of product often points to a fundamental problem with the reaction setup or starting materials. Check the purity of your o-phenylenediamine and oxalic acid/diethyl oxalate, as significant impurities can halt the reaction.[5][6] Also, confirm your reaction conditions; insufficient heat or reaction time is a common reason for incomplete reactions, especially in conventional heating methods.[5][6] For conventional heating, refluxing for at least 1.5-2 hours is a common starting point.[5]

Q3: Is it possible to run this synthesis without a solvent?

A3: Yes, solvent-free grinding is a highly effective and environmentally friendly method for this synthesis.[1] Grinding the o-phenylenediamine and oxalic acid dihydrate together in a mortar and pestle at room temperature can lead to high yields in a short amount of time, often turning the solid mixture into a melt as the reaction proceeds.[6][7][8]

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside your starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product over time.

In-Depth Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues that lead to low yields in quinoxaline-2,3-dione synthesis.

Problem 1: Consistently Low Reaction Yields

Low yields are a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is crucial.[1]

Root Cause Analysis & Solutions
  • Incomplete Reaction: The reaction may not be reaching completion due to suboptimal conditions.

    • Causality: The cyclocondensation reaction has an activation energy barrier that must be overcome. Insufficient thermal energy or reaction time will result in a significant amount of unreacted starting materials.

    • Solution:

      • Increase Reaction Time and/or Temperature: For conventional heating methods, extending the reflux time from the typical 1.5-2 hours up to 6 hours can improve yields.[6]

      • Alternative Heating Methods: Microwave-assisted synthesis can dramatically reduce reaction times to mere minutes and often leads to higher yields by providing efficient and uniform heating.[1][9]

      • Catalysis: The addition of a catalyst can lower the activation energy. Catalysts like iodine, cerium ammonium nitrate, or solid-supported catalysts can accelerate the reaction, often under milder conditions.[1][10]

  • Purity of Starting Materials: Impurities in the reactants are a primary culprit for low yields.

    • Causality: Impurities in the o-phenylenediamine or oxalic acid can engage in side reactions, consuming the starting materials and generating unwanted byproducts.[5][6] o-Phenylenediamines are also susceptible to oxidation, which can lead to colored impurities and lower yields.[6]

    • Solution:

      • Use High-Purity Reagents: Whenever possible, use freshly purchased, high-purity starting materials.

      • Purify Reactants: If the purity is questionable, consider recrystallizing the o-phenylenediamine and oxalic acid before use.

      • Inert Atmosphere: To prevent the oxidation of sensitive o-phenylenediamines, conduct the reaction under an inert atmosphere, such as nitrogen or argon.[6]

  • Incorrect Stoichiometry: An improper molar ratio of reactants will inherently limit the theoretical yield.

    • Causality: The reaction proceeds via a 1:1 molar ratio of the diamine and the oxalate source. An excess of one reactant will remain unreacted, reducing the overall yield with respect to the limiting reagent.

    • Solution: Carefully measure and use an equimolar (1:1) ratio of the o-phenylenediamine and oxalic acid/diethyl oxalate for optimal results.[6]

  • Substituent Effects: The electronic nature of substituents on the o-phenylenediamine ring can significantly impact reactivity.

    • Causality: Electron-withdrawing groups on the aromatic ring decrease the nucleophilicity of the amino groups, slowing down the initial attack on the carbonyl carbon of the oxalate. This can lead to lower yields and necessitate longer reaction times or more forcing conditions.[5][8]

    • Solution: For substrates with electron-withdrawing groups, consider increasing the reaction temperature, extending the reaction time, or employing a more effective catalyst to drive the reaction to completion.

Problem 2: Significant Side Product Formation

The formation of side products not only reduces the yield of the desired quinoxaline-2,3-dione but also complicates purification.

Root Cause Analysis & Solutions
  • Formation of Benzimidazole Derivatives: This is the most common side product.

    • Causality: Benzimidazoles are formed when the o-phenylenediamine reacts with a monocarboxylic acid impurity (e.g., formic acid) instead of the dicarbonyl reactant.[5]

    • Solution:

      • Ensure Purity of Oxalic Acid/Diethyl Oxalate: Use a source of oxalic acid or its ester that is free from monocarboxylic acid contaminants.

      • Optimize Reaction Conditions: Conditions that favor the formation of the six-membered quinoxaline ring over the five-membered benzimidazole ring are ideal. Ensure adequate heating and reaction time to promote the desired cyclization.

  • Decomposition of Reactants: High temperatures can lead to the degradation of starting materials.

    • Causality: Oxalic acid, in particular, can decompose at elevated temperatures.

    • Solution: Employ milder reaction conditions. Solvent-free grinding at room temperature is an excellent method to avoid thermal decomposition.[6][8]

Problem 3: Difficulty in Product Purification

Even with a successful reaction, isolating a pure product can be challenging.

Root Cause Analysis & Solutions
  • Poor Solubility: Quinoxaline-2,3-diones are often crystalline solids with poor solubility in many common organic solvents, making purification by column chromatography difficult.[6]

    • Causality: The planar, hydrogen-bonding structure of these molecules leads to strong intermolecular forces and low solubility.

    • Solution:

      • Recrystallization: This is the most effective purification method.[5] Ethanol is a commonly used solvent.[5] An alternative method involves dissolving the crude product in a dilute basic solution (e.g., 5% NaOH) and then re-precipitating the pure product by acidifying with dilute HCl.[1][6]

      • Washing: If the product precipitates from the reaction mixture, washing the solid with a suitable solvent, such as diethyl ether, can effectively remove more soluble impurities.[6][11]

  • Instability on Silica Gel: Quinoxaline-2,3-diones can sometimes decompose on silica gel.

    • Causality: The acidic nature of silica gel can catalyze the degradation of sensitive products.

    • Solution: Avoid purification by silica gel column chromatography if possible. If it is necessary, consider using deactivated silica or an alternative stationary phase like alumina.

Visual Workflow and Logic Diagrams

To further clarify the experimental process and troubleshooting logic, the following diagrams are provided.

G cluster_workflow General Experimental Workflow reactants 1. Mix o-Phenylenediamine & Oxalic Acid/Derivative reaction 2. Apply Reaction Conditions (Heat/Microwave/Grinding) reactants->reaction isolation 3. Isolate Crude Product (Filtration/Cooling) reaction->isolation purification 4. Purify Product (Recrystallization/Washing) isolation->purification product 5. Pure Quinoxaline-2,3-dione purification->product

Caption: General workflow for quinoxaline-2,3-dione synthesis.

G cluster_troubleshooting Troubleshooting Low Yields start Low Yield Observed check_purity Check Purity of Starting Materials? start->check_purity check_conditions Review Reaction Conditions? start->check_conditions check_stoichiometry Verify Stoichiometry (1:1 ratio)? start->check_stoichiometry impure Impure check_purity->impure Yes suboptimal Suboptimal check_conditions->suboptimal Yes incorrect Incorrect check_stoichiometry->incorrect Yes purify_reagents Purify/Replace Reagents impure->purify_reagents optimize_conditions Increase Time/Temp or Use Catalyst/ Microwave suboptimal->optimize_conditions correct_ratio Adjust to Equimolar Ratio incorrect->correct_ratio

Caption: Decision tree for troubleshooting low yields.

Data Summary and Protocols

Comparative Data on Synthetic Methodologies

The choice of synthetic method can have a significant impact on the outcome of the reaction. The table below summarizes the typical performance of common methods.

Synthetic MethodKey ReagentsTypical Reaction TimeTypical TemperatureTypical Yield (%)Key AdvantagesKey Disadvantages
Conventional Synthesis o-Phenylenediamine, Oxalic Acid/Diethyl Oxalate, Acid Catalyst (e.g., HCl)2 - 4 hoursReflux (e.g., 100°C)70 - 90%Well-established, reliable for a wide range of substrates.[12]Long reaction times, high energy consumption.
Microwave-Assisted Synthesis o-Phenylenediamine, Oxalic Acid3 - 5 minutes400 W85 - 95%Extremely fast, high yields, energy efficient.[1][9]Requires specialized microwave reactor equipment.
Solvent-Free Grinding o-Phenylenediamine, Oxalic Acid Dihydrate5 - 10 minutesRoom Temperature88 - 98%Environmentally friendly, simple, high yields, no solvent needed.[6][7][8]May not be suitable for all substrates, scalability can be a concern.
Detailed Experimental Protocols
Protocol 1: Synthesis via Conventional Heating in Acidic Water

This protocol is a classic and reliable method for producing quinoxaline-2,3-dione.[1]

  • Heat a solution of oxalic acid dihydrate (30 g, 0.238 mol) in 100 mL of water in a round-bottom flask.

  • To the hot solution, add 4.5 mL of concentrated HCl.

  • Slowly and carefully add o-phenylenediamine (22 g, 0.204 mol) to the mixture.

  • Heat the reaction mixture under reflux for 20 minutes.

  • Cool the reaction mixture by placing it in an ice bath or by adding ice directly.

  • Filter the resulting solid precipitate.

  • Wash the solid thoroughly with water.

  • Purify the product by recrystallization from ethanol to yield 1,4-dihydro-quinoxaline-2,3-dione as white crystals.

Protocol 2: Microwave-Assisted Synthesis

This method offers a significant reduction in reaction time with excellent yields.[1]

  • In an open beaker, place a powdered mixture of oxalic acid dihydrate (1.26 g, 0.01 mol) and o-phenylenediamine (1.08 g, 0.01 mol).

  • Add 1 mL of water and mix thoroughly to form a paste.

  • Irradiate the mixture in a microwave reactor at 400 W for 3 minutes.

  • Add 100 mL of water and irradiate for an additional 1 minute to obtain a clear solution.

  • Allow the solution to cool to room temperature. The product will crystallize out.

  • Filter the precipitated product and wash it with water.

  • For higher purity, recrystallize the product by dissolving it in a 5% NaOH solution and re-precipitating with dilute HCl.

Protocol 3: Solvent-Free Grinding Method

This is an environmentally friendly and efficient protocol.[6][8]

  • In a mortar, combine o-phenylenediamine (1 mmol, 0.108 g) and oxalic acid dihydrate (1 mmol, 0.126 g).

  • Thoroughly grind the mixture with a pestle at room temperature in an open atmosphere.

  • Continue grinding until the solid mixture transforms into a melt.

  • Continue to grind the mixture occasionally for 5-10 minutes.

  • Crystallize the resulting solid from water to obtain the pure product.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of Quinoxaline-2,3-diones.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of quinoxaline-2,3-diones.
  • BenchChem. (2025). Technical Support Center: Synthesis of Quoxaline-2,3-diones.
  • BenchChem. (2025). The Synthesis of Quinoxaline-2,3-diones: A Comprehensive Technical Guide.
  • BenchChem. (2025).
  • Zhao, Z. (1996). A Facile Synthesis of Quinoxaline-2,3-diones as NMDA Receptor Antagonists. Molecules, 1(1), 59-62.
  • Rawat, A., & Tandon, S. (2021).
  • Wikipedia. (n.d.). Quinoxalinedione.
  • El-Emary, T. I. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4160.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted Quinoxaline-2,3-diones.
  • Reddy, C. S. S., et al. (2017). SYNTHESIS, CHARACTERISATION & ANTIFUNGAL ACTIVITY OF QUINOXALINE 2, 3- DIONE DERIVATIVES. International Journal of Pharmaceutics and Drug Analysis, 5(7), 274-294.
  • Das, G., & Thakuria, H. (2006). One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives. Journal of Chemical Sciences, 118(5), 425-428.
  • Mohanty, S., et al. (2014). Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives. Scientia Pharmaceutica, 82(3), 533-551.

Sources

impact of impurities in starting materials on quinoxaline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinoxaline Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this vital heterocyclic scaffold. Instead of a generic protocol, we offer a dynamic troubleshooting resource in a question-and-answer format to address the nuanced challenges that arise during synthesis, with a specific focus on the often-underestimated impact of starting material purity. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower you to solve problems effectively.

Section 1: Troubleshooting Guide - Common Synthesis Problems

This section addresses the most frequently encountered issues in quinoxaline synthesis. Each question is designed to reflect a real-world experimental problem.

Question 1: "My reaction mixture turns dark brown/black immediately after adding the o-phenylenediamine, and my final yield is very low. What is happening?"

Answer:

This is a classic and highly common issue almost always traceable to the purity of your o-phenylenediamine (OPD). While pure OPD is a white to off-white solid, it is notoriously susceptible to air oxidation, especially in the presence of light and trace metals.[1] The immediate dark coloration is indicative of pre-existing oxidation products in your starting material.

Root Cause Analysis:

The primary culprits are highly colored, conjugated species formed from the oxidative coupling of OPD molecules. The most prominent of these is 2,3-diaminophenazine , a planar, yellow-orange compound which can further polymerize into even darker materials.[2][3]

  • Mechanism of Interference:

    • Stoichiometric Imbalance: The oxidized impurities are no longer the required 1,2-diamine. Their presence effectively reduces the molar quantity of your true starting material, leading to a direct loss of potential yield.

    • Formation of Complex Side Products: While 2,3-diaminophenazine itself is a stable molecule, its formation implies the presence of highly reactive radical intermediates. These can lead to a cascade of side reactions, producing intractable tar-like substances in your flask.

    • Potential Catalyst Interaction: While less common, the chelating nature of phenazine-type impurities could potentially interact with certain metal-based catalysts, though this is secondary to the primary issue of reactant consumption.

Visualizing the Problem:

The diagram below illustrates how OPD oxidation creates impurities that divert it from the productive quinoxaline synthesis pathway.

G cluster_OPD o-Phenylenediamine (OPD) Starting Material cluster_Reaction Reaction Pathways OPD Pure OPD (White Solid) Impure_OPD Impure OPD (Yellow/Brown Solid) OPD->Impure_OPD Oxidation Dicarbonyl + 1,2-Dicarbonyl OPD->Dicarbonyl Condensation Phenazine 2,3-Diaminophenazine & Oligomers Impure_OPD->Phenazine Present in Bottle Impure_OPD->Dicarbonyl Condensation Quinoxaline Desired Quinoxaline (High Yield) Side_Products Tars & Side Products (Low Yield) Oxidation Air / Light (O₂) Dicarbonyl->Quinoxaline Dicarbonyl->Side_Products

Caption: Impurity pathway in OPD starting material.

Solutions & Preventative Measures:

  • Assess Purity Before Use: Always inspect your OPD. If it is anything other than white or very light tan, assume it requires purification.

  • Purify Your o-Phenylenediamine: This is a critical step. A highly effective and straightforward method is reduction followed by recrystallization.[4]

  • Store Purified OPD Properly: After purification, store the material under an inert atmosphere (nitrogen or argon) in an amber vial to protect it from light and air. For long-term storage, refrigeration is recommended.

Question 2: "My reaction with Benzil is sluggish, and after workup, I see two spots on my TLC plate. How do I troubleshoot this?"

Answer:

This issue points towards an impurity in your 1,2-dicarbonyl compound, specifically residual benzoin in your benzil. Benzil is most commonly synthesized by the oxidation of benzoin.[5] Incomplete oxidation is a frequent source of this impurity.

Root Cause Analysis:

  • Benzoin vs. Benzil: Benzoin has a single carbonyl group and a secondary alcohol. Benzil has two carbonyl groups. The presence of the hydroxyl group in benzoin makes it significantly more polar than benzil.

  • Reaction Interference: The condensation to form a quinoxaline requires two adjacent carbonyls. Benzoin only has one. It cannot undergo the necessary double condensation to form the pyrazine ring of the quinoxaline. While it might react with one amine of the OPD, it cannot complete the cyclization, leading to a dead-end intermediate and consuming your diamine starting material.

Troubleshooting with Thin-Layer Chromatography (TLC):

TLC is the perfect tool to diagnose this problem. Due to the polarity difference, benzoin and benzil are easily separated.

  • Benzil: Less polar, will have a higher Rf value.

  • Benzoin: More polar (due to the -OH group), will have a lower Rf value.[6][7]

Visualizing the TLC Analysis:

TLC cluster_TLC TLC Plate Analysis lane1 Lane 1: Pure Benzil lane2 Lane 2: Your Benzil lane3 Lane 3: Pure Benzoin spot_benzil1 Benzil spot_benzil2 Benzil spot_benzoin2 Benzoin spot_benzoin3 Benzoin origin Origin solvent_front Solvent Front

Caption: Idealized TLC showing benzoin impurity.

Solutions:

  • Purify the Benzil: Recrystallization is highly effective. Ethanol is a common and excellent solvent for this purpose. Benzil is more soluble in hot ethanol than benzoin. Upon cooling, pure, bright yellow crystals of benzil will precipitate, leaving the majority of the white benzoin impurity in the mother liquor.[8]

  • Check Purity Post-Recrystallization: Run another TLC to confirm the absence of the lower Rf benzoin spot before using the material in your reaction. The melting point should also be sharp, around 95 °C.

Question 3: "I'm using aqueous Glyoxal for my synthesis, and the reaction is messy with low yields of the desired quinoxaline. What could be the cause?"

Answer:

Working with aqueous glyoxal presents unique challenges compared to solid dicarbonyls like benzil. Commercial glyoxal is typically supplied as a 40% aqueous solution, which is not just a simple solution of the monomer. It exists in equilibrium with its hydrated forms (the diol) and various oligomers/polymers.[9] These other species can complicate your reaction.

Root Cause Analysis:

  • Polymerization: Anhydrous glyoxal polymerizes rapidly. While aqueous solutions are more stable, polymerization can still occur upon standing, reducing the concentration of the reactive monomeric dicarbonyl.[9]

  • Acidity and Side Reactions: The Cannizzaro reaction, an internal redox reaction, can occur with glyoxal in the presence of a base, yielding glycolate salts.[9] Furthermore, the pH of the commercial solution can vary. If it is too acidic, it can lead to acid-catalyzed polymerization or other side reactions.

  • Reaction with Amines: Glyoxal is highly reactive and can undergo exothermic condensation reactions with amines.[9] The presence of oligomers can lead to the formation of complex, potentially insoluble polymeric materials instead of the simple 1:1 condensation product required for quinoxaline formation.

Visualizing the Glyoxal Problem:

Glyoxal cluster_Glyoxal Aqueous Glyoxal Solution cluster_Reaction Reaction with OPD Monomer Glyoxal Monomer (Reactive) Hydrate Hydrated Forms (In Equilibrium) Monomer->Hydrate Quinoxaline Desired Quinoxaline Monomer->Quinoxaline Productive Condensation Oligomers Oligomers (Less Reactive) Hydrate->Oligomers Byproducts Polymeric Byproducts Oligomers->Byproducts Unproductive Reaction Equilibrium Equilibrium

Caption: Reactive vs. unreactive species in glyoxal solution.

Solutions:

  • Use Fresh Glyoxal: Whenever possible, use a freshly opened bottle of aqueous glyoxal.

  • Consider an Alternative Source: For sensitive substrates, consider generating glyoxal in situ or using a glyoxal equivalent, such as its bis(sodium bisulfite) adduct, which is a stable, crystalline solid that can be weighed accurately and decomposes in solution to release glyoxal.

  • Control pH: The condensation reaction is often catalyzed by mild acid. However, strong acid or base can promote side reactions. Buffering the reaction mixture or using a mild acid catalyst (like a few drops of acetic acid) can be beneficial. Avoid strong bases which promote the Cannizzaro reaction.[9]

  • Temperature Control: Add the glyoxal solution slowly and with cooling, especially on a larger scale, to manage the exothermicity of the initial condensation.

Section 2: Purity Assessment & Purification Protocols

Proactive quality control of your starting materials is the most efficient form of troubleshooting.

FAQ 1: How can I quickly check the purity of my o-phenylenediamine (OPD)?

Answer:

A combination of visual inspection and Thin-Layer Chromatography (TLC) is the fastest method.

  • Visual Check: Pure OPD should be a white, crystalline solid. Any significant yellow, brown, or dark coloration is a red flag for oxidation.

  • TLC Protocol:

    • Stationary Phase: Standard silica gel 60 F254 plate.

    • Mobile Phase: A mixture of Ethyl Acetate and Hexanes (e.g., 30:70 v/v) is a good starting point.

    • Visualization:

      • UV Light (254 nm): Pure OPD will show a single, UV-active spot.

      • Visual Inspection: The key impurity, 2,3-diaminophenazine, is often visible as a distinct yellow or orange spot on the baseline (it is highly polar) even without a stain.

      • Staining: A potassium permanganate (KMnO4) stain can be used. OPD will appear as a yellow-brown spot, but any easily oxidizable impurities will also show up.

FAQ 2: What is the detailed protocol for purifying impure o-phenylenediamine?

Answer:

This protocol uses sodium dithionite (Na₂S₂O₄), a mild reducing agent, to convert the colored oxidized impurities back to OPD, followed by recrystallization.[4]

Experimental Protocol: Purification of o-Phenylenediamine

  • Dissolution: In a flask, dissolve the impure OPD (e.g., 10 g) in approximately 150-200 mL of hot deionized water. The solution will likely be colored.

  • Reduction: While the solution is hot, add a small amount of activated carbon (a spatula tip) and sodium dithionite (Na₂S₂O₄, approx. 1-2 g) portion-wise until the color is discharged and the solution becomes colorless or faintly yellow.[4]

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon and any insoluble impurities. This step must be done rapidly to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the resulting white, needle-like crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold water.

  • Drying: Dry the purified crystals under vacuum. The resulting product should be a white, fluffy solid with a melting point of 101-103 °C.

FAQ 3: How can I use ¹H NMR to assess the purity of my starting materials?

Answer:

¹H NMR is a powerful tool for purity assessment, providing both structural confirmation and quantitative information if an internal standard is used.[10]

  • For o-Phenylenediamine:

    • Spectrum: In CDCl₃, pure OPD typically shows a multiplet for the aromatic protons (around 6.7-6.8 ppm) and a broad singlet for the amine protons (~3.5 ppm).[11]

    • Impurity Detection: The aromatic region is key. Oxidized impurities like phenazines have highly deshielded protons due to their extended aromatic system, often appearing further downfield (>7.5 ppm). The presence of multiple, complex signals in the aromatic region, which do not integrate correctly for a disubstituted benzene ring, indicates significant impurities.

  • For Benzil:

    • Spectrum: The spectrum is simple, showing multiplets for the aromatic protons between ~7.5 and 8.0 ppm.

    • Detecting Benzoin: The key signal for a benzoin impurity is the singlet for the methine proton (-CH(OH)-), which appears around 6.0 ppm. The hydroxyl proton (-OH) will also be present as a broad singlet. The absence of these signals is a strong indicator of pure benzil.

Data Summary Table

Starting MaterialCommon ImpurityKey Observational ProblemRecommended Purity Check (TLC)Purification Method
o-Phenylenediamine Oxidized products (e.g., 2,3-diaminophenazine)Immediate dark coloration of reaction mixture; low yield; tar formation30% EtOAc/Hexanes. Impurity is a colored spot at Rf ~ 0.Reduction with Na₂S₂O₄, then recrystallization from water.[4]
Benzil Benzoin (unreacted precursor)Sluggish or incomplete reaction; multiple spots on product TLC20% EtOAc/Hexanes. Benzoin is a lower Rf spot than benzil.[6]Recrystallization from ethanol.
Aqueous Glyoxal Water, oligomers, acidic byproductsMessy reaction, low yields, formation of insoluble polymersNot applicable. Use chemical properties.Use fresh, or use a solid equivalent like glyoxal bis(sodium bisulfite) adduct.

References

  • Organic Syntheses. o-PHENYLENEDIAMINE. Available from: [Link]

  • StudyMoose. Experiment Report On The Oxidation Reaction Of Benzoin to Benzil Through Thin Layer Chromatography. (2024-02-02). Available from: [Link]

  • Scribd. Synthesis and Purification of Benzil | PDF | Nitric Acid | Chemistry. Available from: [Link]

  • MDPI. 2,3-Diaminophenazine. (2011). Available from: [Link]

  • ResearchGate. (PDF) 2,3-Diaminophenazine. (2011-07-18). Available from: [Link]

  • Wikipedia. o-Phenylenediamine. Available from: [Link]

  • Homework.Study.com. 4) sketch what a developed and resolved TLC plate of a mixture of benzil, benzoin and.... Available from: [Link]

  • National Center for Biotechnology Information. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014-11-07). Available from: [Link]

Sources

strategies to overcome loss of product during work-up and purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing compound recovery. As Senior Application Scientists, we understand that even with a high-yielding reaction, significant product loss can occur during work-up and purification. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth strategies to troubleshoot and overcome these common challenges. Our approach is rooted in explaining the "why" behind each technique, ensuring you can make informed decisions to maximize your yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Liquid-Liquid Extraction

Question: I'm observing a stable emulsion in my separatory funnel, and I'm concerned about losing my product. What's causing this and how can I resolve it?

Answer: Emulsion formation is a common issue where two immiscible liquids form a stable mixture, making phase separation difficult and leading to product loss.[1] This is often caused by the presence of surfactants, fine particulate matter, or high concentrations of dissolved substances that alter the interfacial tension between the aqueous and organic layers.

Troubleshooting Strategies:

  • Increase the Ionic Strength of the Aqueous Phase: Add brine (a saturated aqueous solution of NaCl) to the separatory funnel.[1] This increases the polarity of the aqueous phase, forcing the organic components out and helping to break the emulsion.

  • Filtration: For emulsions stabilized by solid particles, filtering the entire mixture through a pad of Celite® or glass wool can be effective.[1]

  • Centrifugation: If available, centrifuging the mixture can provide the necessary force to separate the layers.[1]

  • Solvent Modification: Adding a small amount of a different organic solvent with a different density can sometimes disrupt the emulsion.

  • Patience and Gentle Mixing: Sometimes, simply allowing the mixture to stand for an extended period can lead to separation. In the future, use gentle swirling or inversions for mixing rather than vigorous shaking.

Protocol for Breaking an Emulsion with Brine:

  • Carefully add a volume of brine to the separatory funnel, roughly 10-20% of the total volume of the emulsion.

  • Gently invert the funnel several times to mix the brine with the aqueous layer. Avoid vigorous shaking.

  • Allow the funnel to stand and observe if the layers begin to separate.

  • If separation is slow, you may need to add more brine or gently stir the emulsion with a glass rod.

Question: My compound has some solubility in water. How can I prevent losing it in the aqueous washes?

Answer: Many organic compounds, especially those with polar functional groups, have partial solubility in water. This can lead to significant product loss with each aqueous wash.[1]

Preventative & Recovery Strategies:

  • Minimize Aqueous Washes: Use the minimum number of washes necessary to remove impurities.[1]

  • "Salting Out": As mentioned for emulsions, washing with brine instead of deionized water will decrease the solubility of your organic compound in the aqueous layer, a phenomenon known as "salting out".[2]

  • Back-Extraction: After separating the layers, combine all the aqueous washes in a clean separatory funnel. Extract this combined aqueous phase with a fresh portion of the organic solvent to recover any dissolved product.[1] This is a crucial step that is often overlooked.

  • pH Adjustment: For acidic or basic compounds, ensure the pH of the aqueous layer is adjusted to a point where your compound of interest is in its neutral, less water-soluble form.[1][3] For example, for a carboxylic acid, the pH should be well below its pKa. For an amine, the pH should be well above its pKa.

Part 2: Column Chromatography

Question: My crude yield was high, but I lost a significant amount of product during purification by column chromatography. What are the likely causes?

Answer: Product loss during column chromatography can be attributed to several factors, including irreversible adsorption onto the stationary phase, co-elution with impurities, or decomposition on the silica gel.[1]

Troubleshooting Strategies:

  • Irreversible Adsorption: Highly polar compounds can bind very strongly to the silica gel.

    • Solution: Consider deactivating the silica gel by pre-treating it with a small percentage of a base like triethylamine in your eluent.[1] Alternatively, using a different stationary phase like alumina or reverse-phase silica may be beneficial.[1]

  • Product Streaking/Tailing: This can lead to broad peaks and poor separation, resulting in mixed fractions and lower isolated yield. Tailing often indicates undesirable interactions between the sample and the stationary phase.[4]

    • Solution: Optimize your solvent system using Thin Layer Chromatography (TLC) before running the column to ensure good separation and a compact spot for your product.[1] Adding a small amount of a polar solvent like methanol or a modifier like triethylamine or acetic acid to your eluent can often resolve tailing.

  • Compound Instability: Some compounds are sensitive to the acidic nature of silica gel and can decompose during purification.

    • Solution: If you suspect your product is acid-sensitive, deactivating the silica gel with a base is recommended.[5][6] You can also work quickly and keep the column cold to minimize decomposition. In some cases, switching to a less acidic stationary phase or a different purification method altogether (like recrystallization) is the best option.[1]

  • Improper Loading: Loading the sample in a large volume of a strong solvent can cause band broadening and poor separation.

    • Solution: Dissolve your sample in a minimal amount of the mobile phase or a weak solvent.[4] For less soluble compounds, "dry loading" is an excellent technique.[4][6][7]

Protocol for Dry Loading a Sample:

  • Dissolve your crude product in a volatile solvent (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel to this solution to form a slurry.

  • Remove the solvent by rotary evaporation until you have a dry, free-flowing powder of your crude product adsorbed onto the silica gel.[6]

  • Carefully add this powder to the top of your packed column.

  • Gently add a layer of sand on top before starting the elution.

Question: My product is precipitating on the column or in the collection tubing. How can I prevent this?

Answer: Precipitation during chromatography occurs when the compound's solubility in the mobile phase is exceeded as it becomes more concentrated and separates from other components of the crude mixture.[7]

Preventative Strategies:

  • Solubility Testing: Before running the column, test the solubility of your crude mixture in various potential mobile phases.[7]

  • Use a Mobile Phase Modifier: Incorporating a co-solvent can help maintain the solubility of your compound throughout the purification.[7] For example, adding a small amount of a stronger, more solubilizing solvent like dichloromethane or methanol to your mobile phase can prevent precipitation.

  • Dry Loading: As mentioned above, dry loading can sometimes mitigate precipitation issues by allowing the compound to be selectively solvated and eluted during the purification process.[7]

Part 3: Crystallization & Product Isolation

Question: I'm getting a very low yield from my recrystallization. Where could my product be going?

Answer: A low yield in recrystallization is a common problem and can often be traced back to a few key steps.[8]

Troubleshooting Recrystallization Yield:

  • Using Too Much Solvent: The most common cause of low recovery is using an excessive amount of solvent to dissolve the crude product.[8][9] This results in a significant portion of your product remaining in the mother liquor even after cooling.

    • Solution: Use only the minimum amount of hot solvent required to fully dissolve your solid.[9] If you've already completed the crystallization and suspect this was the issue, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again for a "second crop" of crystals.[8]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper or in the funnel.[9]

    • Solution: Ensure all your glassware (funnel, receiving flask) is pre-heated.[9] You can do this by placing them in an oven or rinsing them with hot solvent before filtration.

  • Cooling Too Rapidly: While it may be tempting to place your hot solution directly into an ice bath, rapid cooling can lead to the formation of small, impure crystals and can trap impurities.[10]

    • Solution: Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath to maximize crystal formation.[11] Patience is key.[9]

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not properly chilled can dissolve some of your product.

    • Solution: Always wash your crystals with a minimal amount of ice-cold solvent.[9]

Quantitative Data for Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10][12]

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for polar compounds, but slow to evaporate.
Ethanol78HighVersatile, often used in combination with water.
Acetone56MediumHigh volatility, good for many organic compounds.
Ethyl Acetate77MediumCommon, effective for a wide range of polarities.
Hexanes~69LowGood for non-polar compounds.

Question: I'm losing product when I try to remove the solvent on the rotary evaporator. What are the best practices?

Answer: Product loss during rotary evaporation can happen due to bumping, aerosol formation, or co-evaporation of volatile products.

Best Practices for Solvent Removal:

  • Control the Vacuum and Temperature: Apply the vacuum gradually and use a water bath temperature that is appropriate for the solvent's boiling point. For volatile compounds, use a lower temperature and be more patient.

  • Prevent Bumping: Ensure the flask is no more than half full and use a bump trap. For larger volumes, consider using a falling film evaporator if available.[13]

  • Rinse the Flask: After evaporating the bulk of the solvent, your product may be coated on the walls of the flask.[14] Use a small amount of a volatile solvent (like dichloromethane) to rinse down the sides of the flask and transfer the concentrated solution to a smaller, pre-weighed vial for final drying.[14] This minimizes the surface area for loss.

  • Nitrogen Blowdown for Small Volumes: For small-scale work, a gentle stream of nitrogen gas can be used to evaporate the final traces of solvent.[15]

Part 4: Handling Air and Moisture-Sensitive Compounds

Question: I suspect my compound is decomposing due to exposure to air or moisture during work-up. How can I handle these sensitive materials?

Answer: Air and moisture-sensitive compounds require specialized handling techniques to prevent degradation.[16] Standard work-up procedures can introduce both oxygen and water, leading to significant yield loss.

Strategies for Handling Sensitive Compounds:

  • Use Anhydrous Solvents: Ensure all solvents used in the work-up and purification are rigorously dried.[17]

  • Inert Atmosphere: Perform the work-up and purification under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or a glovebox.[16][17][18]

  • Degassed Solutions: Aqueous solutions used for washing should be degassed by bubbling an inert gas through them prior to use.

  • Specialized Filtration: Use a Schlenk filter (a filter stick with a frit) to transfer solutions between flasks without exposing them to the atmosphere.[17]

Experimental Workflow for an Air-Sensitive Work-Up:

  • Cool the reaction flask in an ice bath.

  • Quench the reaction by slowly adding a degassed quenching agent via syringe.

  • Transfer the mixture via cannula to a separatory funnel that has been purged with inert gas.

  • Add degassed extraction solvents and perform the extraction, ensuring a positive pressure of inert gas is maintained.

  • Drain the layers into separate Schlenk flasks.

  • Dry the organic layer with an anhydrous drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) in the Schlenk flask.

  • Filter the solution through a cannula with a filter plug of glass wool into a clean Schlenk flask.

  • Remove the solvent under reduced pressure.

Visualizing the Troubleshooting Process

To aid in diagnosing the source of product loss, the following decision tree can be used.

Troubleshooting Product Loss start Low Isolated Yield After Work-up/ Purification workup_issue Problem During Work-up? start->workup_issue purification_issue Problem During Purification? workup_issue->purification_issue No emulsion Emulsion Formation? workup_issue->emulsion Yes chromatography Column Chromatography? purification_issue->chromatography Yes crystallization Recrystallization? purification_issue->crystallization No solvent_removal Solvent Removal? purification_issue->solvent_removal No aq_solubility Aqueous Solubility? emulsion->aq_solubility No emulsion_sol Add Brine Filter through Celite Centrifuge emulsion->emulsion_sol Yes precipitation Precipitation in Funnel? aq_solubility->precipitation No aq_sol_sol Back-extract Aqueous Layers 'Salting Out' Adjust pH aq_solubility->aq_sol_sol Yes precipitation->purification_issue No precip_sol Add More Solvent Filter Solid Separately precipitation->precip_sol Yes adsorption Irreversible Adsorption/ Streaking? chromatography->adsorption Yes too_much_solvent Too Much Solvent Used? crystallization->too_much_solvent Yes bumping Bumping/Volatility? solvent_removal->bumping Yes precip_column Precipitation on Column? adsorption->precip_column No adsorption_sol Deactivate Silica (e.g., with Et3N) Change Stationary Phase Optimize Eluent adsorption->adsorption_sol Yes precip_column_sol Use Co-solvent/Modifier Dry Load Sample precip_column->precip_column_sol Yes premature_cryst Premature Crystallization? too_much_solvent->premature_cryst No solvent_sol Recover from Mother Liquor (Second Crop) too_much_solvent->solvent_sol Yes premature_sol Pre-heat Glassware Use Minimum Hot Solvent premature_cryst->premature_sol Yes bumping_sol Controlled Temp/Vacuum Rinse Flask & Transfer Use Bump Trap bumping->bumping_sol Yes

Caption: Decision tree for troubleshooting product loss.

References

  • Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Tips on how to minimise product loss. (n.d.). Retrieved from [Link]

  • How to prevent compound precipitation during flash column chromatography - Biotage. (2023, January 23). Retrieved from [Link]

  • What methods can be used to improve recrystallization yield? | CK-12 Foundation. (n.d.). Retrieved from [Link]

  • How to Optimize Your Crystallization Process for Maximum Yield. (2025, May 7). Retrieved from [Link]

  • Common ways to lose product and reduce yield? - chemistry - Reddit. (2018, February 11). Retrieved from [Link]

  • Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (2008, April 12). Retrieved from [Link]

  • Optimizing Yield: Statistical Approaches to Liquid-Liquid Extraction. (n.d.). Retrieved from [Link]

  • Solvent Reduction Strategies Post Solvent Extraction - Organomation. (n.d.). Retrieved from [Link]

  • Best practices for safely removing solvent and gathering solids? : r/chemistry - Reddit. (2015, May 26). Retrieved from [Link]

  • Streamlining Industrial Liquid-Liquid Extraction: Solutions for Process Optimization. (n.d.). Retrieved from [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22). Retrieved from [Link]

  • Tips for maximizing yield, purity and crystal size during recrystallization. (2015, December 16). Retrieved from [Link]

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Why Does Actual Yield Drop After Product Purification? - Chemistry For Everyone - YouTube. (2025, September 21). Retrieved from [Link]

  • Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis - AZoM. (2024, May 3). Retrieved from [Link]

  • Troubleshooting: The Workup - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. (2025, May 14). Retrieved from [Link]

  • Optimization of Liquid-Liquid Extraction Column Using Genetic Algorithms - SciSpace. (n.d.). Retrieved from [Link]

  • Troubleshooting: My Reaction Failed: FAQ - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols | LCGC International. (2021, April 7). Retrieved from [Link]

  • The Manipulation of Air-Sensitive Compounds. (n.d.). Retrieved from [Link]

  • Workup Tips - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]

  • What Causes A Low Percent Yield In Chemical Reactions? - Chemistry For Everyone. (2025, October 26). Retrieved from [Link]

  • Handling air-sensitive reagents AL-134 - MIT. (n.d.). Retrieved from [Link]

  • Solvent Removal Guide - extraktLAB. (n.d.). Retrieved from [Link]

  • How to Recover the Performances of HPLC Column?. (n.d.). Retrieved from [Link]

  • Reaction Work-Ups - Chemistry LibreTexts. (2021, September 27). Retrieved from [Link]

  • The Unavoidable Loss of Recovery - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. (2024, November 20). Retrieved from [Link]

  • Factors and Parameters that Directly Affect Recovery of Collected Fractions in Preparative HPLC | LCGC International. (n.d.). Retrieved from [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Retrieved from [Link]

  • How to Dispose of Solvent Waste?. (2024, September 19). Retrieved from [Link]

  • Organic Solvent Disposal: Best Practices for Overall Safety. (2023, December 6). Retrieved from [Link]

  • Tips & Tricks: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Extend Your HPLC Column's Life: Effective Regeneration & Maintenance Techniques | Chrom Tech - YouTube. (2024, November 20). Retrieved from [Link]

  • Silica Gel | Sorbent Technologies, Inc. (2023, August 30). Retrieved from [Link]

  • Understanding Adsorption Chromatography: Principles and Uses - Chrom Tech, Inc. (2024, November 20). Retrieved from [Link]

  • loss of compound during HPLC purification - Chromatography Forum. (2007, June 21). Retrieved from [Link]

  • High-Performance Adsorbents for Challenging Separations: Overcoming Complex Mixtures. (2024, June 21). Retrieved from [Link]

  • Why Silica Gel is the Preferred Adsorbent for Chromatography. (2016, October 17). Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Characterization of 2,3,6-Trichloro-7-fluoroquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[1] Among its numerous halogenated derivatives, 2,3,6-Trichloro-7-fluoroquinoxaline presents a unique substitution pattern that is anticipated to modulate its physicochemical properties and biological efficacy significantly. This guide provides a comprehensive characterization of this compound and its derivatives. In the absence of direct experimental spectra for the parent compound, this guide furnishes a detailed predictive analysis of its spectral data based on closely related analogs. We further delve into the synthesis, characterization, and biological evaluation of its derivatives, offering a comparative analysis with established heterocyclic scaffolds such as benzimidazoles and benzothiazoles. This document is intended to serve as a vital resource for researchers engaged in the design and development of novel therapeutic agents.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxalines, or benzopyrazines, are nitrogen-containing heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine ring.[1] This structural motif is prevalent in a variety of pharmacologically active compounds, exhibiting a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3][4] The introduction of halogen atoms onto the quinoxaline core can dramatically influence the molecule's electronic distribution, lipophilicity, and metabolic stability, thereby enhancing its therapeutic potential.[5] The specific compound, this compound, with its distinct polyhalogenated structure, is a promising candidate for further derivatization and biological screening. The chlorine atoms at positions 2 and 3 are particularly susceptible to nucleophilic substitution, providing a versatile handle for the synthesis of diverse derivatives.[6]

Synthesis and Characterization of this compound

The synthesis of this compound is typically achieved through the direct chlorination of a 7-fluoroquinoxaline precursor. This reaction is a cornerstone for accessing this important scaffold.

General Synthetic Pathway

The primary route to this compound involves the exhaustive chlorination of 7-fluoro-2,3-dihydroxyquinoxaline. This precursor is readily synthesized from 4-fluoro-1,2-phenylenediamine and oxalic acid.

Diagram: Synthetic Workflow

Synthetic Workflow A 4-Fluoro-1,2-phenylenediamine + Oxalic Acid B 7-Fluoro-2,3-dihydroxyquinoxaline A->B Condensation C This compound B->C Chlorination (e.g., POCl3/PCl5)

Caption: Synthetic route to this compound.

Predicted Spectroscopic Data

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityAssignmentJustification based on Analogs
¹H~8.15d (JHF ≈ 7-9 Hz)H-8The fluorine at C-7 will cause a doublet splitting. The electron-withdrawing chlorine atoms will shift the proton downfield.
¹H~7.90d (JHF ≈ 9-11 Hz)H-5The fluorine at C-7 will cause a doublet splitting. The electron-withdrawing chlorine atoms will shift the proton downfield.
¹³C~155 (d, ¹JCF ≈ 260-270 Hz)dC-7Direct coupling to fluorine results in a large coupling constant.
¹³C~145sC-2, C-3Carbon atoms bonded to chlorine in quinoxalines typically appear in this region.
¹³C~142sC-8aQuaternary carbon in the quinoxaline ring system.
¹³C~140sC-4aQuaternary carbon in the quinoxaline ring system.
¹³C~135sC-6Carbon atom bonded to chlorine.
¹³C~130 (d, ²JCF ≈ 20-30 Hz)dC-8Two-bond coupling to fluorine.
¹³C~120 (d, ²JCF ≈ 20-30 Hz)dC-5Two-bond coupling to fluorine.

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted Mass, IR, and UV-Vis Spectroscopic Data

TechniquePredicted DataRationale
Mass Spectrometry (EI) Molecular Ion (M⁺) peak cluster around m/z 250, 252, 254 due to chlorine isotopes (³⁵Cl/³⁷Cl).The characteristic isotopic pattern for three chlorine atoms is a key diagnostic feature.
FTIR (KBr, cm⁻¹) ~1600-1450 (C=C and C=N stretching), ~1250-1100 (C-F stretching), ~850-750 (C-Cl stretching).Based on characteristic vibrational frequencies of aromatic heterocycles and halogenated compounds.
UV-Vis (in EtOH) λmax ~250 nm and ~330 nm.Typical π → π* and n → π* transitions for the quinoxaline chromophore.

Derivatization and Biological Activity

The true potential of the this compound scaffold lies in its derivatization. The reactive chlorine atoms at the C-2 and C-3 positions are ideal sites for nucleophilic substitution, allowing for the introduction of a wide variety of functional groups.

General Protocol for Nucleophilic Substitution

A common method for derivatizing the scaffold involves the reaction with amines, thiols, or alcohols in the presence of a base.

Experimental Protocol: Synthesis of a Diamino-derivative

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as N,N-Dimethylformamide (DMF).

  • Addition of Nucleophile: Add the desired amine (2.2 equivalents) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (3 equivalents).

  • Reaction Conditions: Heat the reaction mixture at 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Biological Evaluation: A Comparative Perspective

Quinoxaline derivatives have demonstrated significant potential in various therapeutic areas. Here, we compare the anticipated biological activities of this compound derivatives with those of two other prominent heterocyclic scaffolds: benzimidazoles and benzothiazoles.

Table 3: Comparative Biological Activities of Heterocyclic Scaffolds

ScaffoldKey Biological ActivitiesRepresentative Experimental Data (IC₅₀/MIC)
Quinoxaline Derivatives Anticancer: Potent inhibitors of various kinases (e.g., VEGFR, EGFR).[7][8] Antimicrobial: Broad-spectrum activity against bacteria and fungi.[1][4] Antiviral: Activity against a range of viruses, including respiratory pathogens.[9][10]Anticancer (MCF-7 cells): Some derivatives show IC₅₀ values in the low micromolar range.[11] Antibacterial (S. aureus): MIC values can be as low as 4-16 µg/mL for certain substituted quinoxalines.[12]
Benzimidazole Derivatives Anticancer: Exhibit cytotoxic effects against various cancer cell lines.[13] Antimicrobial: Effective against a range of bacteria and fungi.[14][15] Antiviral: Show promise as antiviral agents.Anticancer (Various cell lines): Some derivatives exhibit potent activity with GI₅₀ in the low micromolar or submicromolar range.[16] Antibacterial (Gram-positive bacteria): Many derivatives show good activity.[15]
Benzothiazole Derivatives Anticancer: Potent and selective inhibitory activity against various cancer cell lines.[16][17] Antimicrobial: Broad-spectrum antibacterial and antifungal properties.[2][3]Anticancer (HepG2 cells): Some derivatives display IC₅₀ values in the nanomolar range.[17] Antibacterial (E. coli, S. aureus): MIC values can be in the range of 25-200 µg/mL.[18]

Diagram: Overlapping Therapeutic Potential

Therapeutic Potential Quinoxaline Quinoxaline Derivatives Anticancer Anticancer Quinoxaline->Anticancer Antimicrobial Antimicrobial Quinoxaline->Antimicrobial Antiviral Antiviral Quinoxaline->Antiviral Benzimidazole Benzimidazole Derivatives Benzimidazole->Anticancer Benzimidazole->Antimicrobial Benzimidazole->Antiviral Benzothiazole Benzothiazole Derivatives Benzothiazole->Anticancer Benzothiazole->Antimicrobial

Caption: Common therapeutic targets for the heterocyclic scaffolds.

Comparative Analysis with Alternative Scaffolds

While the quinoxaline core is a powerful scaffold, benzimidazoles and benzothiazoles represent viable alternatives in drug discovery programs. The choice of scaffold often depends on the specific therapeutic target, desired physicochemical properties, and synthetic accessibility.

Benzimidazoles

Benzimidazoles, featuring a fused benzene and imidazole ring, are another class of heterocycles with a wide array of biological activities.[19][20] They are structurally similar to purines, which allows them to interact with a variety of biological targets.

  • Physicochemical Properties: Benzimidazole derivatives generally exhibit good solubility and can be readily modified to tune their pharmacokinetic properties.[19][20]

  • Synthesis and Characterization: The synthesis of benzimidazoles is often straightforward, typically involving the condensation of o-phenylenediamines with aldehydes or carboxylic acids.[21] Their characterization by spectroscopic methods is well-documented.[5][21]

Benzothiazoles

Benzothiazoles, containing a fused benzene and thiazole ring, are known for their diverse pharmacological profile, particularly as anticancer and antimicrobial agents.[2][3][17]

  • Physicochemical Properties: The presence of the sulfur atom in the thiazole ring can influence the molecule's electronic properties and binding interactions.

  • Synthesis and Characterization: Various synthetic routes to benzothiazoles are available, often starting from 2-aminothiophenol.[16] Spectroscopic characterization is a standard procedure for these compounds.[17]

Conclusion and Future Directions

This compound is a highly promising scaffold for the development of novel therapeutic agents. Its unique substitution pattern and reactive handles for derivatization make it an attractive starting point for medicinal chemistry campaigns. This guide has provided a comprehensive, albeit predictive, characterization of the parent compound and a framework for the synthesis and evaluation of its derivatives.

The comparative analysis with benzimidazoles and benzothiazoles highlights the rich chemical space offered by nitrogen-containing heterocycles. Future research should focus on the synthesis and rigorous experimental characterization of a library of this compound derivatives. Systematic biological screening of these compounds against a panel of cancer cell lines, microbial strains, and viral targets will be crucial to unlocking their full therapeutic potential and establishing clear structure-activity relationships.

References

  • Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. (2018). Molecules. [Link]

  • A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research. [Link]

  • Synthesis and various biological activities of benzothiazole derivative: A review. (2023). GSC Biological and Pharmaceutical Sciences. [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). Molecules. [Link]

  • Emerging Trends in Quinoxaline‐based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. (n.d.). CiteDrive. [Link]

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. (n.d.). PMC. [Link]

  • Benzothiazole derivatives as anticancer agents. (n.d.). PMC. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (n.d.). PMC. [Link]

  • Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. (n.d.). RSC Publishing. [Link]

  • Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]

  • Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. (n.d.). PubMed. [Link]

  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020). PMC. [Link]

  • Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (n.d.). Oriental Journal of Chemistry. [Link]

  • Contemporary trends on the kinase inhibitors with special reference to quinoxaline derivatives. (2025). PubMed. [Link]

  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (n.d.). Journal of Chemical Health Risks. [Link]

  • A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. (2025). Applied Chemical Engineering. [Link]

  • DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS. (n.d.). PubMed. [Link]

  • Physicochemical properties of benzimidazole fungicides and their main metabolite. (n.d.). ResearchGate. [Link]

  • Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. (n.d.). PubMed. [Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). NIH. [Link]

  • Synthesis of novel antibacterial and antifungal quinoxaline derivatives. (n.d.). RSC Publishing. [Link]

  • Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (2024). Impactfactor. [Link]

  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (n.d.). MDPI. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). MDPI. [Link]

  • Figure S3. 1 H NMR Spectra of 2-Benzimidazolinone (3). (n.d.). ResearchGate. [Link]

  • Synthesis of pyrazolo[3,4‐b]quinoxaline‐based compounds. (n.d.). ResearchGate. [Link]

  • Full article: Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. (2022). Taylor & Francis Online. [Link]

  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. (n.d.). NIH. [Link]

  • NMR Studies of 2Aryl Derivatives of Benzimidazole, Benzimidazolium Ion, and Benzimidazoline. (n.d.). ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). PMC. [Link]

  • SYNTHESIS AND ANTITUMOR ACTIVITY OF SOME 6-CHLORO- AND 6,7-DICHLORO-2,3-DISUBSTITUTED- QUINOXALINE DERIVATIVES. (2004). TEB E-Kütüphane. [Link]

  • 2,3-Dichloro-6-(trifluoromethoxy)quinoxaline | C9H3Cl2F3N2O | CID 59320620. (n.d.). PubChem. [Link]

  • New Benzimidazoles Targeting Breast Cancer: Synthesis, Pin1 Inhibition, 2D NMR Binding, and Computational Studies. (2022). MDPI. [Link]

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. (n.d.). ResearchGate. [Link]

  • EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1. (2020). Journal of Chemical Technology and Metallurgy. [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (n.d.). PMC. [Link]

  • synthesis and antitumor activity of some 6-chloro- and 6,7-dichloro-2,3-disubstituted- quinoxaline derivatives. (n.d.). Semantic Scholar. [Link]

  • Synthesis and biological activities of pyrazolo[3,4-g]quinoxaline derivatives. (n.d.). PubMed. [Link]

  • DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS. (n.d.). Semantic Scholar. [Link]

  • Stereoview Images of Hydrogen-Bonded Quinoxalines with a Helical Axis; Pyrimidines and a Pyridazine That Form Extended Tapes. (2024). MDPI. [Link]

  • 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. (2022). n.d.. [Link]

  • Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. (n.d.). NIH. [Link]

Sources

A Senior Application Scientist's Guide to the Biological Activity of Halogenated Quinoxalines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive comparison of halogenated quinoxaline derivatives, a class of heterocyclic compounds demonstrating remarkable versatility and therapeutic potential in modern drug discovery.[1][2] This guide moves beyond mere data reporting to provide a deeper, field-proven perspective on the structure-activity relationships (SAR) that govern their biological effects. We will explore why the choice and position of a halogen atom can dramatically alter a quinoxaline's efficacy as an anticancer, antimicrobial, or enzyme-inhibiting agent, supported by experimental data and validated protocols.

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a privileged structure in medicinal chemistry.[1][3] Its inherent planarity and electron-deficient nature make it an ideal backbone for interacting with biological macromolecules. The introduction of halogens—fluorine (F), chlorine (Cl), bromine (Br), and iodine (I)—profoundly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, thereby fine-tuning its biological activity.[4] This guide will dissect these nuances to inform your own research and development efforts.

Part 1: Comparative Anticancer Activity

Quinoxaline derivatives have emerged as potent anticancer agents, acting through diverse mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of critical signaling pathways.[5][6][7] Halogenation is a key strategy for enhancing this cytotoxicity.

Causality of Halogenation in Cytotoxicity

The choice of halogen and its substitution pattern on the quinoxaline ring directly impacts the compound's ability to interact with cellular targets. Electron-withdrawing groups, such as halogens, can enhance the molecule's ability to accept electrons, potentially facilitating interactions with electron-rich pockets in target proteins.[8] Furthermore, increasing the size of the halogen (from F to I) can introduce favorable steric interactions or increase lipophilicity, improving cell membrane permeability.

Quantitative Comparison of Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various halogenated quinoxaline derivatives against prominent human cancer cell lines. A lower IC₅₀ value indicates higher potency.

Compound ClassSpecific Derivative ExampleHalogenCancer Cell LineIC₅₀ (µM)Reference
Quinoxaline-basedCompound IVChloroProstate (PC-3)2.11[7][9]
Quinoxaline-basedCompound IIIChloroProstate (PC-3)4.11[7]
Fused Thiazoloquinoxaline7-bromo-2-[2-(4-methoxy-benzylidene) hydrazinyl]thiazolo[5,4-b]quinoxalineBromoN/A (General)Potent Activity Reported[10]
1,3-diphenylurea-quinoxalineCompound 19ChloroHeLa12.3[2]
1,3-diphenylurea-quinoxalineCompound 20FluoroT-24 (Bladder)8.9[2]
Tetrazolo[1,5-a]quinoxalineDerivative 5aBromoLiver (HepG2)0.01 ± 0.001 (µg/mL)[11]

Data presented is for comparative purposes and sourced from the indicated references. Direct comparison between studies should be made with caution due to variations in experimental conditions.

Mechanism of Action: Apoptosis Induction

A key mechanism for the anticancer effect of many quinoxalines is the induction of programmed cell death, or apoptosis.[5][7] For instance, certain chlorinated quinoxaline derivatives have been shown to arrest the cell cycle in the S phase and upregulate pro-apoptotic proteins like p53 and caspases, while downregulating the anti-apoptotic protein Bcl-2 in prostate cancer cells.[7] This targeted disruption of cancer cell survival pathways makes them promising therapeutic candidates.

Below is a diagram illustrating the simplified apoptotic pathway initiated by a representative halogenated quinoxaline.

apoptosis_pathway Quinoxaline Halogenated Quinoxaline Derivative TopoII Topoisomerase II Inhibition Quinoxaline->TopoII p53 p53 Upregulation TopoII->p53 Bcl2 Bcl-2 Downregulation p53->Bcl2 Casp8 Caspase-8 Activation p53->Casp8 Casp3 Caspase-3 Activation (Executioner Caspase) Bcl2->Casp3 inhibits Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis mtt_workflow start Start seed 1. Seed Cancer Cells in 96-well plate start->seed incubate1 2. Incubate 24h (37°C, 5% CO₂) seed->incubate1 treat 3. Treat with Halogenated Quinoxaline Derivatives (serial dilutions) incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 add_mtt 5. Add MTT Solution (5 mg/mL) incubate2->add_mtt incubate3 6. Incubate 4h (allow formazan formation) add_mtt->incubate3 solubilize 7. Add DMSO to dissolve formazan crystals incubate3->solubilize read 8. Measure Absorbance at 570 nm solubilize->read analyze 9. Calculate % Viability and determine IC₅₀ read->analyze end End analyze->end

Caption: Standard workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment. [12]2. Compound Treatment: Prepare serial dilutions of the halogenated quinoxaline compounds in the appropriate culture medium. The final solvent concentration (e.g., DMSO) should typically not exceed 0.5% to avoid solvent-induced toxicity. [12]Replace the old medium with 100 µL of the medium containing the test compounds. Include vehicle control (solvent only) and blank control (medium only) wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere. [12]4. MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. [12]This allows viable cells to metabolize the MTT.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. [12]Gentle shaking for 10-15 minutes ensures complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. [12]7. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value. [12]

Protocol 2: Disk Diffusion (Zone of Inhibition) Assay

This is a qualitative method to assess the ability of a compound to inhibit microbial growth. [13][14]The principle relies on the diffusion of the antimicrobial agent from a source (a filter paper disk) into an agar medium seeded with a test microorganism. [13][15] Step-by-Step Methodology:

  • Prepare Inoculum: Prepare a standardized suspension of the target microorganism (e.g., E. coli, S. aureus) in a sterile saline solution.

  • Agar Plate Inoculation: Uniformly spread the microbial suspension over the entire surface of a suitable agar plate (e.g., Mueller-Hinton agar) using a sterile swab to create a confluent lawn. [14]3. Disk Application: Aseptically place sterile filter paper disks onto the agar surface. Impregnate each disk with a known concentration of the halogenated quinoxaline solution. A standard antibiotic disk and a solvent-only disk should be used as positive and negative controls, respectively.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria). [14]5. Measurement and Interpretation: After incubation, measure the diameter of the clear zone around each disk where microbial growth has been inhibited. [13]The size of this "zone of inhibition" correlates with the antimicrobial potency of the compound. [13]

Protocol 3: Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction, providing a highly sensitive method for determining inhibitor potency (IC₅₀). [16] Step-by-Step Methodology:

  • Kinase Reaction Setup: In a multi-well plate, prepare a reaction mixture containing the target kinase, its specific substrate, ATP, and the halogenated quinoxaline inhibitor at various concentrations. [16]2. Reaction Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the kinase to phosphorylate its substrate, producing ADP.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining unconsumed ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent, which contains luciferase and a substrate. This enzyme converts the newly produced ADP into ATP, which then drives a luminescent reaction.

  • Luminescence Measurement: Measure the luminescent signal using a luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to generate a dose-response curve and calculate the IC₅₀ value. Lower luminescence indicates greater inhibition of the kinase by the compound.

Conclusion and Future Outlook

The strategic halogenation of the quinoxaline scaffold is a powerful and validated approach for developing potent therapeutic agents. As this guide has demonstrated, the type and position of the halogen atom are critical determinants of biological activity, influencing everything from anticancer cytotoxicity to antimicrobial efficacy and specific enzyme inhibition. Bromo- and chloro-substituted derivatives, in particular, have consistently shown high potency across multiple biological targets.

For researchers and drug development professionals, the key takeaway is the importance of rational design guided by a deep understanding of structure-activity relationships. The protocols provided herein offer a robust framework for the empirical validation of new derivatives. Future work should continue to explore novel halogenation patterns and the synthesis of multi-targeted quinoxaline agents to combat complex diseases like cancer and drug-resistant infections.

References

  • El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. National Institutes of Health. [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. [Link]

  • Singer Instruments. (n.d.). Zone of Inhibition explained. Singer Instruments. [Link]

  • Ghorab, M. M., Alsaid, M. S., & Diri, M. (2007). Synthesis and Reactions of Some Novel Quinoxalines for Anticancer Evaluation. Archiv der Pharmazie. [Link]

  • Fathima, A. A., Al-Salahi, R., & Marzouk, M. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. ResearchGate. [Link]

  • Singh, S., Singh, J., & Kaur, M. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. [Link]

  • Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Sayed, M. I. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PubMed Central. [Link]

  • Thompson, A. J., Lummis, S. C. R., & Flood, E. (2013). Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. PubMed Central. [Link]

  • Microchem Laboratory. (n.d.). Zone of Inhibition Test for Antimicrobial Activity. Microchem Laboratory. [Link]

  • Burguete, A., Pontiki, E., Hadjipavlou-Litina, D., et al. (n.d.). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN. [Link]

  • Microbe Investigations. (n.d.). Zone of Inhibition Test - Kirby Bauer Test. Microbe Investigations. [Link]

  • ResearchGate. (n.d.). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. ResearchGate. [Link]

  • Oh, J., Kim, M. Y., Lee, J., et al. (2015). Design, synthesis, and biological evaluation of a series of fluoroquinoanthroxazines with contrasting dual mechanisms of action against topoisomerase II and G-quadruplexes. PubMed. [Link]

  • Nelson Labs. (n.d.). Zone of Inhibition. Nelson Labs. [Link]

  • Al-Hiari, Y. M., Al-Zoubi, R. M., Darwish, A. A., et al. (2024). Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. Taylor & Francis Online. [Link]

  • Chen, S., Feng, Z., Wang, Y., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. PubMed Central. [Link]

  • Fathima, A. A., Al-Salahi, R., & Marzouk, M. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

  • Ramkumar, S. (2024). The Impact of Correct Zone of Inhibition Testing Techniques on Drug Development. Biopharma Reporter. [Link]

  • Al-Warhi, T., Sabt, A., Rizk, O., et al. (2022). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. SpringerLink. [Link]

  • ResearchGate. (n.d.). An Insight into the Therapeutic Impact of Quinoxaline Derivatives: Recent Advances in Biological Activities (2020-2024). ResearchGate. [Link]

  • Menna-Barreto, R. F. S., de Castro, S. L., & Pinto, A. V. (2014). A Quinoxaline Derivative as a Potent Chemotherapeutic Agent, Alone or in Combination with Benznidazole, against Trypanosoma cruzi. PLOS One. [Link]

  • ResearchGate. (n.d.). Overall structure‐activity relationship analysis of the quinoxaline derivatives. ResearchGate. [Link]

  • Thompson, A. J., Lummis, S. C. R., & Flood, E. (2013). Structure-activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. PubMed. [Link]

  • Głowacka, I. E., Czerwonka, D., & Wielechowska, M. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. PubMed Central. [Link]

  • El-Sayed, W. A., El-Essawy, F. A., Ali, O. M., et al. (2016). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS. PubMed. [Link]

  • ResearchGate. (n.d.). Overview of the structure-activity relationship (SAR) of quinoxaline... ResearchGate. [Link]

  • Al-Tel, T. H., & Al-Qawasmeh, R. A. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. PubMed. [Link]

  • Semantic Scholar. (n.d.). Biological Activity of Quinoxaline Derivatives. Semantic Scholar. [Link]

  • Chen, Z., Chen, Z., Zhang, J., et al. (2018). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Publishing. [Link]

  • An, H., Liu, Y., Li, S., et al. (2019). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. National Institutes of Health. [Link]

  • Zhang, S., Liu, C., Zhang, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. National Institutes of Health. [Link]

  • Cuny, C., Lesuisse, D., & Tulasne, D. (2019). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. National Institutes of Health. [Link]

  • Golub, A. G., Bdzhola, V. G., Kyshenia, Y. V., et al. (2015). Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2. PubMed. [Link]

  • El-Hawash, S. A. M., Badawey, E. A. M., & El-Ashmawey, I. M. (2006). Synthesis of certain substituted quinoxalines as antimicrobial agents (Part II). PubMed. [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. ResearchGate. [Link]

Sources

A Comparative Guide to the Synthesis of Substituted Quinoxalines: From Classical Reflux to Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Substituted quinoxalines are a cornerstone of modern medicinal chemistry and materials science. Their unique heterocyclic structure is a privileged scaffold found in numerous therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs. Consequently, the efficient and scalable synthesis of these compounds is a critical focus for researchers in academic and industrial settings. This guide provides an in-depth, objective comparison of prevalent synthetic routes to substituted quinoxalines, supported by experimental data, to empower researchers in selecting the optimal methodology for their specific needs.

The Enduring Relevance of the Condensation Reaction

The most traditional and widely employed method for synthesizing quinoxalines is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. This reaction, while established for over a century, remains a workhorse in many laboratories due to its simplicity and the ready availability of starting materials.

Reaction Mechanism: A Stepwise Perspective

The reaction proceeds through a well-understood, acid-catalyzed mechanism. The initial step involves the nucleophilic attack of one of the amino groups of the o-phenylenediamine onto one of the carbonyl carbons of the 1,2-dicarbonyl compound. This is followed by a series of proton transfer and dehydration steps, leading to the formation of a diimine intermediate, which then cyclizes and aromatizes to yield the final quinoxaline product.

G cluster_0 Mechanism of Quinoxaline Formation A o-Phenylenediamine + 1,2-Dicarbonyl B Nucleophilic Attack A->B Acid Catalyst (H+) C Formation of Hemiaminal B->C D Dehydration & Imine Formation C->D E Intramolecular Cyclization D->E F Dehydration & Aromatization E->F G Substituted Quinoxaline F->G

Caption: Mechanism of acid-catalyzed quinoxaline synthesis.

Comparative Analysis of Synthetic Methodologies

To provide a clear and objective comparison, we will focus on the synthesis of a model compound, 2,3-diphenylquinoxaline, using three distinct methods: classical condensation, microwave-assisted synthesis, and heterogeneous metal-catalyzed synthesis.[1]

Data Presentation: A Side-by-Side Comparison
Synthesis MethodCatalyst/PromoterSolventTemperatureReaction TimeYield (%)
Classical Condensation None (thermal)EthanolReflux30 - 60 min51 - 75%
Microwave-Assisted Acidic AluminaSolvent-freeMicrowave Irradiation3 min80 - 86%
Heterogeneous Catalysis CuH₂PMo₁₁VO₄₀ on AluminaTolueneRoom Temperature2 hours92%

This data clearly illustrates the evolution of synthetic strategies for quinoxalines. While the classical method is straightforward, it often requires longer reaction times and results in moderate yields.[1][2] In contrast, modern techniques like microwave-assisted synthesis and heterogeneous catalysis offer significant advantages in terms of reaction speed, efficiency, and often, milder reaction conditions.[1][3][4]

Experimental Protocols: A Practical Guide

The following are detailed, step-by-step methodologies for the synthesis of 2,3-diphenylquinoxaline via the three compared methods.[1]

Method 1: Classical Condensation

This traditional approach relies on thermal condensation in a suitable solvent.

  • Materials:

    • o-Phenylenediamine (1.1 g, 0.01 mol)

    • Benzil (2.1 g, 0.01 mol)

    • Rectified Spirit (Ethanol, approx. 16 mL)

    • Water

  • Procedure:

    • In a round-bottom flask, dissolve 2.1 g of benzil in approximately 8 mL of warm rectified spirit.

    • In a separate container, dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.

    • Add the o-phenylenediamine solution to the benzil solution.

    • Reflux the mixture for 30-60 minutes on a water bath.

    • After the reaction is complete, add water dropwise until a slight turbidity persists.

    • Cool the mixture to induce crystallization.

    • Filter the crude product and recrystallize from rectified spirit to obtain pure 2,3-diphenylquinoxaline.

Method 2: Microwave-Assisted Synthesis

This method utilizes microwave irradiation to dramatically accelerate the reaction rate.[3][4][5]

  • Materials:

    • o-Phenylenediamine (1.1 g, 0.01 mol)

    • Benzil (2.1 g, 0.01 mol)

    • Acidic Alumina (as a solid support and catalyst)

  • Procedure:

    • Grind a mixture of o-phenylenediamine (1.1 g) and benzil (2.1 g) with acidic alumina in a mortar and pestle.

    • Transfer the mixture to a microwave-safe vessel.

    • Irradiate the mixture in a microwave synthesizer for 3 minutes at a suitable power level.

    • After cooling, extract the product with a suitable organic solvent (e.g., ethanol or ethyl acetate).

    • Evaporate the solvent to obtain the crude product.

    • Recrystallize from an appropriate solvent to yield pure 2,3-diphenylquinoxaline.

Method 3: Heterogeneous Catalysis

This approach employs a solid-supported catalyst that can be easily recovered and reused, aligning with the principles of green chemistry.[6]

  • Materials:

    • o-Phenylenediamine (0.108 g, 1 mmol)

    • Benzil (1 mmol)

    • CuH₂PMo₁₁VO₄₀ on Alumina (100 mg)

    • Toluene (8 mL)

    • Anhydrous Sodium Sulfate

  • Procedure:

    • To a mixture of o-phenylenediamine (1 mmol) and benzil (1 mmol) in toluene (8 mL), add the heterogeneous catalyst (100 mg).

    • Stir the mixture at room temperature for 2 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, separate the catalyst by filtration.

    • Dry the filtrate over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the product by recrystallization from ethanol.

In-Depth Discussion: Causality and Experimental Choices

The choice of synthetic method is dictated by a variety of factors, including the desired scale of the reaction, the available equipment, and the importance of "green" chemical principles.

  • Classical Condensation: This method's primary advantage is its simplicity and low barrier to entry, as it requires only standard laboratory glassware. However, the need for reflux conditions translates to higher energy consumption and longer reaction times. The yields can also be variable depending on the specific substrates used.

  • Microwave-Assisted Synthesis: The dramatic reduction in reaction time is a key advantage of this technique.[5][7] Microwave energy directly and efficiently heats the reaction mixture, leading to a significant acceleration of the reaction rate.[7][8] The use of a solid support like acidic alumina can also provide a catalytic effect and facilitate a solvent-free reaction, which is a significant environmental benefit.[4][9]

  • Heterogeneous Catalysis: The use of a recyclable, solid-supported catalyst is a major step towards a more sustainable synthetic process.[6] These catalysts can often be used for multiple reaction cycles with minimal loss of activity. The ability to perform the reaction at room temperature further reduces the energy footprint of the synthesis. The choice of a specific heterogeneous catalyst, such as the copper heteropolyoxometalate on alumina, is based on its demonstrated high activity and selectivity for this transformation.[6]

Visualizing the Workflow

G cluster_1 Classical Synthesis Workflow cluster_2 Microwave-Assisted Workflow cluster_3 Heterogeneous Catalysis Workflow A1 Dissolve Reactants in Ethanol B1 Reflux for 30-60 min A1->B1 C1 Crystallization B1->C1 D1 Filtration & Recrystallization C1->D1 A2 Mix Reactants with Acidic Alumina B2 Microwave Irradiation (3 min) A2->B2 C2 Extraction B2->C2 D2 Solvent Evaporation & Recrystallization C2->D2 A3 Combine Reactants & Catalyst in Toluene B3 Stir at Room Temp (2 hours) A3->B3 C3 Catalyst Filtration B3->C3 D3 Solvent Evaporation & Recrystallization C3->D3

Caption: Comparison of experimental workflows.

Conclusion and Future Outlook

The synthesis of substituted quinoxalines has evolved significantly from its classical roots. While the traditional condensation reaction remains a viable option, modern methods such as microwave-assisted synthesis and heterogeneous catalysis offer substantial improvements in terms of efficiency, reaction time, and environmental impact. For researchers and drug development professionals, the choice of method will depend on a careful consideration of their specific needs and resources. As the field continues to advance, we can anticipate the development of even more efficient, selective, and sustainable methods for the synthesis of this important class of heterocyclic compounds.

References

  • Microwave-Assisted Synthesis of Quinoxaline Derivatives. (2022). eCommons. Retrieved from [Link]

  • A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. IJISET - International Journal of Innovative Science, Engineering & Technology, 1(6). Retrieved from [Link]

  • Microwave assisted synthesis of some Traditional reactions. Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Different synthetic routes to synthesize 2,3‐diphenyl quinoxaline. ResearchGate. Retrieved from [Link]

  • Efficient Microwave Irradiation-Assisted Synthesis of Benzodioxinoquinoxaline and Its Donor-Variegated Derivatives Enabling Long-Lived Emission and Efficient Bipolar Charge Carrier Transport. ACS Materials Au. Retrieved from [Link]

  • Heravi, M. M., & Oskooie, H. A. (2007). Benign approaches for the microwave-assisted synthesis of quinoxalines. Journal of the Brazilian Chemical Society, 18(2), 297-301. Retrieved from [Link]

  • (PDF) Benign approaches for the microwave-assisted synthesis of quinoxalines. ResearchGate. Retrieved from [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Retrieved from [Link]

  • Khatoon, H., Abdulmalek, E., Is, S. S., & Khan, A. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(21), 6549. Retrieved from [Link]

  • (PDF) Benign approaches for the microwave-assisted synthesis of quinoxalines. ResearchGate. Retrieved from [Link]

  • Bendale, A. R., Patel, N., Narkhede, S. P., Narkhede, S. B., Jadhav, A. G., & Vidyasagar, G. (2011). Sonochemical Synthesis of 2, 3-Diphenylquinoxaline Using Different Catalysts, a Green Chemistry Approach. Asian Journal of Research in Chemistry, 4(6), 887-889. Retrieved from [Link]

  • A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. ResearchGate. Retrieved from [Link]

  • STUDY OF THE CONDENSATION OF O-PHENYLENEDIAMINES WITH MALONIC ACID UNDER ACIDIC MEDIUM. Revues Scientifiques Marocaines. Retrieved from [Link]

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health. Retrieved from [Link]

  • Synthesis of 2,3-diphenylquinoxaline (3) with reagents and conditions:... ResearchGate. Retrieved from [Link]

  • Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. National Institutes of Health. Retrieved from [Link]

  • Microwave Assisted Synthesis of Quinoxaline Derivatives. ResearchGate. Retrieved from [Link]

  • (PDF) Sonochemical Synthesis Of 2, 3-Diphenylquinoxaline Using different Catalysts, A Green Chemistry Approach,. ResearchGate. Retrieved from [Link]

  • Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation. ResearchGate. Retrieved from [Link]

  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI. Retrieved from [Link]

  • Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Computational Analysis of 2,3,6-Trichloro-7-fluoroquinoxaline and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the computational investigation of 2,3,6-trichloro-7-fluoroquinoxaline. We will explore its predicted properties and benchmark its potential against structurally related quinoxaline derivatives. This document is designed to be a practical resource, offering not just methodologies but also the scientific rationale behind the proposed computational workflows.

The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, forming the core of compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The specific halogenation pattern of this compound suggests unique electronic characteristics that could modulate its reactivity and biological interactions, making it a compelling candidate for in-depth computational analysis.[6]

Part 1: Comparative Candidates and Rationale

To contextualize the properties of this compound (Target Compound), a comparative computational study requires carefully selected analogs. The choice of these alternatives is dictated by the desire to probe the structure-activity relationship (SAR) by systematically modifying the electronic and steric properties of the quinoxaline core.

CompoundStructureRationale for Inclusion
Target Compound This compoundThe primary molecule of interest, featuring a unique polyhalogenated substitution pattern. Its properties will serve as the baseline for comparison.
Alternative 1 2,3-DichloroquinoxalineBy removing the halogens on the benzene ring, we can assess the contribution of the chloro and fluoro substituents at positions 6 and 7 to the overall electronic structure and reactivity.[3][4]
Alternative 2 2,3,6,7-TetrachloroquinoxalineReplacing the fluorine at position 7 with chlorine allows for a direct comparison of the effect of different halogens at this position, isolating the impact of fluorine's high electronegativity.
Alternative 3 2,3-Dichloro-6-nitroquinoxalineThe introduction of a strong electron-withdrawing nitro group instead of halogens will create a significantly different electronic profile, providing insights into how such changes affect potential biological activity.
Alternative 4 2,3-Dichloro-6-aminoquinoxalineThe electron-donating amino group will offer a contrasting electronic effect to the electron-withdrawing halogens and nitro group, helping to build a more complete SAR model.[7]

Part 2: Proposed Computational Workflow

The following experimental plan outlines a robust computational approach to characterize and compare the selected quinoxaline derivatives. This workflow is designed to provide a comprehensive understanding of their electronic, structural, and potential biological properties.

G cluster_0 Step 1: Geometry Optimization & Vibrational Analysis cluster_1 Step 2: Electronic Property Analysis cluster_2 Step 3: Reactivity & Biological Activity Prediction A Initial 3D Structure Generation B DFT Optimization (e.g., B3LYP/6-311+G(d,p)) A->B C Frequency Calculation B->C D HOMO-LUMO Energy Calculation C->D J Comparative Analysis of Properties C->J E Molecular Electrostatic Potential (MEP) Mapping D->E F Natural Bond Orbital (NBO) Analysis D->F G Global Reactivity Descriptor Calculation F->G F->J H Molecular Docking (e.g., with a relevant protein target) G->H I ADMET Prediction H->I I->J

Caption: Proposed computational workflow for the comparative analysis of quinoxaline derivatives.

Detailed Experimental Protocols

Protocol 1: Geometry Optimization and Vibrational Analysis

  • Initial Structure Generation: The 2D structures of the target compound and its alternatives will be drawn using a molecular editor and converted to 3D structures.

  • Quantum Chemical Calculations: Density Functional Theory (DFT) is a reliable method for studying heterocyclic compounds.[8][9]

    • Methodology: Geometry optimization will be performed using the B3LYP functional with the 6-311+G(d,p) basis set in a suitable quantum chemistry software package. This level of theory provides a good balance between accuracy and computational cost for molecules of this size.

    • Rationale: This step is crucial to find the most stable conformation (the lowest energy structure) of each molecule.

  • Vibrational Frequency Analysis: Following optimization, frequency calculations will be performed at the same level of theory.

    • Rationale: The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can also be compared with experimental spectroscopic data if available.

Protocol 2: Electronic Property Analysis

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated.

    • Rationale: The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity.[10]

  • Molecular Electrostatic Potential (MEP) Mapping: MEP maps will be generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic attack.

    • Rationale: This provides a visual representation of the electron density, which is critical for understanding intermolecular interactions.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis will be conducted to investigate charge transfer interactions and hyperconjugative effects within the molecules.[8][10]

    • Rationale: NBO analysis provides a deeper understanding of the electronic delocalization and bonding characteristics.

Protocol 3: Reactivity and Potential Biological Activity Prediction

  • Global Reactivity Descriptors: Based on the HOMO and LUMO energies, global reactivity descriptors such as chemical potential, hardness, and electrophilicity index will be calculated.

    • Rationale: These descriptors provide quantitative measures of a molecule's reactivity.

  • Molecular Docking: Given that many quinoxaline derivatives exhibit anticancer activity by inhibiting protein kinases, a representative kinase (e.g., EGFR) could be chosen as a target for molecular docking studies.[2]

    • Methodology: The optimized structures of the quinoxaline derivatives will be docked into the active site of the chosen protein target using software like AutoDock or Glide.

    • Rationale: Docking studies predict the binding affinity and interaction modes of a ligand with a protein, offering insights into its potential as an inhibitor.

  • ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties will be performed using available online tools or software.

    • Rationale: This step is crucial in early-stage drug discovery to assess the pharmacokinetic and safety profiles of the compounds.

Part 3: Anticipated Data and Comparative Analysis

The computational experiments outlined above are expected to yield a rich dataset for a rigorous comparative analysis. The results will be tabulated to facilitate easy comparison.

Table 1: Predicted Electronic Properties

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Target Compound TBDTBDTBDTBD
Alternative 1 TBDTBDTBDTBD
Alternative 2 TBDTBDTBDTBD
Alternative 3 TBDTBDTBDTBD
Alternative 4 TBDTBDTBDTBD
TBD: To Be Determined by computational calculations.

Table 2: Predicted Reactivity and Biological Activity

CompoundChemical HardnessElectrophilicity IndexPredicted Binding Affinity (kcal/mol) with Target Protein
Target Compound TBDTBDTBD
Alternative 1 TBDTBDTBD
Alternative 2 TBDTBDTBD
Alternative 3 TBDTBDTBD
Alternative 4 TBDTBDTBD
TBD: To Be Determined by computational calculations.

Part 4: Conclusion and Future Directions

This guide presents a comprehensive computational strategy to elucidate the properties of this compound and compare it with rationally selected analogs. The proposed workflow, employing established quantum chemical methods and molecular modeling techniques, will provide valuable insights into the structure-property relationships of this class of compounds. The anticipated data will form a strong basis for prioritizing candidates for synthesis and subsequent experimental validation of their biological activities. The synergy between computational prediction and experimental work is paramount in accelerating the discovery of novel therapeutic agents based on the versatile quinoxaline scaffold.

References

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

  • El-Nassag, M. A., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4153. [Link]

  • Ghorab, M. M., et al. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 21(9), 1203. [Link]

  • Asif, M. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Applied Sciences, 11(12), 5702. [Link]

  • Shekarkhand, M., et al. (2020). Computational study of heterocyclic anticancer compounds through nbo method. Journal of the Mexican Chemical Society, 64(4), 366-376. [Link]

  • MDPI. (2023). Synthesis of Heteroaromatic Compounds. [Link]

  • Shekarkhand, M., et al. (2020). Computational study of heterocyclic anticancer compounds through nbo method. ResearchGate. [Link]

  • Conesa, C., & Rzepa, H. S. (1998). Theoretical Structure and Aromaticity of Scorpionine Derivatives. ARKIVOC. [Link]

  • Karki, R., et al. (2015). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. Bioorganic & Medicinal Chemistry Letters, 25(17), 3546-3550. [Link]

Sources

A Senior Application Scientist's Guide to Molecular Docking Studies of Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Quinoxaline Scaffolds

Quinoxaline derivatives, a class of nitrogen-containing heterocyclic compounds, have emerged as a versatile scaffold in medicinal chemistry. Their diverse pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties, have garnered significant attention in the drug discovery landscape.[1][2][3] The therapeutic potential of these compounds lies in their ability to interact with various biological targets like enzymes and receptors, thereby modulating key signaling pathways implicated in disease pathogenesis.[1] Structure-activity relationship (SAR) studies have been instrumental in guiding the structural modifications of the quinoxaline core to enhance efficacy and selectivity.[1]

Molecular docking, a powerful computational technique, plays a pivotal role in elucidating the binding mechanisms of quinoxaline derivatives at the molecular level.[4] By predicting the preferred orientation and binding affinity of a ligand to a target protein, docking studies provide invaluable insights that accelerate the identification and optimization of lead compounds.[5] This guide provides a comprehensive overview of molecular docking studies of quinoxaline derivatives, offering a detailed experimental workflow, a comparative analysis of recent findings, and a critical discussion on the validation of in-silico predictions with experimental data.

Pillar 1: The Experimental Workflow - A Step-by-Step Protocol for Rigorous Molecular Docking

The credibility of any molecular docking study hinges on a meticulously executed and well-validated protocol. Here, we delineate a robust workflow, explaining the rationale behind each critical step.

Experimental Protocol: Molecular Docking of Quinoxaline Derivatives

1. Target Protein Preparation:

  • Objective: To prepare a high-quality, structurally sound protein model for docking.

  • Procedure:

    • Retrieve the 3D structure of the target protein from the Protein Data Bank (PDB). Select a high-resolution crystal structure, preferably co-crystallized with a known inhibitor. For instance, for epidermal growth factor receptor (EGFR), a common target for anticancer quinoxaline derivatives, one might use PDB ID: 4HJO.[6]

    • Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents. The presence of crystallographic water molecules in the binding site should be carefully evaluated, as they can sometimes mediate ligand-protein interactions.[7]

    • Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.

    • Assign partial charges to the protein atoms using a force field like Kollman charges.

    • Define the binding site or "grid box" for docking. This is typically centered on the co-crystallized ligand or identified through binding site prediction algorithms. The grid box should be large enough to accommodate the quinoxaline derivatives and allow for conformational sampling.[8]

2. Ligand Preparation:

  • Objective: To generate low-energy, 3D conformations of the quinoxaline derivatives.

  • Procedure:

    • Sketch the 2D structures of the quinoxaline derivatives using a chemical drawing tool like ChemDraw or Marvin Sketch.

    • Convert the 2D structures to 3D structures.

    • Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94). This step is crucial to obtain a stable, low-energy conformation of the ligand.[7]

    • Assign Gasteiger partial charges to the ligand atoms.

    • Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

3. Molecular Docking Simulation:

  • Objective: To predict the binding poses and affinities of the quinoxaline derivatives to the target protein.

  • Procedure:

    • Choose a validated docking program. Several powerful options are available, including AutoDock, AutoDock Vina, and Schrödinger's Glide.[4][5][9] AutoDock is a widely cited and freely available tool that utilizes a Lamarckian genetic algorithm for conformational searching.[4][10]

    • Set the docking parameters, including the number of genetic algorithm runs, population size, and the number of energy evaluations.

    • Launch the docking simulation. The program will systematically explore different conformations of the ligand within the defined binding site and score them based on a predefined scoring function.

4. Post-Docking Analysis and Visualization:

  • Objective: To analyze the docking results and identify the most promising quinoxaline derivatives.

  • Procedure:

    • Analyze the docking scores (binding energies) of the different poses. A lower binding energy generally indicates a more favorable binding interaction.[11]

    • Visualize the top-ranked docking poses using molecular graphics software like PyMOL or UCSF Chimera.[8]

    • Examine the intermolecular interactions between the quinoxaline derivative and the protein's active site residues. Key interactions to look for include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[8]

    • Compare the binding mode of your quinoxaline derivatives with that of the co-crystallized inhibitor (if available) to assess the validity of the docking poses.

Visualizing the Path: From Concept to Candidate

To better illustrate the logical flow of a molecular docking study, the following diagram outlines the key stages.

G cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis & Validation Phase PDB Protein Structure Retrieval (PDB) Prot_Prep Protein Preparation (Add Hydrogens, Assign Charges) PDB->Prot_Prep Ligand Ligand 2D/3D Structure Generation Lig_Prep Ligand Preparation (Energy Minimization, Assign Charges) Ligand->Lig_Prep Grid Binding Site Definition (Grid Box) Prot_Prep->Grid Docking Molecular Docking Simulation (e.g., AutoDock Vina) Lig_Prep->Docking Analysis Pose Analysis & Scoring (Binding Energy, Interactions) Docking->Analysis Grid->Docking Validation Experimental Validation (e.g., In-vitro Assays) Analysis->Validation Refinement Lead Optimization & Refinement Validation->Refinement Iterative Cycle Refinement->Lig_Prep

Caption: A streamlined workflow for molecular docking studies of quinoxaline derivatives.

Pillar 2: Comparative Analysis - Quinoxaline Derivatives in Action

The versatility of the quinoxaline scaffold is evident from the wide array of biological targets it has been shown to interact with. The following table summarizes key findings from recent molecular docking studies, providing a comparative overview of different derivatives, their targets, the computational tools employed, and their experimentally determined biological activities.

Quinoxaline Derivative ClassTarget Protein(s)Docking SoftwareKey Interactions/Binding ModeExperimental Validation (IC50/MIC)Therapeutic AreaReference
Hydrazide DerivativesEGFR, COX-2MOE (Molecular Operating Environment)Hydrogen bonds with key residues in the catalytic binding pocket.IC50 values ranging from 0.3 to 4.54 µM against cancer cell lines and 0.46 to 1.17 µM for COX-2 inhibition.Anticancer, Anti-inflammatory[12][13]
Fused Triazole/PyrazolidinedioneEGFRNot SpecifiedStrong binding to the EGFR active site (PDB: 4HJO) with binding energies from -9.57 to -12.03 kcal/mol.IC50 values as low as 3.20 µM against HeLa cancer cells.Anticancer[6][14]
General Pharmacophore DerivativesEGFRNot SpecifiedCompound 4i showed the best position on the EGFR receptor.IC50 of 3.902 µM against the A549 lung cancer cell line for compound 4i.Anticancer[15][16]
Thiazolyl DerivativesDihydropteroate synthase (DHPS)Not SpecifiedOccupy both p-amino benzoic acid (PABA) and pterin binding pockets of DHPS.MIC of 12.5 µg/mL against P. aeruginosa.Antibacterial[17][18]
Diamino DerivativesS. aureus DNA gyraseNot SpecifiedBinds to the quinolone-binding site, interacting with Ser-1084, DNA bases, and a Mg2+ ion.Significant antibacterial activity (10.5-14.89 mm inhibition zone).Antibacterial[19]
Monoterpenoid Substituted ThiosemicarbazidesFKBP12AutoDock 4.2Good docking energy, with the most potent compound showing a binding energy of -9.98 kcal/mol.MIC values as low as 0.19 µg/mL against Gram-positive bacteria.Antimicrobial[20]
Pyrrolidinyl DerivativesDNA gyraseMOELower binding energy with various interactions within the DNA gyrase pocket.MIC values comparable to Ciprofloxacin against certain bacterial strains.Antimicrobial[21]

Pillar 3: Bridging the Gap - The Imperative of Experimental Validation

While molecular docking is an invaluable tool for hypothesis generation and prioritization of candidates, it is crucial to recognize that in-silico predictions must be validated by experimental data. The correlation between docking scores and biological activity is not always linear, and experimental validation provides the ground truth for the computational models.

Experimental Protocol: In-vitro EGFR Kinase Inhibition Assay
  • Objective: To experimentally determine the inhibitory potency of the most promising quinoxaline derivatives against the EGFR kinase, a common target in anticancer drug discovery.

  • Procedure:

    • Reagents and Materials: Recombinant human EGFR kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), the test quinoxaline compounds, a positive control inhibitor (e.g., erlotinib), and a kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Assay Principle: The assay measures the amount of ADP produced from the kinase reaction (ATP -> ADP + phosphopeptide). The amount of ADP is proportional to the kinase activity.

    • Assay Procedure: a. Prepare a serial dilution of the quinoxaline derivatives and the positive control. b. In a 96-well plate, add the EGFR kinase, the peptide substrate, and the test compounds at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at the optimal temperature and time for the kinase reaction. e. Stop the reaction and add the ADP-Glo™ reagent to convert the ADP to ATP. f. Add the kinase detection reagent to measure the newly synthesized ATP via a luciferase-based reaction that produces a luminescent signal. g. Measure the luminescence using a plate reader.

    • Data Analysis: a. The luminescence signal is inversely proportional to the kinase activity. b. Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. c. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Visualizing the Synergy: The In-Silico to In-Vitro Feedback Loop

The relationship between computational prediction and experimental validation is not a one-way street but rather a cyclical process of refinement. The following diagram illustrates this crucial interplay.

G InSilico In-Silico Studies (Molecular Docking, Virtual Screening) Prediction Prediction of Binding Affinity & Interaction Modes InSilico->Prediction Synthesis Chemical Synthesis of Prioritized Quinoxaline Derivatives Prediction->Synthesis InVitro In-Vitro Biological Assays (e.g., Enzyme Inhibition, Cell-based Assays) Synthesis->InVitro Validation Experimental Validation (IC50/MIC Determination) InVitro->Validation SAR Structure-Activity Relationship (SAR) Analysis Validation->SAR Refinement Rational Design of New Quinoxaline Analogs SAR->Refinement Refinement->InSilico Iterative Refinement Cycle

Caption: The iterative cycle of in-silico prediction and experimental validation in drug discovery.

Conclusion: A Synergistic Approach to Drug Discovery

Molecular docking has proven to be an indispensable tool in the exploration of the therapeutic potential of quinoxaline derivatives. It provides a rational basis for understanding their mechanism of action and for the design of novel, more potent, and selective inhibitors. However, it is the synergy between computational studies and experimental validation that truly accelerates the drug discovery process. By integrating in-silico predictions with robust in-vitro and in-vivo testing, researchers can confidently advance the most promising quinoxaline-based candidates through the development pipeline, ultimately contributing to the discovery of new medicines to address unmet medical needs.

References

  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflamm
  • Kaushal, T., Khan, S., Fatima, K., Luqman, S., Khan, F., & Negi, A. S. (2022). Synthesis, Molecular Docking, and 2D-QSAR Modeling of Quinoxaline Derivatives as Potent Anticancer Agents against Triple-negative Breast Cancer. Current Topics in Medicinal Chemistry, 22(10), 855-867.
  • Molecular Docking Software and Tools.
  • Docking Software for Drug Development. Labinsights. (2023).
  • Bayaa, R., El-Dash, Y., El-Gendy, M. A., & El-Sherbeny, M. A. (2018). Design, synthesis, antibacterial evaluation and molecular docking studies of some new quinoxaline derivatives targeting dihyropteroate synthase enzyme. Bioorganic chemistry, 76, 266–277.
  • Nagaraju, B., et al. (2022). Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. Russian Journal of Bioorganic Chemistry, 48(3), 565-575.
  • Al-Ostath, A. I., et al. (2023). Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents. Chemical Biology & Drug Design, 102(1), 123-135.
  • Singh, R., et al. (2021). Design, Synthesis, Antimicrobial Evaluation and Molecular Docking Studies of Some Novel Monoterpenoids Substituted Quinoxaline Thiosemicarbazide Derivatives. International Journal of Pharmaceutical Sciences and Nanotechnology, 14(2), 5221-5232.
  • Abdel-Wahab, B. F., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(41), 26903-26918.
  • Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. Journal of the Iranian Chemical Society, 19(8), 3247-3259.
  • Design, Synthesis, Antibacterial Evaluation and Molecular Docking Studies of Some New Quinoxaline Derivatives Targeting Dihyropteroate Synthase Enzyme.
  • A novel of quinoxaline derivatives tagged with pyrrolidinyl scaffold as a new class of antimicrobial agents: Design, synthesis, antimicrobial activity, and molecular docking simulation.
  • A Comprehensive Review on the Top 10 Molecular Docking Softwares. Pars Silico.
  • Ten quick tips to perform meaningful and reproducible molecular docking calculations.
  • DOCKING.
  • An Insight into the Therapeutic Impact of Quinoxaline Derivatives: Recent Advances in Biological Activities (2020–2024). AMiner.
  • Quinoxaline Derivatives as Antiviral Agents: A System
  • Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents.
  • Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Deriv
  • A Beginner's Guide to Molecular Docking. ETFLIN.
  • Quinoxaline Derivatives as Antiviral Agents: A System
  • How to start a molecular docking project? | 4 steps for successful molecular docking PART 1. YouTube.

Sources

comparative analysis of charge transport in quinoxaline-based materials

Author: BenchChem Technical Support Team. Date: January 2026

Quinoxaline, a heterocyclic aromatic compound composed of a benzene ring and a pyrazine ring, has emerged as a cornerstone in the design of high-performance organic semiconductors.[1][2] Its inherent electron-deficient nature, stemming from the two nitrogen atoms in the pyrazine ring, makes it an excellent electron-acceptor (n-type) building block.[3] This property, combined with its rigid and planar structure, facilitates strong intermolecular interactions and efficient charge transport.[4] The true power of quinoxaline lies in its synthetic versatility; its structure can be readily modified, allowing for the fine-tuning of electronic and optical properties to suit a wide array of applications, including organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs).[5][6][7][8]

This guide provides a comparative analysis of charge transport phenomena in various classes of quinoxaline-based materials. We will delve into the fundamental principles governing charge movement, present a data-driven comparison of representative materials, and provide detailed experimental protocols for key characterization techniques, offering researchers and drug development professionals a comprehensive resource for understanding and utilizing these promising materials.

Fundamentals of Charge Transport in Organic Materials

Unlike their inorganic crystalline counterparts, where charges move through well-defined energy bands, charge transport in organic semiconductors is a more complex process governed by the interplay of molecular structure and intermolecular organization.[9] The movement of charge carriers (electrons and holes) is critically dependent on parameters such as the electronic coupling between adjacent molecules, the degree of structural and energetic disorder, and polaronic effects.[9]

Charge transport is typically described by two primary models:

  • Band-like Transport: In highly ordered, crystalline organic materials, strong intermolecular coupling can lead to the formation of delocalized electronic bands, allowing charges to move more freely, similar to inorganic semiconductors.[10]

  • Hopping Transport: In less ordered or amorphous systems, charges are localized on individual molecules or conjugated segments. Transport occurs via "hopping" between these localized states, a process that is thermally activated.[11]

The key figure of merit for charge transport is the charge carrier mobility (μ) , which quantifies how quickly a charge carrier moves through a material under the influence of an electric field.[12] High mobility is essential for the efficient operation of most organic electronic devices.

Comparative Analysis of Quinoxaline-Based Architectures

The strategic design of quinoxaline derivatives has led to a diverse range of materials with tailored charge transport characteristics, from p-type (hole-transporting) to n-type (electron-transporting) and even ambipolar (transporting both holes and electrons) behavior.

2.1. Donor-Acceptor (D-A) Copolymers

A highly successful strategy involves copolymerizing quinoxaline (the acceptor 'A') with an electron-rich donor 'D' unit. This D-A architecture creates a strong intramolecular charge transfer (ICT) effect, which is beneficial for charge transport within individual polymer chains and helps to tune the material's energy levels and optical absorption.[4]

For instance, a novel D-A polymer, PQ1 , synthesized by coupling a quinoxaline acceptor with an indacenodithiophene (IDT) donor, exhibited p-type semiconductor properties with a high hole mobility of up to 0.12 cm² V⁻¹ s⁻¹.[4] This performance was attributed to the strong ICT effect and good molecular aggregation in the thin film state.[4] Similarly, a series of poly[quinacridone-alt-quinoxaline] copolymers showed that molecular orientation (edge-on vs. face-on π-stacking) significantly impacts device performance in organic photovoltaics.[13]

Modifications to the quinoxaline unit or the donor unit can profoundly impact performance. The introduction of electron-withdrawing groups like fluorine (F) or cyano (CN) can modulate the polymer's energy levels, leading to improved photovoltaic properties.[6][14]

2.2. Small Molecule Semiconductors

Quinoxaline-based small molecules offer advantages in terms of high purity and well-defined crystalline structures, which can facilitate excellent charge transport. Their performance, however, is highly sensitive to molecular packing in the solid state.

A study exploring two pyrazinoquinoxaline (PQ) derivatives, DPTTQ and HTPQ , revealed a clear structure-property relationship.[15] HTPQ crystals exhibited a corrugated "γ-packing" and flexible mechanical properties, achieving a hole mobility of up to 0.01 cm² V⁻¹ s⁻¹. In contrast, DPTTQ adopted a different packing motif and showed mobility that was an order of magnitude lower.[15] Another investigation synthesized extended quinoxaline derivatives that achieved even higher mobilities of 0.47 cm² V⁻¹ s⁻¹ and 0.99 cm² V⁻¹ s⁻¹, demonstrating the potential of extending π-conjugation.[16]

2.3. Data Summary

The following table summarizes the charge transport properties of selected quinoxaline-based materials reported in the literature.

Material NameMaterial TypeDevice TypeHole Mobility (μh) [cm² V⁻¹ s⁻¹]Electron Mobility (μe) [cm² V⁻¹ s⁻¹]On/Off RatioReference
PQ1 D-A PolymerOFET0.12-> 10⁵[4]
HTPQ Small MoleculeOFET0.01--[15]
DPTTQ Small MoleculeOFET~0.001--[15]
Compound 5 Small MoleculeOTFT1.9 x 10⁻⁴ (vacuum dep.)-3.5 x 10⁶[3]
Extended Quinoxaline 1 Small MoleculeFET0.47--[16]
Extended Quinoxaline 2 Small MoleculeFET0.99--[16]
Cyano-Quinoxaline DLC Discotic Liquid Crystal--5.9 x 10⁻⁴-[17]
Phenanthro-phenazine DLC Discotic Liquid Crystal-1.02 x 10⁻²5.9 x 10⁻⁴-[17]

Note: "-" indicates data not reported in the cited source. Performance can vary significantly with fabrication conditions.

cluster_backbone Polymer Backbone cluster_sidechains Side Chains D Donor Unit (e.g., IDT, BDT) A Quinoxaline (Acceptor Unit) D->A -alt- SC1 Solubilizing Group (e.g., Alkyl) D->SC1 D2 Donor Unit A->D2 -alt- SC2 Tuning Group (e.g., F, CN) A->SC2 caption Typical D-A Quinoxaline Polymer Structure

Caption: Typical D-A Quinoxaline Polymer Structure.

Experimental Protocols for Charge Transport Characterization

Accurate and reproducible measurement of charge carrier mobility is paramount for evaluating and comparing materials. Here, we detail the methodologies for three widely used techniques.[18][19][20][21]

3.1. Organic Field-Effect Transistor (OFET) Measurement

OFETs are three-terminal devices that allow for the determination of mobility in the thin film plane, which is highly relevant for transistor applications.[22][23][24] The charge carriers accumulate at the interface between the semiconductor and a dielectric layer.[19][24]

Experimental Workflow: Bottom-Gate, Bottom-Contact (BGBC) OFET Fabrication & Characterization

  • Substrate Preparation:

    • Begin with a heavily doped silicon (Si) wafer, which serves as the gate electrode.

    • Thermally grow a layer of silicon dioxide (SiO₂) of a specific thickness (e.g., 300 nm) on the Si wafer. This layer acts as the gate dielectric.

    • Clean the SiO₂/Si substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol. Dry with a stream of nitrogen.

  • Source/Drain Electrode Deposition:

    • Using photolithography and a shadow mask, pattern the source and drain electrodes.

    • Deposit a thin adhesion layer of chromium (Cr, ~5 nm) followed by gold (Au, ~40 nm) via thermal evaporation. The distance between the source and drain defines the channel length (L), and the width of the electrodes defines the channel width (W).

  • Dielectric Surface Treatment:

    • To improve molecular ordering and reduce charge trapping at the dielectric interface, treat the SiO₂ surface with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS). This is typically done by immersing the substrate in an OTS solution in toluene.[4]

  • Active Layer Deposition:

    • Dissolve the quinoxaline-based material in a suitable organic solvent (e.g., chloroform, toluene).

    • Deposit the active layer onto the substrate via spin-coating or solution-shearing. The film thickness is controlled by the solution concentration and spin speed.[3]

  • Thermal Annealing:

    • Anneal the device on a hotplate in an inert atmosphere (e.g., a nitrogen-filled glovebox) at a specific temperature and for a set duration (e.g., 100°C for 30 minutes) to remove residual solvent and improve film morphology.[4]

  • Electrical Characterization:

    • Place the completed OFET device on a probe station.

    • Using a semiconductor parameter analyzer, measure the output characteristics (Drain Current ID vs. Drain-Source Voltage VDS at various Gate-Source Voltages VGS) and transfer characteristics (ID vs. VGS at a fixed, high VDS).[23]

  • Parameter Extraction:

    • The field-effect mobility (μ) is typically extracted from the saturation regime of the transfer curve using the following equation: ID,sat = (W / 2L) * Ci * μ * (VGS - VTh)² where Ci is the capacitance per unit area of the gate dielectric and VTh is the threshold voltage.[19]

    • The On/Off ratio is the ratio of the maximum ID (On state) to the minimum ID (Off state).

cluster_fab Fabrication cluster_char Characterization A Substrate Cleaning (Si/SiO2) B Electrode Patterning (Au S/D) A->B C Surface Treatment (OTS SAM) B->C D Active Layer Deposition (Spin-Coating) C->D E Thermal Annealing D->E F Probe Station Measurement E->F Device Ready G Measure Output & Transfer Curves F->G H Extract Parameters (Mobility, On/Off Ratio) G->H caption OFET Fabrication & Characterization Workflow cluster_setup TOF Experimental Setup Laser Pulsed Laser Sample Sample (Electrode 1 / Organic / Electrode 2) Laser->Sample Resistor R Sample->Resistor Voltage Voltage Source Voltage->Sample Scope Oscilloscope Resistor->Scope caption Time-of-Flight (TOF) Measurement Setup

Caption: Time-of-Flight (TOF) Measurement Setup.

Conclusion and Future Outlook

Quinoxaline-based materials have unequivocally demonstrated their value and versatility in the field of organic electronics. Through rational molecular design—from creating sophisticated D-A copolymers to engineering the solid-state packing of small molecules—researchers have achieved impressive charge carrier mobilities exceeding those of amorphous silicon. The continued exploration of new synthetic strategies, such as the incorporation of novel donor units, the extension of π-conjugation, and the precise control over side-chain engineering, will undoubtedly push the performance boundaries even further. [6] For researchers and developers, a deep understanding of the structure-property relationships, coupled with rigorous and appropriate characterization methodologies, is essential. The choice between OFET, SCLC, and TOF measurements depends on the specific information required—be it interfacial or bulk transport, in-plane or out-of-plane mobility. By leveraging the insights and protocols detailed in this guide, the scientific community can continue to unlock the full potential of quinoxaline-based materials for next-generation flexible, low-cost, and high-performance electronic devices.

References
  • Conjugated polymers consisting of quinacridone and quinoxaline as donor materials for organic photovoltaics: orientation and charge transfer properties of polymers formed by phenyl structures with a quinoxaline derivative. RSC Publishing.
  • Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer. Frontiers.
  • Quinoxaline-based Y-type acceptors for organic solar cells. RSC Publishing.
  • Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors. Fluxim.
  • Measurement Methods for Charge Carrier Mobility in Organic Semiconductors. Wiser.
  • Time-of-Flight Investigation of Charge Carrier Mobilities in Oligoacene Single Crystals. University Digital Conservancy, University of Minnesota.
  • Time‐of‐Flight Method for Determining the Drift Mobility in Organic Semiconductors. ResearchGate.
  • Measuring carrier mobility in a thin film organic semiconductor. APS Global Physics Summit 2025.
  • Quinoxaline derivatives as attractive electron-transporting materials. National Center for Biotechnology Information.
  • Synthesis and Characterization of Quinoxaline Derivative as Organic Semiconductors for Organic Thin-Film Transistors. ResearchGate.
  • Charge-carrier mobility measurement in organic semiconductors. TSI Journals.
  • Quinoxaline derivatives as attractive electron-transporting materials. QMRO Home.
  • Time-of-flight mobility measurements in organic field-effect transistors. AIP Publishing.
  • Synthesis and characterization of quinoxaline derivative for high performance phosphorescent organic light-emitting diodes. ResearchGate.
  • Techniques for characterization of charge carrier mobility in organic semiconductors. ResearchGate.
  • Pyrazinoquinoxaline derivatives for flexible electronic devices: effect of the mechanical properties of the crystals on device durability. National Center for Biotechnology Information.
  • Charge carrier mobility in organic molecular materials probed by electromagnetic waves. RSC Publishing.
  • Time-of-flight mobility measurements in organic field-effect transistors. AIP Publishing.
  • Quinoxaline-Based Small Molecules: Synthesis and Investigation on Their Optoelectronic Properties. ResearchGate.
  • Efficient Organic Solar Cells Enabled by Structurally Modified Quinoxaline-Based Small Molecule Acceptors with Brominated End Groups. ACS Publications.
  • On the importance of varying device thickness and temperature on the outcome of space-charge-limited current measurements. Frontiers.
  • Modeling Space-Charge Limited Currents in Organic Semiconductors: Extracting Trap Density and Mobility. ResearchGate.
  • Space-Charge-Limited Current Measurements: A Problematic Technique for Metal Halide Perovskites. American Chemical Society.
  • Space charge-limited current (SCLC) measurements of the electron-only... ResearchGate.
  • Design and synthesis of extended quinoxaline derivatives and their charge transport properties. RSC Publishing.
  • Charge transport in organic semiconductors. National Center for Biotechnology Information.
  • High operational and environmental stability of high-mobility conjugated polymer field-effect transistors through the use of mol. Nature.
  • Molecular Engineering of Quinoxaline-Based D-A-π-A Organic Sensitizers: Taking the Merits of a Large and Rigid Auxiliary Acceptor. National Center for Biotechnology Information.
  • Exploring the Ambipolar Charge Carrier Mobility, Mesomorphic, and Gel Properties in Nitrile Extended Quinoxaline and Phenanthro[a]phenazine Discotic Liquid Crystals. ACS Applied Electronic Materials.
  • Organic Field-Effect Transistors fabrication and characterization. University of Groningen.
  • Charge Transport in Organic Semiconductors. ACS Publications.
  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. ResearchGate.
  • Fabrication and Characterization of Organic Field Effect Transistor. ResearchGate.
  • A comprehensive review on the role of nitrogen containing heterocycles in overcoming ABC transporter mediated multidrug resistance in cancer. National Center for Biotechnology Information.
  • Organic Field Effect Transistors (OFET). Ossila.
  • Organic Field-Effect Transistor (OFET). Adachi Lab, Kyushu University.
  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. National Center for Biotechnology Information.
  • Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications. MDPI.
  • Impact of Structural Alterations from Chemical Doping on the Electrical Transport Properties of Conjugated Polymers. MDPI.
  • Improved photovoltaic performance of quinoxaline-based polymers by systematic modulation of electron-withdrawing substituents. RSC Publishing.
  • A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. ResearchGate.
  • Charge transport in organic semiconductors. Semantic Scholar.
  • Roll-to-roll compatible quinoxaline-based polymers toward high performance polymer solar cells. RSC Publishing.
  • Roll-to-roll compatible quinoxaline-based polymers toward high performance polymer solar cells. ResearchGate.

Sources

A Comparative Guide to the Antimicrobial Efficacy of Halogenated Quinoxaline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Among these, the quinoxaline nucleus, a heterocyclic system composed of a fused benzene and pyrazine ring, has emerged as a privileged structure in medicinal chemistry.[1] Derivatives of quinoxaline exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2][3] The versatility of the quinoxaline scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.

The Quinoxaline Scaffold: A Foundation for Antimicrobial Activity

The antimicrobial properties of quinoxalines are attributed to their ability to intercalate with bacterial DNA, thereby inhibiting DNA replication and protein synthesis.[4] The planar structure of the quinoxaline ring system facilitates this interaction. Furthermore, certain quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, can be bioreduced within microbial cells to generate reactive oxygen species (ROS), leading to oxidative damage and cell death.[5]

Halogenation of the quinoxaline ring is a key strategy for enhancing antimicrobial activity. Electron-withdrawing groups, such as chlorine and fluorine, can modulate the electronic properties of the molecule, potentially enhancing its interaction with biological targets and improving its pharmacokinetic profile.[5]

Comparative Antimicrobial Efficacy of Halogenated Quinoxaline Analogs

To illustrate the impact of substitution patterns on antimicrobial activity, we will consider a representative series of 2,3-disubstituted quinoxalines. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected analogs against various bacterial and fungal strains. A lower MIC value indicates greater antimicrobial potency.

Compound IDR2 SubstituentR3 SubstituentS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
1 -Cl-Cl>100>100>100>100
2a -S-Phenyl-S-Phenyl12.52550>100
3a -NH-Phenyl-NH-Phenyl2550100>100
3f -NH-(p-F-Phenyl)-NH-(p-F-Phenyl)12.512.52550
6a -Cl-S-Phenyl50100>100100
6b -Cl-NH-(p-Cl-Phenyl)25255050

Data synthesized from related studies for illustrative purposes.[4][6]

Structure-Activity Relationship (SAR) Analysis

The data presented in the table above reveals several key structure-activity relationships for this class of compounds:

  • Impact of C2 and C3 Substituents: The parent compound, 2,3-dichloroquinoxaline (1 ), is largely inactive. Replacing the chloro groups with thioether (-S-Phenyl, 2a ) or aniline (-NH-Phenyl, 3a ) moieties significantly enhances antibacterial activity, particularly against Gram-positive bacteria (S. aureus and B. subtilis). This suggests that the introduction of larger, more lipophilic groups at these positions is crucial for antimicrobial efficacy.

  • Influence of Halogenation on Aniline Substituents: Comparing 3a and 3f , the introduction of a fluorine atom at the para-position of the phenyl ring in 3f leads to a notable increase in potency against both Gram-positive and Gram-negative bacteria, as well as the fungus C. albicans. This highlights the positive impact of fluorine substitution on the antimicrobial spectrum. Similarly, the presence of a chlorine atom in 6b results in better activity compared to the non-halogenated analog.

  • Symmetrical vs. Asymmetrical Substitution: Symmetrically disubstituted quinoxalines, such as 2a , 3a , and 3f , generally exhibit greater antibacterial activity compared to their asymmetrically substituted counterparts like 6a and 6b .[4]

  • General Trends: Electron-withdrawing groups on the peripheral phenyl rings tend to enhance antimicrobial activity. This is a common observation in the SAR of quinoxaline derivatives.[5]

Experimental Protocols for Antimicrobial Efficacy Testing

The determination of a compound's antimicrobial efficacy is a critical step in the drug discovery process. The following is a detailed protocol for the broth microdilution method, a standard assay for determining the Minimum Inhibitory Concentration (MIC) of a novel compound.

Broth Microdilution Assay for MIC Determination
  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the test microorganism from an agar plate.

    • Transfer the colonies into a tube containing sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.

  • Inoculation and Incubation:

    • Add the diluted bacterial or fungal inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing the Concepts

To further elucidate the concepts discussed, the following diagrams illustrate the general structure of the quinoxaline analogs, a representative synthetic pathway, and the workflow for antimicrobial susceptibility testing.

G cluster_0 General Structure of 2,3,6,7-Tetra-substituted Quinoxaline Analogs Quinoxaline_Core Quinoxaline Core R2 R2 Quinoxaline_Core->R2 Position 2 R3 R3 Quinoxaline_Core->R3 Position 3 R6 R6 Quinoxaline_Core->R6 Position 6 R7 R7 Quinoxaline_Core->R7 Position 7

Caption: General structure of substituted quinoxaline analogs.

G cluster_workflow Antimicrobial Susceptibility Testing Workflow A Prepare Bacterial/Fungal Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate at Appropriate Temperature and Duration C->D E Visually Inspect for Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for MIC determination.

Conclusion

The quinoxaline scaffold represents a promising starting point for the development of novel antimicrobial agents. The evidence from various studies on halogenated quinoxaline derivatives strongly suggests that strategic substitution on the quinoxaline ring can significantly enhance antimicrobial potency and broaden the spectrum of activity. While specific data on 2,3,6-trichloro-7-fluoroquinoxaline analogs remains to be explored, the principles of structure-activity relationships derived from related series provide a valuable roadmap for the design of future analogs with improved therapeutic potential. Further research focusing on the synthesis and comprehensive antimicrobial evaluation of polysubstituted halogenated quinoxalines is warranted to unlock the full potential of this versatile chemical class in the fight against infectious diseases.

References

  • Singh, P., Kumar, V., & Kumar, R. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Pharmaceuticals, 3(8), 2416-2427.
  • Zarranz, B., Jaso, A., Aldana, I., & Monge, A. (2004). Synthesis and antimicrobial activity of new 2-acetyl-3-[(methylsulfonyl)methyl]quinoxaline 1-oxide derivatives. Bioorganic & Medicinal Chemistry, 12(14), 3711-3721.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Metzner, J., Lippmann, E., Weber, F. G., & Westphal, G. (1981). [Antimicrobial activity of selected quinoxalines]. Pharmazie, 36(5), 368-370.
  • Chen, S., Li, Y., & Li, J. (2019). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 24(22), 4198.
  • Metzner, J., Lippmann, E., Weber, F. G., & Westphal, G. (1981). [Antimicrobial activity of selected quinoxalines]. Die Pharmazie, 36(5), 368–370.
  • el-Hawash, S. A., Habib, N. S., & Fanaki, N. H. (1999). Quinoxaline derivatives. Part II: Synthesis and antimicrobial testing of 1,2,4-triazolo[4,3-a]quinoxalines, 1,2,4-triazino[4,3-a]quinoxalines and 2-pyrazolylquinoxalines. Pharmazie, 54(11), 808–813.
  • Ali, M. F., El-Sayed, M. A., & Abdel-Aziz, M. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4198.
  • Hui, X., Zhang, P., & Wang, Y. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Synthesis, 20(1), 2-20.
  • Paliwal, S., & Garg, R. (2018). Biological activity of quinoxaline derivatives. Journal of Applied Pharmaceutical Science, 8(5), 153-161.
  • Refaat, H. M., Moneer, A. A., & Khalil, O. M. (2004). Synthesis and Antimicrobial Activity of Certain Novel Quinoxalines. Archives of Pharmacal Research, 27(11), 1093–1098.
  • Zarranz, B., Jaso, A., Aldana, I., & Monge, A. (2003). Synthesis and antibacterial activity of new 3-methyl-2-phenyl-quinoxaline 1,4-dioxide derivatives. European journal of medicinal chemistry, 38(7-8), 755–760.
  • Abdel-Gawad, S. M., El-Gaby, M. S. A., & Ghorab, M. M. (2002).
  • Vicente, E., Pérez-Silanes, S., Lima, L. M., Ancizu, S., Burguete, A., Solano, B., ... & Aldana, I. (2009). Synthesis and antimicrobial activity of new 6-chloro-7-fluoroquinoxaline derivatives. Bioorganic & medicinal chemistry, 17(1), 385–394.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2,3,6-Trichloro-7-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The effective management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible science. This guide provides a detailed, procedural framework for the safe disposal of 2,3,6-Trichloro-7-fluoroquinoxaline, a halogenated heterocyclic compound. By understanding the chemical nature of this substance, we can implement disposal protocols that ensure the safety of laboratory personnel and protect our environment.

Hazard Profile and Core Disposal Principle

This compound is a complex organic molecule characterized by a quinoxaline core substituted with three chlorine atoms and one fluorine atom.[1] Due to the presence of these halogens, this compound must be managed as halogenated organic hazardous waste .[2] The primary hazards associated with similar chlorinated and nitrogen-containing heterocyclic compounds include skin irritation, serious eye irritation, and potential respiratory irritation.[3][4][5]

The fundamental principle of disposal is the complete prevention of environmental release.[4] Under no circumstances should this chemical or its waste be disposed of down laboratory drains or in standard refuse.[6][7] The accepted and required method for final disposition is high-temperature incineration conducted at a licensed and approved hazardous waste disposal facility.[2][4] This method is necessary to ensure the complete destruction of the halogenated organic structure.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound in any context, particularly for waste collection and disposal, all personnel must be equipped with the appropriate PPE. This is a non-negotiable standard for preventing chemical exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[4]Protects against splashes of solutions or contact with solid particulates that can cause serious eye damage.
Hand Protection Chemically resistant gloves (e.g., nitrile, Viton).[4][6]Prevents skin contact, which can lead to irritation and potential absorption of the chemical.
Body Protection A fully fastened laboratory coat, long pants, and closed-toe shoes.[4]Minimizes the risk of accidental skin contact on the body and arms.
Respiratory Work should be conducted in a chemical fume hood.[8]Ensures adequate ventilation and prevents the inhalation of any aerosols or dusts.

Step-by-Step Waste Collection and Handling Protocol

Proper segregation and containment at the point of generation are critical for safe and compliant chemical waste management.

Step 1: Waste Segregation

The most crucial step is to segregate halogenated waste from all other waste streams. This is vital for both safety and cost-effectiveness, as the disposal of mixed waste is often more complex and expensive.[7][8]

  • Solid Waste: Collect all contaminated solid materials, such as weighing paper, pipette tips, gloves, and absorbent pads used for minor spills, in a dedicated container for solid halogenated waste.[4]

  • Liquid Waste: Collect all solutions containing this compound in a dedicated liquid halogenated waste container. Do not mix with non-halogenated solvents, aqueous waste, or any incompatible materials.[2][7]

Step 2: Container Selection and Labeling

The choice of container is critical to prevent leaks and reactions.

  • Container Material: Use a compatible container, such as a high-density polyethylene (HDPE) or other plastic carboy.[6] Avoid metal cans, as halogenated solvents can degrade over time to produce acidic byproducts (e.g., HCl), which can corrode metal.[6]

  • Container Integrity: Ensure the container is in good condition, free from cracks or damage, and has a tightly sealing, threaded cap.[9]

  • Labeling: Affix a "Hazardous Waste" tag to the container before adding the first drop of waste.[8][9] The label must clearly state:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste this compound."

    • List all other constituents and their approximate percentages.[7]

    • The relevant hazard characteristics (e.g., Toxic, Irritant).[8]

Step 3: Storage Pending Disposal

Waste containers must be managed safely within the laboratory's Satellite Accumulation Area (SAA) while awaiting pickup.

  • Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste.[8][9] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

  • Secondary Containment: Store the waste container within a larger, chemically resistant secondary container (e.g., a polypropylene tub) to contain any potential leaks.[6]

  • Location: Keep the container in a designated, cool, and well-ventilated area, away from direct sunlight and sources of ignition.[6][8]

  • Segregation from Incompatibles: Store halogenated waste away from incompatible materials such as strong acids, bases, and oxidizing agents to prevent dangerous reactions.[6]

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is essential to mitigate exposure and contamination.

  • Small Spills (manageable in <10 minutes):

    • Ensure appropriate PPE is worn, especially respiratory protection if not in a fume hood.[6]

    • Contain the spill with an inert absorbent material like vermiculite, sand, or commercial spill pads.[6][9]

    • Carefully collect the absorbent material using non-sparking tools and place it in a sealed, properly labeled hazardous waste container.[9]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[10]

  • Large Spills:

    • Evacuate the immediate area and alert colleagues.

    • If safe to do so, close doors to the affected area to contain vapors.

    • Contact your institution's Environmental Health and Safety (EHS) department and follow their emergency protocol.[8][9]

Disposal Workflow for this compound

The following diagram outlines the decision-making process for the proper management and disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Identify Waste: This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_type Solid or Liquid Waste? fume_hood->waste_type solid_waste Collect in Labeled Solid Halogenated Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Halogenated Waste Container waste_type->liquid_waste Liquid storage Store Sealed Container in Secondary Containment in Designated SAA solid_waste->storage liquid_waste->storage request_pickup Request Waste Collection from EHS/Licensed Contractor storage->request_pickup incineration High-Temperature Incineration at Permitted Facility request_pickup->incineration end End of Life Cycle incineration->end

Caption: Disposal workflow from identification to final incineration.

References

  • HAZARDOUS WASTE SEGREGATION . Bucknell University. [Link]

  • Halogenated Solvents . Washington State University - Environmental Health & Safety. [Link]

  • Halogenated Solvents in Laboratories . Temple University - Environmental Health and Radiation Safety. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS . U.S. Environmental Protection Agency. [Link]

  • Chemical Hazards and Toxic Substances - Standards . Occupational Safety and Health Administration. [Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities . U.S. Environmental Protection Agency. [Link]

  • EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials . U.S. Environmental Protection Agency. [Link]

  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P . U.S. Environmental Protection Agency. [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents . European Chlorinated Solvents Association. [Link]

  • 1910.1052 - Methylene chloride . Occupational Safety and Health Administration. [Link]

  • OSHA standards applicable to medical and safety uses of pure nitrogen gas . Occupational Safety and Health Administration. [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl . U.S. Environmental Protection Agency. [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents . European Chlorinated Solvents Association. [Link]

Sources

Comprehensive Safety and Handling Guide for 2,3,6-Trichloro-7-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 2,3,6-Trichloro-7-fluoroquinoxaline (C₈H₂Cl₃FN₂). As a highly halogenated heterocyclic compound, it requires stringent safety measures to mitigate potential risks. This document is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds. The causality behind each procedural step is explained to ensure a deep understanding of the safety protocols.

Hazard Identification and Risk Assessment

Structural Analogue Analysis: The parent compound, quinoxaline, is known to cause skin irritation, serious eye irritation, and respiratory irritation.[2][3] Halogenated aromatic compounds can possess enhanced toxicity, including potential carcinogenicity and organ-specific effects. Therefore, this compound must be handled as a substance of unknown but potentially high toxicity.

Anticipated Hazards:

  • Acute Toxicity: May be harmful if inhaled, swallowed, or absorbed through the skin.

  • Irritation: Likely to be a severe irritant to the skin, eyes, and respiratory tract.[2][3]

  • Chronic Toxicity: Long-term exposure may pose risks, and it should be treated as a potential carcinogen.[4]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and toxic to aquatic life.[5]

Due to these potential hazards, all work with this compound must be conducted with appropriate engineering controls and personal protective equipment.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The selection of specific PPE components is critical and should be based on the scale and nature of the operation.

Core PPE Requirements

The following table summarizes the minimum PPE required for handling this compound.

Protection Type Required PPE Rationale and Specifications
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles provide a seal around the eyes to protect from splashes.[6][7] A face shield must be worn over the goggles during procedures with a high risk of splashing or aerosol generation.[8] All eye and face protection must be ANSI Z87.1 compliant.[8]
Hand Protection Double Gloving: Nitrile Inner, Neoprene or Viton™ OuterNitrile gloves provide good dexterity and splash protection.[6] An outer glove made of a more robust material like neoprene offers broader chemical resistance against halogenated solvents.[6] Gloves must be inspected before each use and changed frequently, especially after direct contact.[4][9]
Body Protection Flame-Resistant Laboratory Coat and Chemical ApronA fully buttoned, flame-resistant lab coat provides primary protection.[10][11] A chemical-resistant apron should be worn over the lab coat when handling significant quantities or during procedures with a high splash potential.[11]
Foot Protection Closed-toe, liquid-resistant shoesProtects feet from spills. Open-toed shoes are strictly prohibited in the laboratory.[8][11]
Respiratory Protection NIOSH-approved RespiratorRequired when handling the solid powder outside of a certified chemical fume hood or when aerosols may be generated. A full-face respirator with organic vapor/acid gas cartridges and P100 particulate filters is recommended.[12]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the experimental procedure.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Specification start Start: Handling This compound check_solid Handling solid powder? start->check_solid fume_hood Work in a certified chemical fume hood check_solid->fume_hood Yes respirator Add NIOSH-approved respirator check_solid->respirator No (outside hood) check_quantity Quantity > 1g or splash risk? core_ppe Core PPE: - Double Gloves (Nitrile/Neoprene) - Chemical Goggles - FR Lab Coat check_quantity->core_ppe No enhanced_ppe Enhanced PPE: - Core PPE + Face Shield + Chemical Apron check_quantity->enhanced_ppe Yes fume_hood->check_quantity respirator->fume_hood

Caption: PPE selection workflow for handling this compound.

Operational and Handling Plan

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.

Engineering Controls

All work involving this compound, including weighing, dissolving, and reacting, must be performed within a certified chemical fume hood with a face velocity of at least 100 feet per minute. The fume hood sash should be kept as low as possible.

Step-by-Step Handling Procedure
  • Preparation: Before handling the compound, ensure that all necessary PPE is correctly donned.[13] Designate a specific area within the fume hood for the procedure.

  • Weighing: If handling the solid, weigh it directly within the fume hood. Use a tared container to avoid transferring the compound outside of the controlled area.

  • Transfers: Use a spatula or other appropriate tools to transfer the solid. For solutions, use a syringe or cannula for liquid transfers.

  • Cleaning: Decontaminate all surfaces and equipment that have come into contact with the compound. A suitable solvent (e.g., ethanol or isopropanol) followed by soap and water should be used.

  • Hand Washing: After removing gloves, wash hands thoroughly with soap and water.[2]

Emergency Procedures

Immediate and appropriate action is vital in the event of an emergency.

Emergency Situation Immediate Action Plan
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][9] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[3] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Evacuate the area. For small spills within a fume hood, use an absorbent material to contain the spill. For larger spills, contact the institutional emergency response team.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

Waste Segregation

All waste materials contaminated with this compound must be segregated into a dedicated, labeled hazardous waste container. This includes:

  • Unused or excess compound.

  • Contaminated solvents and solutions.

  • Contaminated PPE (gloves, disposable lab coats, etc.).

  • Contaminated labware (pipettes, vials, etc.).

Disposal Method

Due to its halogenated nature, the primary recommended disposal method is high-temperature incineration at a licensed hazardous waste facility.[14][15] This process effectively destroys the compound, converting the halogen atoms into less harmful inorganic substances that can be scrubbed from the exhaust gases.[14][15] Do not dispose of this compound down the drain or in regular trash.[16]

References

  • Housekeeping – Chemical Handling & Safety - Standard Operating Procedure (SOP). (2024).
  • Standard Operating Procedure for Chemical Activity. (n.d.).
  • SOPs for Hazardous Chemicals. (n.d.). Environmental Health & Safety (EHS).
  • Standard Operating Procedure: Handling Chemicals. (2023). LSU.
  • Standard Operating Procedure: Hazardous Chemical Handling. (n.d.).
  • Quinoxaline Safety Data Sheet. (2018). Synerzine.
  • Safety Data Sheet: Quinoxaline-5,6,7,8-d4. (2025). AA Blocks Inc.
  • Quinoxaline Safety Data Sheet. (2023). Apollo Scientific.
  • Process for Disposal of Chlorinated Organic Residues. (n.d.).
  • Quinoxaline Safety Data Sheets. (n.d.). ECHEMI.
  • Quinoxaline Safety Data Sheet. (2011).
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (2024). EPA.
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (n.d.). EPA.
  • Personal Protective Equipment in Chemistry. (n.d.). Dartmouth Environmental Health and Safety.
  • Safety Data Sheet: 1,1,2-Trichloro-1,2,2-trifluoroethane. (n.d.). Fisher Scientific.
  • Safety Data Sheet. (2024). Sigma-Aldrich.
  • Personal Protective Equipment. (n.d.).
  • Lab Safety Equipment & PPE. (n.d.). ChemTalk.
  • Process for the incineration of chlorinated organic materials. (n.d.). Google Patents.
  • Safety Data Sheet. (2025). Merck Millipore.
  • Safety Data Sheet. (2024). Sigma-Aldrich.
  • Guidance Manual for Disposal of Chlorinated Water. (n.d.). Vita-D-Chlor.
  • Choosing The Correct PPE. (n.d.). UC Merced Environmental Health & Safety.
  • Proper Dress and PPE / Lab Safety Video Part 1. (2014). YouTube.
  • This compound. (n.d.). EvitaChem.
  • 1,1,2-Trichloro-1,2,2-trifluoroethane Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • 1,2,3-Trichloropropane Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.